molecular formula C14H28O2 B164418 Methyl 11-methyldodecanoate CAS No. 5129-57-7

Methyl 11-methyldodecanoate

Katalognummer: B164418
CAS-Nummer: 5129-57-7
Molekulargewicht: 228.37 g/mol
InChI-Schlüssel: GSRXTORWPQDOOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

11-methyl Lauric acid methyl ester is a methylated fatty acid methyl ester that has been used as a standard in the quantification of 11-methyl lauric acid in vernix caseosa and M. oleifera extract.>

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

methyl 11-methyldodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2/c1-13(2)11-9-7-5-4-6-8-10-12-14(15)16-3/h13H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRXTORWPQDOOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398946
Record name Methyl 11-methyldodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5129-57-7
Record name Methyl 11-methyldodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 11-methyldodecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 11-methyldodecanoate, a branched-chain fatty acid ester. This document details the relevant physicochemical properties, a robust synthesis protocol, and extensive characterization data to support its application in research and development.

Compound Identification and Physicochemical Properties

This compound is the methyl ester of 11-methyldodecanoic acid. It is also referred to as methyl isotridecanoate.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₂₈O₂PubChem[2]
Molecular Weight 228.37 g/mol PubChem[2]
CAS Number 5129-57-7PubChem[2]
Appearance Liquid (Predicted)
Boiling Point 265.4 °C at 760 mmHgLookChem[3]
Density 0.866 g/cm³LookChem[3]
Solubility Insoluble in water; Soluble in organic solvents.ChemicalBook[4]
Flash Point 115 °CLookChem[3]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the esterification of 11-methyldodecanoic acid with methanol (B129727). The following protocol is based on established Fischer esterification methodologies and specific literature data for similar compounds.

Synthesis Workflow

Synthesis_Workflow Reactants 11-Methyldodecanoic Acid + Methanol Reaction Esterification (Reflux) Reactants->Reaction Add Catalyst BF₃·OEt₂ or H₂SO₄ Catalyst->Reaction Catalyze Workup Quenching, Extraction, & Washing Reaction->Workup Cool & Process Purification Distillation or Chromatography Workup->Purification Isolate Crude Product This compound Purification->Product Purify

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of this compound from 11-methyldodecanoic acid and methanol using an acid catalyst. A reported synthesis using boron trifluoride diethyl etherate suggests a potential yield of 91%.[3]

Materials:

  • 11-Methyldodecanoic acid

  • Anhydrous methanol

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) or concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether or ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 11-methyldodecanoic acid in an excess of anhydrous methanol (e.g., 20-50 molar equivalents).

  • Catalyst Addition: Slowly add the acid catalyst to the stirred solution. Use either boron trifluoride diethyl etherate (e.g., 1.2 equivalents) or a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-14 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add the mixture to a separatory funnel containing water or ice.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to obtain the final, high-purity ester.

Characterization Data

Comprehensive characterization is crucial for confirming the identity and purity of the synthesized this compound. The following tables summarize the available spectroscopic data.

Mass Spectrometry

The mass spectrum of this compound shows characteristic fragmentation patterns for a fatty acid methyl ester.

m/zRelative Intensity (%)Assignment
7499.99McLafferty rearrangement fragment [CH₂=C(OH)OCH₃]⁺
5521.50
7514.40
6910.60
978.80

Data sourced from PubChem and NIST.[2]

NMR Spectroscopy

¹H NMR (Predicted):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.67s3H-OCH₃
~2.30t2H-CH₂-C=O
~1.62m2H-CH₂-CH₂-C=O
~1.50m1H-CH(CH₃)₂
~1.26m16H-(CH₂)₈-
~0.86d6H-CH(CH₃)₂

¹³C NMR (Predicted):

Chemical Shift (ppm)Assignment
~174.4C=O
~51.4-OCH₃
~39.0-(CH₂)₉-CH(CH₃)₂
~34.1-CH₂-C=O
~29.7 - 29.1-(CH₂)₇-
~27.9-CH(CH₃)₂
~24.9-CH₂-CH₂-C=O
~22.7-CH(CH₃)₂

Note: Predicted values are for guidance and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~2925, ~2855StrongC-H stretching (alkane)
~1740StrongC=O stretching (ester)
~1465MediumC-H bending (alkane)
~1170StrongC-O stretching (ester)

Data based on typical values for fatty acid methyl esters.[5]

Logical Relationships in Characterization

The characterization of this compound follows a logical progression to confirm its structure and purity.

Characterization_Logic Synthesis Synthesized Product MS Mass Spectrometry (MS) Synthesis->MS Determines Molecular Weight NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR Elucidates Carbon-Hydrogen Framework IR Infrared (IR) Spectroscopy Synthesis->IR Identifies Functional Groups Structure_Confirmation Structural Confirmation MS->Structure_Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation Purity Purity Assessment (GC, HPLC) Structure_Confirmation->Purity Verified Structure Allows for

Caption: Logical flow for the structural confirmation of the synthesized product.

This guide provides a foundational understanding of the synthesis and characterization of this compound, intended to facilitate its use in further research and development activities. For critical applications, all characterization data should be independently verified.

References

physical and chemical properties of Methyl 11-methyldodecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 11-methyldodecanoate is a branched-chain fatty acid methyl ester (FAME). This class of molecules is of growing interest in various scientific fields due to their presence in biological systems and their potential applications in industrial and pharmaceutical research. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological relevance.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. This data has been compiled from various chemical databases and literature sources.[1]

Table 1: General and Physical Properties
PropertyValueSource
Molecular Formula C₁₄H₂₈O₂PubChem[1]
Molecular Weight 228.37 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 5129-57-7PubChem[1]
Boiling Point 265.4 °C at 760 mmHgLookChem[2]
Flash Point 115 °CLookChem[2]
Density 0.866 g/cm³LookChem[2]
Vapor Pressure 0.00918 mmHg at 25°CLookChem[2]
Storage Temperature 2-8°CLookChem[2]
Table 2: Computed Properties
PropertyValueSource
XLogP3 6LookChem[2]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 11PubChem[1]
Exact Mass 228.208930132PubChem[1]
Topological Polar Surface Area 26.3 ŲPubChem[1]
Heavy Atom Count 16PubChem[1]
Complexity 164PubChem[1]

Experimental Protocols

Synthesis: Transesterification of 11-Methyldodecanoic Acid

A common and effective method for the synthesis of this compound is through the acid-catalyzed transesterification of 11-methyldodecanoic acid with methanol.[3][4][5][6]

Materials:

  • 11-methyldodecanoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Hexane (B92381)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 11-methyldodecanoic acid in an excess of anhydrous methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Add hexane to extract the methyl ester and wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer again with water until neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator to yield crude this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup 11-Methyldodecanoic_Acid 11-Methyldodecanoic Acid Reflux Reflux (2-4h) 11-Methyldodecanoic_Acid->Reflux Methanol Methanol Methanol->Reflux Sulfuric_Acid H₂SO₄ (catalyst) Sulfuric_Acid->Reflux Extraction Hexane Extraction Reflux->Extraction Washing Washing (H₂O, NaHCO₃) Extraction->Washing Drying Drying (Na₂SO₄) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Product This compound Evaporation->Product

Synthesis workflow for this compound.
Purification: Column Chromatography

Further purification of the crude product can be achieved by column chromatography.[7][8][9][10]

Materials:

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Dissolve the crude this compound in a minimal amount of hexane.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate).

  • Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the analysis of FAMEs, providing both qualitative and quantitative information.[1][11]

Typical GC-MS Parameters:

  • Column: A non-polar capillary column (e.g., BPX-5 or similar) is commonly used.[11]

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Mass Range: m/z 40-500.

GCMS_Analysis_Workflow Sample This compound Injection GC Injection Sample->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analyzer Ionization->Detection Data Mass Spectrum Detection->Data

GC-MS analysis workflow.
Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.

  • ¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.6 ppm), a multiplet for the methine proton at the branch point, doublets for the terminal methyl groups at the branch, a triplet for the terminal methyl group of the straight-chain portion, and overlapping multiplets for the methylene (B1212753) protons of the long alkyl chain.

  • ¹³C NMR: A signal for the carbonyl carbon of the ester (~174 ppm), a signal for the methoxy (B1213986) carbon (~51 ppm), and distinct signals for the carbons at and near the branch point, as well as a series of signals for the methylene carbons in the chain.

Chemical Reactivity

This compound, as a typical long-chain methyl ester, undergoes several characteristic chemical reactions.

Hydrolysis

In the presence of an acid or base catalyst and water, the ester can be hydrolyzed back to 11-methyldodecanoic acid and methanol.[12][13][14]

Transesterification

The methyl ester can undergo transesterification with other alcohols in the presence of an acid or base catalyst to form a different ester. This reaction is reversible and can be driven to completion by using a large excess of the new alcohol.[3][6]

Oxidation

Branched-chain fatty acids and their esters can undergo oxidation. The presence of a methyl branch can influence the oxidation pathway, potentially leading to different products compared to straight-chain analogues.[15]

Biological Significance and Potential Applications

While specific signaling pathways involving this compound are not well-documented, branched-chain fatty acids (BCFAs) are known to be important components of bacterial cell membranes, where they play a role in maintaining membrane fluidity.[16][17] There is also emerging research suggesting that BCFAs may have roles in metabolic signaling and could influence gene expression related to fatty acid metabolism.[18][19]

This compound is used as a standard for the quantitative analysis of 11-methyllauric acid in various biological and natural product extracts.[20][21][22] Its well-defined structure and properties make it a valuable tool in lipidomics and metabolic research. Given the increasing interest in the biological activities of BCFAs, this compound may serve as a key molecule for investigating the influence of branched-chain structures on cellular processes.

Biological_Relevance cluster_compound Branched-Chain Fatty Acid (e.g., from this compound) cluster_cellular Cellular Level cluster_effects Potential Effects BCFA Branched-Chain Fatty Acid Membrane Incorporation into Cell Membranes BCFA->Membrane Signaling Modulation of Signaling Pathways BCFA->Signaling Fluidity Altered Membrane Fluidity Membrane->Fluidity Gene_Expression Changes in Gene Expression (e.g., Lipid Metabolism) Signaling->Gene_Expression

Potential biological roles of branched-chain fatty acids.

Conclusion

This compound is a branched-chain fatty acid methyl ester with well-defined physical and chemical properties. Standard organic chemistry techniques can be employed for its synthesis, purification, and analysis. While its direct role in biological signaling pathways is an area for further research, its utility as an analytical standard is established. The growing understanding of the importance of branched-chain fatty acids in biological systems suggests that this compound will continue to be a valuable compound for researchers in chemistry, biology, and medicine.

References

The Natural Occurrence of 11-Methyldodecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Methyldodecanoic acid, also known as iso-tridecanoic acid (iso-C13:0), is a saturated branched-chain fatty acid. Unlike its straight-chain counterparts, the presence of a methyl group on the antepenultimate carbon atom imparts unique physical and chemical properties. While not as abundant as straight-chain fatty acids, 11-methyldodecanoic acid is found in various natural sources, primarily originating from microbial biosynthesis. This technical guide provides a comprehensive overview of the natural occurrence of 11-methyldodecanoic acid, including quantitative data, detailed experimental protocols for its analysis, and an exploration of its biosynthetic origins and potential physiological relevance.

Natural Occurrence and Quantitative Data

The primary natural sources of 11-methyldodecanoic acid are products from ruminant animals, such as milk, cheese, and butter, as well as various bacteria. Its presence in ruminant-derived products is a direct consequence of the metabolic activity of the rumen microbiota.

Dairy Products

Ruminant milk fat is a well-documented source of a variety of branched-chain fatty acids, including 11-methyldodecanoic acid. The concentration of this fatty acid can vary depending on the animal species, breed, diet, and the specific dairy product.

ProductSpeciesConcentration of 11-Methyldodecanoic Acid (iso-C13:0)Reference(s)
Ripening CheesesCow0.10 - 0.17 g/100g of total fatty acids[1][2]
Goat MilkGoatNo significant difference from sheep milk for iso-C13:0[3]
Sheep MilkSheepHigher total odd and branched-chain fatty acids than goat milk[3]
ButterCowContains short and medium-chain branched fatty acids[4]
Human MilkHumanTotal branched-chain fatty acids differ by geographical location[4]
Microbial Sources
Bacterial GroupPresence of iso-Branched Fatty AcidsSpecific Data on 11-Methyldodecanoic AcidReference(s)
Bacillus speciesMajor acyl constituents of membrane lipidsPresent, but specific quantification is limited in available literature[5]
Rumen BacteriaGeneral producers of odd and branched-chain fatty acidsPrecursors for iso-fatty acid synthesis are generated in the rumen[6]
Ruminant Tissues

The adipose tissue and meat of ruminant animals also contain 11-methyldodecanoic acid, absorbed from the rumen and incorporated into tissues.

TissueAnimalConcentration DataReference(s)
Adipose TissueRuminantsContains various branched-chain fatty acids[7]
MeatRuminantsFatty acid profile influenced by diet and rumen microbiome[8][9]

Biosynthesis of 11-Methyldodecanoic Acid

The biosynthesis of 11-methyldodecanoic acid and other iso-branched fatty acids in bacteria follows the general fatty acid synthesis (FAS) pathway, but with a different priming molecule. Instead of acetyl-CoA, which leads to straight-chain fatty acids, an isobutyryl-CoA primer is utilized. This primer is typically derived from the branched-chain amino acid valine.

Iso-Fatty Acid Biosynthesis cluster_elongation Fatty Acid Elongation Cycles Valine Valine Isobutyryl_CoA Isobutyryl_CoA Valine->Isobutyryl_CoA Transamination & Decarboxylation Condensation Condensation Isobutyryl_CoA->Condensation Primer Malonyl_CoA Malonyl_CoA Malonyl_CoA->Condensation 2C Donor (as Malonyl-ACP) Acyl_Carrier_Protein Acyl Carrier Protein (ACP) Reduction_1 Reduction (NADPH) Condensation->Reduction_1 Dehydration Dehydration Reduction_1->Dehydration Reduction_2 Reduction (NADPH) Dehydration->Reduction_2 Reduction_2->Condensation Elongated Acyl-ACP (re-enters cycle) 11-Methyldodecanoyl-ACP 11-Methyldodecanoyl-ACP Reduction_2->11-Methyldodecanoyl-ACP After 5 cycles 11-Methyldodecanoic_Acid 11-Methyldodecanoic Acid 11-Methyldodecanoyl-ACP->11-Methyldodecanoic_Acid Thioesterase

Biosynthesis of 11-methyldodecanoic acid in bacteria.

Relationship with cis-11-Methyl-2-dodecenoic Acid (DSF)

cis-11-Methyl-2-dodecenoic acid is a well-characterized bacterial quorum-sensing molecule belonging to the diffusible signal factor (DSF) family.[10] Both 11-methyldodecanoic acid and cis-11-methyl-2-dodecenoic acid share a common biosynthetic origin, arising from the same branched-chain fatty acid synthesis pathway initiated by isobutyryl-CoA.[11][12] The unsaturated DSF molecule is synthesized from an intermediate in this pathway, which is then released and acts as a signaling molecule. While a direct enzymatic conversion of the saturated 11-methyldodecanoic acid to the unsaturated DSF, or vice-versa, in a signaling context is not well-documented, their shared origin highlights a close metabolic relationship within the producing microorganisms.

DSF_Signaling_Pathway cluster_synthesis DSF Biosynthesis cluster_cell Bacterial Cell Fatty_Acid_Precursors Fatty Acid Precursors (from iso-fatty acid synthesis) RpfF RpfF Fatty_Acid_Precursors->RpfF DSF cis-11-Methyl-2-dodecenoic Acid (DSF) RpfF->DSF DSF_out DSF DSF->DSF_out Diffusion RpfC RpfC (Sensor Kinase) DSF_out->RpfC Binds to sensor RpfG RpfG (Response Regulator) RpfC->RpfG Phosphorylates c_di_GMP c-di-GMP RpfG->c_di_GMP Degrades Virulence_Expression Regulation of Virulence & Biofilm Formation c_di_GMP->Virulence_Expression Modulates

Simplified DSF Quorum Sensing Pathway.

Experimental Protocols

The analysis of 11-methyldodecanoic acid from natural sources typically involves lipid extraction, derivatization to a volatile ester, and analysis by gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction from Dairy Products (Modified Folch Method)

This protocol is suitable for the extraction of total lipids from milk, cheese, and butter.

Materials:

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate

  • Homogenizer or blender

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Homogenize 1-5 g of the sample (e.g., cheese, butter) or 10-20 mL of milk with a 20-fold volume of chloroform:methanol (2:1, v/v).

  • Filter the homogenate to remove solid residues.

  • Add 0.2 volumes of 0.9% NaCl solution to the filtrate and vortex thoroughly.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower chloroform phase containing the lipids.

  • Dry the chloroform extract over anhydrous sodium sulfate.

  • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

  • The resulting lipid extract can be stored under nitrogen at -20°C until derivatization.

Fatty Acid Methyl Ester (FAME) Preparation (Acid-Catalyzed Transesterification)

This protocol converts the fatty acids in the lipid extract to their corresponding methyl esters for GC-MS analysis.

Materials:

Procedure:

  • Dissolve 10-20 mg of the lipid extract in 1 mL of toluene in a screw-cap glass tube.

  • Add 2 mL of 1% sulfuric acid in methanol.

  • Cap the tube tightly and heat at 50°C for 2 hours in a heating block or water bath.

  • After cooling to room temperature, add 5 mL of 5% NaCl solution and 2 mL of hexane.

  • Vortex vigorously for 1 minute and centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Transfer the upper hexane layer containing the FAMEs to a clean tube.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • The FAMEs are now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for FAME analysis (e.g., DB-23, SP-2560, or equivalent).

Typical GC Conditions:

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 240°C at 3°C/minute, and hold for 15 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).

Typical MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Identification and Quantification:

  • 11-Methyldodecanoic acid methyl ester is identified by its characteristic retention time and mass spectrum compared to an authentic standard.

  • Quantification is achieved by comparing the peak area of the analyte to that of an internal standard (e.g., heptadecanoic acid) of a known concentration, using a calibration curve generated from standards.

Experimental_Workflow Sample Natural Source (e.g., Dairy, Bacteria) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Lipid_Extract Total Lipid Extract Extraction->Lipid_Extract Derivatization Derivatization to FAMEs (Acid-Catalyzed Transesterification) Lipid_Extract->Derivatization FAMEs Fatty Acid Methyl Esters (FAMEs) Derivatization->FAMEs GC_MS GC-MS Analysis FAMEs->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis Results Concentration of 11-Methyldodecanoic Acid Data_Analysis->Results

General workflow for the analysis of 11-methyldodecanoic acid.

Physiological Role and Future Perspectives

The direct physiological roles of 11-methyldodecanoic acid in mammals are not yet well-defined. However, as a dietary branched-chain fatty acid, it is absorbed and metabolized. Some studies suggest that branched-chain fatty acids, in general, may have roles in modulating lipid metabolism and inflammation.[13][14] Given the increasing interest in the impact of gut microbiota-derived metabolites on human health, further research into the specific effects of 11-methyldodecanoic acid is warranted. Its structural similarity to signaling molecules like DSF also raises questions about its potential, albeit likely indirect, to influence biological pathways. Future research should focus on obtaining more precise quantitative data from a wider range of natural sources, elucidating its complete metabolic fate in mammals, and investigating its potential bioactivity and role as a biomarker for dietary intake or specific gut microbiome compositions.

Conclusion

11-Methyldodecanoic acid is a naturally occurring iso-branched fatty acid primarily synthesized by bacteria. Its presence in the human diet is mainly through the consumption of ruminant-derived dairy products and meat. While its direct physiological significance in mammals is still under investigation, its microbial origin and structural characteristics make it a molecule of interest for researchers in nutrition, microbiology, and drug development. The analytical methods outlined in this guide provide a robust framework for its accurate quantification in various biological matrices, paving the way for further exploration of its natural distribution and potential biological functions.

References

A Technical Guide to the Biological Significance of Branched-Chain Fatty Acid Methyl Esters (BCFAMEs)

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a class of lipids characterized by one or more methyl groups along their carbon chain.[1] They are found in various organisms, from bacteria to humans, and are particularly abundant in dairy products and other foods derived from ruminants.[1][2] The most common forms are the iso configuration, with a methyl group on the penultimate carbon (n-2), and the anteiso configuration, with the methyl group on the antepenultimate carbon (n-3).[1][2]

In analytical chemistry and metabolomics, BCFAs are typically converted to their methyl ester derivatives, branched-chain fatty acid methyl esters (BCFAMEs), to increase their volatility for analysis by gas chromatography.[2][3][4] While BCFAMEs are primarily an analytical form, understanding their biological precursors—BCFAs—is crucial for drug discovery and diagnostics. This guide provides an in-depth overview of the biological significance of BCFAs, their roles in cellular processes and signaling, their potential as biomarkers, and the experimental protocols used for their study.

Core Biological Functions and Significance

BCFAs are not merely structural components but are bioactive molecules that participate in a wide array of cellular processes and signaling pathways.[5]

Structural Role in Cellular Membranes

A primary function of BCFAs is to modulate the physical properties of cell membranes. The methyl branches disrupt the tight packing of acyl chains, which reduces lipid condensation and lowers chain ordering.[6][7] This alteration increases membrane fluidity, a critical factor for the function of membrane-bound proteins and for cellular adaptation to environmental changes.[2][6]

Metabolic Regulation

BCFAs have emerged as significant regulators of lipid and energy metabolism, often with distinct effects depending on their specific structure (iso vs. anteiso).

  • Lipid Metabolism: Studies on hepatocytes have revealed that iso-BCFAs can attenuate the synthesis of fatty acids.[2] They achieve this by downregulating the expression of key lipogenic genes, including Fatty Acid Synthase (FASN) and its transcriptional regulator, Sterol Regulatory Element-Binding Protein 1 (SREBP1).[2] This action may contribute to lower triglyceride levels.[2] In contrast, anteiso-BCFAs have been observed to potentially increase the mRNA level of FASN, highlighting a divergent regulatory role.[2]

  • Energy Homeostasis via PPARα Activation: BCFAs can act as signaling molecules by activating Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that is a master regulator of fatty acid oxidation.[1] Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This leads to the increased expression of enzymes involved in fatty acid breakdown, such as Acyl-CoA Oxidase 1 (ACOX1) and Carnitine Palmitoyltransferase 1A (CPT1A), thereby promoting the catabolism of fatty acids for energy.[1]

  • Glucose Homeostasis: A related class of lipids, Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), has been shown to improve glucose tolerance, enhance insulin (B600854) sensitivity, and stimulate insulin secretion.[8] This suggests that branched-chain fatty acids, as a broader category, could be therapeutic targets for metabolic disorders like type 2 diabetes.[8]

Anti-inflammatory, Anti-cancer, and Neuroprotective Potential

Research in cellular and animal models has uncovered a range of potential health benefits associated with BCFAs.[5] Their activation of PPARα is a plausible mechanism for their anti-inflammatory effects, as PPARα is known to negatively interfere with pro-inflammatory signaling pathways like NF-κB.[1] Furthermore, studies have indicated potent anti-cancer and neuroprotective actions, although these findings are primarily from preclinical models and require further investigation in humans.[5]

BCFAMEs as Biomarkers

The concentration of BCFAs in biological fluids and tissues can reflect metabolic status and disease risk, making their BCFAME counterparts valuable analytical targets.

  • Metabolic Health: Lowered serum concentrations of BCFAs have been observed in patients with obesity.[2] These lower levels show an inverse correlation with insulin resistance, hypertriglyceridemia, and levels of C-reactive protein (CRP), a key marker of systemic inflammation.[2][9] This suggests that circulating BCFAs could serve as biomarkers for metabolic wellness.

  • Cardiovascular Health: Significant changes in the profiles of specific BCFAs, including iso-C16, iso-C17, anteiso-C15, and anteiso-C17, have been noted in patients six months after undergoing Transcatheter Aortic Valve Implantation (TAVI).[4] This indicates a potential role for BCFAs in the pathophysiology and recovery associated with cardiovascular conditions.

  • Agricultural and Environmental Science: In dairy science, the profile of BCFAs in milk fat has been strongly correlated with methane (B114726) emissions from cows.[3] This has led to the development of milk FA profiling as a non-invasive tool to predict methane output, aiding in efforts to mitigate the environmental impact of livestock.[3]

Quantitative Data Summary

The following tables summarize key quantitative findings from the literature regarding the concentration and effects of BCFAs.

Table 1: Cellular Uptake of BCFAs in HepG2 Cells Data sourced from a study on the effects of BCFAs on gene expression in a human hepatocyte cell line.[2]

Branched-Chain Fatty AcidIncubation Time (hours)Concentration in MediumFold Increase in Cellular Content (vs. Control)
14-methylpentadecanoic acid (14-MPA)4810 µM~50x
12-methyltetradecanoic acid (12-MTA)4810 µM~10x

Table 2: Correlation of Milk BCFAs with Methane Emissions in Dairy Cows Spearman correlation coefficients (r) between the percentage of total BCFAs in milk fatty acid methyl esters and methane (CH₄) emission metrics.[3]

Methane Emission MetricCorrelation with Total iso-BCFAs (r)Correlation with Total anteiso-BCFAs (r)Correlation with Total BCFAs (r)p-value
CH₄ Output ( g/day )0.690.690.72≤ 0.002
CH₄ Yield (g/kg DMI)0.470.490.49≤ 0.002
CH₄ Intensity (g/kg ECM)0.580.530.58≤ 0.002
DMI: Dry Matter Intake; ECM: Energy-Corrected Milk

Table 3: Changes in Serum BCFA Concentrations Post-Transcatheter Aortic Valve Implantation (TAVI) Summary of significant changes in specific branched-chain fatty acids six months after the TAVI procedure.[4]

Branched-Chain Fatty AcidChange at 6 Months Post-TAVI
iso C16:0Significant Elevation
iso C17:0Significant Elevation
anteiso C15:0Significant Elevation
anteiso C17:0Significant Elevation

Key Experimental Protocols

The following protocols provide a generalized framework for the analysis of BCFAs from biological samples.

Protocol: Extraction and Derivatization of BCFAs to BCFAMEs

This protocol is adapted from methodologies used for analyzing fatty acids in serum and other biological tissues.[2][4]

  • Lipid Extraction:

    • Homogenize the tissue sample or take an aliquot of the biological fluid (e.g., 1 mL of serum).

    • Add a chloroform:methanol (B129727) mixture (2:1, v/v) to the sample to extract total lipids.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing lipids and dry it under a stream of nitrogen.

  • Saponification (Hydrolysis):

    • To the dried lipid extract, add 1 mL of 0.5 M methanolic potassium hydroxide (B78521) (KOH).

    • Incubate at 90°C for 3 hours to hydrolyze the ester linkages and release free fatty acids.

    • After cooling, acidify the mixture with 0.2 mL of 6 M HCl and add 1 mL of water.

  • Fatty Acid Extraction:

    • Extract the free fatty acids from the acidified mixture three times with 1 mL of n-hexane.

    • Pool the n-hexane fractions and evaporate to dryness under a stream of nitrogen.

  • Methylation (Derivatization to BCFAMEs):

    • Add 1 mL of 10% boron trifluoride (BF₃) in methanol to the dried fatty acids.

    • Incubate at 55-60°C for 90 minutes to convert the fatty acids to their corresponding methyl esters (FAMEs).

    • Stop the reaction by adding 1 mL of water.

    • Extract the FAMEs (including BCFAMEs) three times with 1 mL of n-hexane.

    • Evaporate the pooled hexane (B92381) layer to a small volume, ready for GC-MS analysis.

Protocol: Quantification of BCFAMEs using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general approach for the separation and identification of BCFAMEs.[2][4]

  • Instrumentation:

    • Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) detector (e.g., with an Electron Ionization source).

    • Capillary Column suitable for FAME analysis (e.g., Zebron ZB-5MSi, 30 m x 0.25 mm i.d.).

  • GC Conditions:

    • Injector Temperature: 300°C.

    • Injection Volume: 1 µL in split mode (e.g., ratio 20:1).

    • Carrier Gas: Helium.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up at a controlled rate (e.g., 3-5°C/min) to a final temperature of ~250-300°C and hold.

  • MS Conditions:

    • Ion Source Temperature: 200°C.

    • Transfer Line Temperature: 300°C.

    • Scan Range: m/z 50-500.

  • Analysis:

    • Identify individual BCFAMEs by comparing their retention times and mass spectra to those of known analytical standards.

    • Quantify the concentration of each BCFAME by integrating the peak area and comparing it against an internal standard and a calibration curve constructed from pure standards.

Protocol: Assay for Determining Biological Activity (Gene Expression Analysis)

This protocol is based on experiments assessing the impact of BCFAs on gene expression in cell culture.[2]

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., human HepG2 hepatocytes) in appropriate media until they reach ~80% confluency.

    • Treat the cells with specific BCFAs (e.g., 10 µM 14-MPA) or a vehicle control (e.g., ethanol (B145695) or DMSO) for a defined period (e.g., 24-48 hours).

  • RNA Extraction:

    • After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.

    • Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mixture containing cDNA template, forward and reverse primers for target genes (FASN, SREBP1) and a reference gene (GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).

    • Run the qPCR reaction on a thermal cycler.

    • Analyze the results using the comparative Cₜ (ΔΔCₜ) method to determine the relative fold change in gene expression in BCFA-treated cells compared to control cells.

Signaling Pathways and Workflows

Visualizations of key processes help to clarify the complex roles of BCFAs.

BCFAME_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Serum, Tissue) Extraction Lipid Extraction (e.g., Chloroform:Methanol) Sample->Extraction Hydrolysis Saponification (Hydrolysis) Extraction->Hydrolysis Derivatization Methylation to BCFAMEs (BF3 in Methanol) Hydrolysis->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Inject Sample Data Data Interpretation (Identification & Quantification) GCMS->Data

Caption: Experimental workflow for the extraction, derivatization, and analysis of BCFAMEs.

Lipid_Synthesis_Regulation BCFA iso-BCFAs SREBP1 SREBP1 Expression BCFA->SREBP1 Attenuates FASN FASN Gene Expression SREBP1->FASN Activates Synthesis Fatty Acid & Triglyceride Synthesis FASN->Synthesis Catalyzes

Caption: Regulation of lipid synthesis in hepatocytes by iso-branched-chain fatty acids.

PPAR_Alpha_Activation BCFA BCFAs PPAR PPARα BCFA->PPAR Activate Complex PPARα-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (in DNA) Complex->PPRE Binds to Genes Target Gene Transcription (ACOX1, CPT1A) PPRE->Genes Induces Oxidation Increased Fatty Acid Oxidation Genes->Oxidation

Caption: Activation of the PPARα signaling pathway by branched-chain fatty acids.

Conclusion and Future Directions

Branched-chain fatty acids, and by extension their analytical BCFAME forms, are far more than simple structural lipids. They are dynamic signaling molecules that play crucial roles in regulating metabolism, inflammation, and overall cellular health. Their potential as biomarkers for metabolic and cardiovascular diseases is significant, and their bioactive properties present intriguing opportunities for therapeutic development.

While research in cellular and animal models has been revealing, there is a clear need for more extensive studies in humans to validate these findings and to fully understand the relevance of BCFAs to human health and disease.[5] Future work should focus on clinical trials to confirm the anti-inflammatory, lipid-lowering, and insulin-sensitizing effects of BCFA-rich diets or supplements. Elucidating the precise mechanisms of their anti-cancer and neuroprotective actions will also be critical for translating these preclinical observations into viable therapeutic strategies.

References

An In-depth Technical Guide to Methyl 11-methyldodecanoate (CAS 5129-57-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, analytical applications, and relevant biological context of Methyl 11-methyldodecanoate (CAS 5129-57-7). While primarily utilized as a synthetic standard in analytical chemistry, its structural relationship to biologically active molecules warrants a thorough examination for researchers in lipidomics and related fields.

Chemical Information and Physical Properties

This compound is a fatty acid methyl ester (FAME). It is the methyl ester of 11-methyldodecanoic acid, a branched-chain fatty acid.[1][2]

Table 1: Chemical Identifiers and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 5129-57-7[1]
Molecular Formula C₁₄H₂₈O₂[1]
Molecular Weight 228.37 g/mol [1]
IUPAC Name This compound[1]
Synonyms 11-Methyldodecanoic acid methyl ester, Methyl isotridecanoate[2][3]
Appearance Liquid[4]
Boiling Point 265.4 °C at 760 mmHg[4]
Flash Point 115 °C[4]
Density 0.866 g/cm³[4]
Storage Temperature 2-8°C[4]
Solubility Soluble in hexane, ethyl ether, methylene (B1212753) chloride.[4]

Primary Application: Analytical Standard

This compound is predominantly used as a standard for the quantitative analysis of 11-methyl lauric acid (11-methyldodecanoic acid).[2][5] This is particularly relevant in the study of complex biological matrices where branched-chain fatty acids are present.

Context of Use: Vernix Caseosa

A primary matrix where 11-methyldodecanoic acid is found is the vernix caseosa, the waxy or cheese-like white substance found coating the skin of newborn human infants.[6][7] The vernix caseosa has a complex lipid profile and is believed to play a role in skin hydration, innate immunity, and facilitating passage through the birth canal.[8][9][10] Branched-chain fatty acids are significant components of vernix caseosa lipids.[6][7]

Experimental Protocols: Analysis of Fatty Acid Methyl Esters (FAMEs) by GC-MS

The quantification of 11-methyldodecanoic acid, using this compound as a standard, is typically performed by gas chromatography-mass spectrometry (GC-MS) after conversion of the fatty acids in a sample to their corresponding FAMEs.

General Experimental Workflow

FAME_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Lipid_Extraction Lipid Extraction (e.g., Folch method) Saponification Saponification (to free fatty acids) Lipid_Extraction->Saponification Methylation Methylation (to FAMEs) Saponification->Methylation GC_Separation GC Separation Methylation->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis DSF_Signaling_Pathway cluster_cell Bacterial Cell RpfF RpfF (Synthase) DSF DSF (cis-11-Methyl-2-dodecenoic acid) RpfF->DSF Synthesis RpfC RpfC (Sensor Kinase) DSF->RpfC Binding & Activation DSF_out DSF DSF->DSF_out Diffusion RpfG RpfG (Response Regulator) RpfC->RpfG Phosphorylation Virulence_Genes Virulence Genes RpfG->Virulence_Genes Regulation of Expression

References

The Discovery and Enduring Significance of Iso- and Anteiso-Fatty Acids in Microbiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) of the iso and anteiso configurations are defining components of the cellular membranes of numerous bacterial species, particularly within the Gram-positive lineage. Their discovery and subsequent characterization have unveiled critical roles in maintaining membrane fluidity, adaptation to environmental stressors, and, more recently, in complex processes such as virulence and biofilm formation. The biosynthetic pathway for these lipids, distinct from that of straight-chain fatty acids, presents a compelling target for the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the history, discovery, biosynthesis, and physiological functions of iso- and anteiso-fatty acids in microbiology. It includes a compilation of quantitative data, detailed experimental protocols for their analysis, and visual representations of their metabolic and regulatory pathways to serve as a comprehensive resource for the scientific community.

A Historical Perspective: From Obscurity to Centrality

The journey to understanding iso- and anteiso-fatty acids in bacteria has been a gradual process of discovery, spanning over a century of chemical and microbiological research.

  • 1823: The first branched-chain fatty acid, isovaleric acid, was isolated by the French chemist Michel Eugène Chevreul from dolphin and porpoise oil.[1] While not a microbial discovery, this marked the initial identification of this class of molecules.

  • Mid-20th Century: As analytical techniques improved, particularly gas-liquid chromatography, scientists began to systematically analyze the fatty acid composition of bacteria. These studies revealed that, unlike eukaryotes which primarily utilize straight-chain fatty acids, many bacteria possessed significant quantities of fatty acids with methyl branches.

  • 1960s: The pioneering work of Toshi Kaneda was instrumental in elucidating the structure and biosynthesis of these branched-chain fatty acids in bacteria. In a series of seminal papers, Kaneda identified iso-C14:0, iso-C15:0, iso-C16:0, iso-C17:0, anteiso-C15:0, and anteiso-C17:0 as major components of the lipids in numerous Bacillus species.[2][3] His work established that the biosynthesis of these fatty acids utilizes primers derived from the branched-chain amino acids valine, leucine, and isoleucine.

  • 1991: Kaneda published a comprehensive review, "Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance," which remains a cornerstone of the field.[1][4][5][6][7] This work solidified the understanding of their role in membrane fluidity and their importance as chemotaxonomic markers for bacterial identification and classification.[1][4][5][6][7]

The Architectural Role and Physiological Functions

The primary and most well-understood function of iso- and anteiso-fatty acids is the regulation of cell membrane fluidity. The methyl branch in their acyl chains disrupts the tight packing that is characteristic of straight-chain fatty acids, thereby lowering the melting point of the membrane lipids.[8][9]

  • Anteiso vs. Iso Positioning: The position of the methyl group is critical. Anteiso-fatty acids, with the methyl group on the antepenultimate carbon, introduce a more significant kink in the acyl chain than iso-fatty acids (methyl group on the penultimate carbon). Consequently, membranes enriched with anteiso-fatty acids are more fluid than those with a higher proportion of iso-fatty acids.[10]

  • Environmental Adaptation: Bacteria modulate the ratio of iso- to anteiso-fatty acids in response to environmental cues, particularly temperature. For instance, many bacteria, including Listeria monocytogenes, increase the proportion of anteiso-fatty acids when shifted to lower temperatures to maintain optimal membrane fluidity, a process known as homeoviscous adaptation.[6][11]

  • Virulence and Pathogenesis: The importance of these fatty acids extends beyond simple biophysical roles. In the foodborne pathogen Listeria monocytogenes, mutants deficient in the synthesis of anteiso-BCFAs show significantly attenuated virulence.[12][13] These mutants exhibit defects in intracellular survival and growth, suggesting that the membrane composition directly impacts pathogenic processes.[12][13] The production of the crucial virulence factor listeriolysin O (LLO) is also diminished in the absence of anteiso-BCFAs.[12][13]

  • Biofilm Formation: Membrane composition also influences the transition to a biofilm lifestyle. Studies in Staphylococcus aureus and Listeria monocytogenes have shown that biofilm cells have a decreased proportion of both iso- and anteiso-branched-chain fatty acids compared to their planktonic counterparts, leading to a more rigid membrane.[14] Conversely, short branched-chain fatty acids like isovaleric and isobutyric acid have been shown to inhibit biofilm formation by Staphylococcus epidermidis.[15]

Quantitative Distribution of Iso- and Anteiso-Fatty Acids

The relative abundance of different iso- and anteiso-fatty acids is a characteristic feature of many bacterial species and can be influenced by growth conditions such as temperature and media composition. The following tables summarize the fatty acid composition of selected bacterial species, highlighting the prevalence of branched-chain forms.

Table 1: Fatty Acid Composition of Various Bacillus Species

Fatty AcidB. alvei (%)B. brevis (%)B. cereus (%)B. circulans (%)B. licheniformis (%)B. megaterium (%)B. polymyxa (%)B. pumilus (%)B. subtilis (%)
iso-C12:0--0.8------
iso-C13:0--1.1------
anteiso-C13:0--0.8------
iso-C14:03.53.54.83.23.25.23.23.94.7
n-C14:03.53.54.83.23.25.23.23.94.7
iso-C15:025.522.836.320.325.026.314.826.825.8
anteiso-C15:045.149.112.155.745.341.164.244.643.5
iso-C16:03.93.56.52.53.64.72.53.94.2
n-C16:07.57.912.15.17.19.55.17.88.3
iso-C17:02.01.86.51.32.12.61.32.12.1
anteiso-C17:08.87.910.16.48.610.56.48.78.3

Data adapted from Kaneda, T. (1967) J. Bacteriol. 93(3): 894–903.[2] Growth conditions can alter these percentages.

Table 2: Fatty Acid Composition of Selected Pathogenic Bacteria

Fatty AcidStaphylococcus aureus (%)Listeria monocytogenes (%)Pseudomonas aeruginosa (%)
iso-C14:01.51.2-
iso-C15:015.14.5-
anteiso-C15:045.250.1-
n-C16:020.37.830.5
C16:1-2.135.2
iso-C17:02.54.1-
anteiso-C17:010.125.3-
n-C18:02.11.53.1
C18:1-3.425.8
C18:2--3.2

Data compiled and adapted from multiple sources.[9][14][16][17][18][19][20] Note that P. aeruginosa, a Gram-negative bacterium, is dominated by straight-chain saturated and unsaturated fatty acids and lacks significant amounts of BCFAs.

Biosynthesis of Iso- and Anteiso-Fatty Acids: A Unique Pathway

The synthesis of iso- and anteiso-fatty acids follows the general mechanism of the Type II fatty acid synthesis (FASII) system, which is common in bacteria. However, it is the initiation step that distinguishes it from the synthesis of straight-chain fatty acids. Instead of using acetyl-CoA as the primer, the synthesis of BCFAs utilizes short, branched-chain acyl-CoAs derived from the catabolism of branched-chain amino acids.

  • Primer Generation:

    • Isoleucine is catabolized to 2-methylbutyryl-CoA , which serves as the primer for anteiso-fatty acids (with an odd number of carbons).

    • Leucine is catabolized to isovaleryl-CoA , which primes the synthesis of iso-fatty acids (with an odd number of carbons).

    • Valine is catabolized to isobutyryl-CoA , which primes the synthesis of iso-fatty acids (with an even number of carbons).

  • Key Enzymes:

    • Branched-chain α-keto acid dehydrogenase (BCKD) complex: This enzyme complex catalyzes the oxidative decarboxylation of the α-keto acids derived from branched-chain amino acids to produce the corresponding acyl-CoA primers.

    • β-ketoacyl-acyl carrier protein synthase III (FabH): This is the condensing enzyme that initiates fatty acid synthesis. The specificity of FabH for branched-chain acyl-CoA primers over acetyl-CoA is a key determinant of the high proportion of BCFAs in many bacteria.[4][21]

The subsequent elongation of the fatty acid chain proceeds via the standard FASII cycle, with malonyl-ACP serving as the two-carbon donor in each round of elongation.

Branched-Chain Fatty Acid Biosynthesis Biosynthesis of Iso- and Anteiso-Fatty Acids cluster_primers Primer Generation from Amino Acids cluster_elongation FASII Elongation Cycle cluster_products Final Products Isoleucine Isoleucine alpha-keto-beta-methylvalerate alpha-keto-beta-methylvalerate Isoleucine->alpha-keto-beta-methylvalerate Transaminase Leucine Leucine alpha-ketoisocaproate alpha-ketoisocaproate Leucine->alpha-ketoisocaproate Transaminase Valine Valine alpha-ketoisovalerate alpha-ketoisovalerate Valine->alpha-ketoisovalerate Transaminase 2-methylbutyryl-CoA 2-methylbutyryl-CoA alpha-keto-beta-methylvalerate->2-methylbutyryl-CoA BCKD Complex isovaleryl-CoA isovaleryl-CoA alpha-ketoisocaproate->isovaleryl-CoA BCKD Complex isobutyryl-CoA isobutyryl-CoA alpha-ketoisovalerate->isobutyryl-CoA BCKD Complex Condensation Condensation 2-methylbutyryl-CoA->Condensation FabH Anteiso-Fatty Acids Anteiso-Fatty Acids isovaleryl-CoA->Condensation FabH Iso-Fatty Acids (odd) Iso-Fatty Acids (odd) isobutyryl-CoA->Condensation FabH Iso-Fatty Acids (even) Iso-Fatty Acids (even) Malonyl-ACP Malonyl-ACP Malonyl-ACP->Condensation Reduction Reduction Condensation->Reduction Dehydration Dehydration Reduction->Dehydration Reduction_2 Reduction Dehydration->Reduction_2 Elongated Acyl-ACP Elongated Acyl-ACP Reduction_2->Elongated Acyl-ACP Elongated Acyl-ACP->Condensation Further Cycles Elongated Acyl-ACP->Anteiso-Fatty Acids Termination Elongated Acyl-ACP->Iso-Fatty Acids (odd) Termination Elongated Acyl-ACP->Iso-Fatty Acids (even) Termination

Caption: Biosynthesis of Iso- and Anteiso-Fatty Acids.

Regulatory Networks and Signaling Implications

Beyond their structural role, BCFAs and their biosynthetic pathway are integrated into broader regulatory and signaling networks that control virulence and cell-to-cell communication.

  • Regulation of Virulence: In S. aureus, the composition of BCFAs in the membrane has been shown to modulate the activity of the SaeRS two-component system, a key regulator of virulence factor expression.[22] A disruption in BCFA synthesis leads to reduced phosphorylation of the response regulator SaeR, resulting in decreased toxin production and attenuated virulence.[22] This suggests a novel mechanism of post-transcriptional regulation where membrane lipid composition influences the activity of sensor kinases.[22]

  • Quorum Sensing: The synthesis of BCFAs is linked to the production of quorum sensing signals in some bacteria. In Xanthomonas campestris, the FabH enzyme is required not only for BCFA synthesis but also for the production of the Diffusible Signal Factor (DSF) family of signals.[23][24] This directly links the primary metabolism of fatty acids to the complex regulatory networks governing group behavior and pathogenesis.

BCFA_Signaling_Influence Influence of BCFAs on Bacterial Regulation BCFA_Synthesis Branched-Chain Fatty Acid Synthesis Membrane_Composition Membrane BCFA Composition BCFA_Synthesis->Membrane_Composition FabH_Enzyme FabH Enzyme BCFA_Synthesis->FabH_Enzyme requires Membrane_Fluidity Membrane Fluidity & Properties Membrane_Composition->Membrane_Fluidity SaeS_Kinase SaeS Sensor Kinase (S. aureus) Membrane_Fluidity->SaeS_Kinase modulates activity SaeR_Regulator SaeR Response Regulator SaeS_Kinase->SaeR_Regulator phosphorylates Virulence_Expression Virulence Factor Expression SaeR_Regulator->Virulence_Expression activates DSF_Signal DSF Quorum Sensing Signal (X. campestris) FabH_Enzyme->DSF_Signal is required for biosynthesis of

Caption: Influence of BCFAs on Bacterial Regulation.

Experimental Protocols for BCFA Analysis

The standard method for the analysis of bacterial fatty acid composition involves the extraction and derivatization of fatty acids to fatty acid methyl esters (FAMEs), followed by separation and quantification using gas chromatography (GC).

Protocol: Extraction and Methylation of Bacterial Fatty Acids for GC Analysis

This protocol outlines the steps for whole-cell fatty acid analysis.

Materials:

  • Bacterial cell pellet (approx. 40-50 mg wet weight)

  • Reagent 1 (Saponification): 45g NaOH, 150ml methanol, 150ml deionized water

  • Reagent 2 (Methylation): 325ml 6.0 N HCl, 275ml methanol

  • Reagent 3 (Extraction): 200ml hexane, 200ml methyl tert-butyl ether

  • Reagent 4 (Base Wash): 10.8g NaOH in 900ml deionized water

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Screw-cap tubes (13x100 mm) with Teflon-lined caps

  • Water bath, vortex mixer, centrifuge

Procedure:

  • Harvesting: Centrifuge the bacterial culture and discard the supernatant. Place the cell pellet in a clean screw-cap tube.

  • Saponification: Add 1.0 ml of Reagent 1 to the cell pellet. Seal the tube tightly, vortex briefly, and heat in a boiling water bath for 30 minutes. Vortex for 5-10 seconds at the 5-minute mark.

  • Methylation: Cool the tubes, then add 2.0 ml of Reagent 2. Reseal and vortex briefly. Heat at 80°C for 10 minutes.

  • Extraction: Cool the tubes to room temperature. Add 1.25 ml of Reagent 3. Mix by gentle end-over-end tumbling for 10 minutes.

  • Phase Separation: Centrifuge the tubes at low speed for 3 minutes to separate the phases.

  • Washing: Transfer the upper (organic) phase containing the FAMEs to a new clean tube. Add 3.0 ml of Reagent 4 and tumble for 5 minutes.

  • Final Extraction: Centrifuge to separate phases. Transfer the upper organic phase to a GC vial. Add a small amount of anhydrous sodium sulfate to remove any residual water. The sample is now ready for GC analysis.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Analysis

Typical GC Parameters:

  • Instrument: Agilent 7890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar capillary column.

  • Carrier Gas: Hydrogen or Helium.

  • Injector: Split/splitless inlet at 250°C.

  • Oven Program: 170°C initial, ramp to 270°C at 5°C/min.

  • Detector: Flame Ionization Detector (FID) at 300°C.

Identification and Quantification:

  • FAMEs are identified by comparing their retention times to those of known standards (e.g., Bacterial Acid Methyl Ester Mix).

  • Quantification is achieved by integrating the peak areas.

  • For definitive identification, especially of unusual fatty acids, GC-MS is employed to obtain mass spectra, which provide structural information.

GC_FAME_Workflow Workflow for Bacterial Fatty Acid Analysis Start Bacterial Cell Pellet Saponification Saponification (NaOH, MeOH, H2O, 100°C) Start->Saponification Hydrolyze lipids Methylation Methylation (HCl, MeOH, 80°C) Saponification->Methylation Form FAMEs Extraction Extraction (Hexane/MTBE) Methylation->Extraction Extract FAMEs Wash Base Wash (NaOH solution) Extraction->Wash GC_Analysis GC-FID/MS Analysis Wash->GC_Analysis Data_Processing Data Processing: - Peak Identification - Quantification GC_Analysis->Data_Processing End Fatty Acid Profile Data_Processing->End

Caption: Workflow for Bacterial Fatty Acid Analysis.

BCFA Biosynthesis as a Target for Drug Development

The enzymes of the bacterial FASII pathway, particularly those involved in BCFA synthesis, are attractive targets for novel antibiotics. This is due to the significant differences between the bacterial FASII system and the mammalian Type I fatty acid synthase (FASI), allowing for selective inhibition.[5][21][25][26][27]

  • FabH (β-ketoacyl-ACP synthase III): As the enzyme that initiates the entire process and is highly conserved across many pathogens, FabH is a prime target.[2][4] Its essential role and specificity make it a focal point for inhibitor design.[4] Numerous small molecule inhibitors of FabH have been developed and are being investigated as potential antibacterial agents.[2][5][28][29]

  • BCKD (Branched-chain α-keto acid dehydrogenase) Complex: The BCKD complex, responsible for producing the essential primers for BCFA synthesis, is another promising target.[30][31][32] Inhibiting this complex would starve the FASII pathway of its starting materials, thereby halting membrane synthesis. The essentiality of this enzyme complex for the virulence of pathogens like L. monocytogenes further validates it as a therapeutic target.[12]

The development of inhibitors against these targets offers a pathway to new antibiotics that could be effective against multi-drug resistant strains, as they act on a different cellular process than most currently used drugs.

Conclusion

From their initial discovery as structural oddities in bacterial lipids, iso- and anteiso-fatty acids have emerged as molecules of profound importance in microbiology. They are not merely passive components of the cell membrane but are actively modulated to allow bacteria to thrive in diverse and challenging environments. Their integral role in the pathogenesis of major human pathogens and their connection to complex regulatory networks like quorum sensing highlight their significance. For drug development professionals, the unique biosynthetic pathway of these fatty acids provides a rich and relatively untapped source of novel targets for the next generation of antimicrobial therapies. A continued deep understanding of their discovery, function, and synthesis will be paramount in both fundamental microbiology and the applied science of combating infectious diseases.

References

The Pivotal Role of Anteiso-Branched Fatty Acids in Bacterial Membrane Architecture and Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bacterial survival is intrinsically linked to the dynamic nature of their cell membranes, which must adapt to fluctuating environmental conditions. A key component in this adaptation is the lipid composition of the membrane, particularly the presence of branched-chain fatty acids (BCFAs). This technical guide provides an in-depth examination of the role of a specific type of BCFA, 11-methyldodecanoic acid (an anteiso-C13:0 fatty acid), and its relatives in modulating bacterial membrane properties. It will clarify the nomenclature, detail the biosynthesis of these critical molecules, present their effects on membrane fluidity, and provide comprehensive experimental protocols for their analysis. This guide is intended to be a valuable resource for researchers investigating bacterial physiology, antibiotic resistance, and the development of novel antimicrobial strategies that target membrane integrity.

Introduction: Clarifying the Subject Molecule

The term "Methyl 11-methyldodecanoate" as a direct component of bacterial membranes is a misnomer arising from common analytical procedures. Within the bacterial cell membrane, fatty acids are not typically found as free methyl esters. Instead, they are incorporated as acyl chains into larger lipid molecules, primarily phospholipids (B1166683).

11-methyldodecanoic acid is an anteiso-branched fatty acid. The "anteiso" designation indicates that the methyl branch is on the antepenultimate (third-to-last) carbon from the methyl end of the acyl chain.

This compound is the fatty acid methyl ester (FAME) derivative of this acid. This chemical modification is intentionally performed in the laboratory through a process called transesterification. The resulting FAMEs are more volatile than their corresponding fatty acids, making them ideal for analysis by gas chromatography-mass spectrometry (GC-MS). Therefore, this guide will focus on the biological role of 11-methyldodecanoic acid and other anteiso-BCFAs as integral membrane components.

Biosynthesis of Anteiso-Branched Fatty Acids

The synthesis of BCFAs in bacteria utilizes the highly conserved type II fatty acid synthase (FASII) system, but with a crucial difference in the initial priming step. While straight-chain fatty acids are typically initiated with acetyl-CoA, the synthesis of anteiso-BCFAs begins with a short, branched-chain acyl-CoA primer derived from amino acid catabolism.

Specifically, the amino acid isoleucine serves as the precursor for odd-numbered anteiso-BCFAs.[1] The catabolism of isoleucine produces 2-methylbutyryl-CoA, which is used by the enzyme β-ketoacyl-acyl carrier protein synthase III (FabH) to initiate fatty acid synthesis.[2] This initial condensation with malonyl-ACP is followed by successive elongation cycles, ultimately producing phospholipids containing odd-numbered anteiso-acyl chains, such as 11-methyldodecanoic acid (anteiso-C13:0), anteiso-C15:0, and anteiso-C17:0.[3]

Anteiso-BCFA Biosynthesis Pathway Isoleucine Isoleucine alpha_keto_acid α-Keto-β-methylvalerate Isoleucine->alpha_keto_acid Transamination primer_coa 2-Methylbutyryl-CoA (anteiso-primer) alpha_keto_acid->primer_coa Decarboxylation (Bkd complex) FASII Fatty Acid Synthase II (FASII Elongation Cycles) primer_coa->FASII Initiation (FabH) Malonyl_ACP Malonyl-ACP Malonyl_ACP->FASII Elongation Units Membrane_Lipids Membrane Phospholipids (e.g., containing anteiso-C13:0, anteiso-C15:0, anteiso-C17:0) FASII->Membrane_Lipids Incorporation

Figure 1: Biosynthesis of anteiso-BCFAs from isoleucine.

Role in Bacterial Cell Membranes

Modulation of Membrane Fluidity

The primary role of anteiso-BCFAs is to maintain optimal membrane fluidity, a state crucial for the function of embedded proteins and for transport across the membrane. The methyl branch in anteiso-fatty acids introduces a steric hindrance that disrupts the orderly, tight packing of the acyl chains in the lipid bilayer.[4] This disruption lowers the gel-to-liquid crystalline phase transition temperature, effectively increasing the membrane's fluidity.[4]

Anteiso-BCFAs are more effective at fluidizing the membrane compared to their iso-branched counterparts (where the methyl group is on the penultimate carbon). This structural difference is a key mechanism for bacterial adaptation to environmental stress.

Adaptation to Environmental Stress

Bacteria dynamically alter the ratio of different fatty acids in their membranes to adapt to environmental changes, a process known as homeoviscous adaptation.

  • Low-Temperature Stress: As temperatures decrease, bacterial membranes tend to become more rigid. To counteract this, many bacteria, including the foodborne pathogen Listeria monocytogenes, increase the proportion of anteiso-BCFAs, particularly anteiso-C15:0, relative to iso-BCFAs and straight-chain fatty acids.[1][5] This shift enhances membrane fluidity, allowing the cell to continue essential functions at refrigeration temperatures.

  • pH Stress: In Listeria monocytogenes, alkaline conditions lead to an increase in the proportion of BCFAs, especially anteiso forms, which is thought to increase membrane fluidity and limit damage. Conversely, acidic conditions lead to a decrease in these fatty acids. The balance between anteiso- and iso-fatty acids appears to be a critical factor in pH adaptation.

Quantitative Data on Fatty Acid Composition

The relative abundance of anteiso-BCFAs varies significantly between bacterial species and in response to growth conditions. The following tables summarize fatty acid composition data from select studies on Bacillus subtilis and Listeria monocytogenes.

Table 1: Fatty Acid Composition of Bacillus subtilis ONU551 (Data sourced from a study identifying the strain)[6][7]

Fatty AcidAbbreviationTypePercentage (%)
12-Methyltetradecanoic acidanteiso-15:0Anteiso-BCFA33.72
13-Methyltetradecanoic acidiso-15:0Iso-BCFA34.72
14-Methylpentadecanoic acidiso-16:0Iso-BCFA1.85
14-Methylhexadecanoic acidanteiso-17:0Anteiso-BCFA10.24
15-Methylhexadecanoic acidiso-17:0Iso-BCFA7.11
Iso-C14:0iso-14:0Iso-BCFA0.52
Palmitic acidn-16:0Straight-chain1.30
Others--9.54
Total BCFAs 88.16

Table 2: Major Fatty Acid Composition of Listeria monocytogenes Scott A at Different Growth Temperatures (Adapted from data on heat resistance and fatty acid composition)[5]

Fatty AcidType% at 10°C% at 19°C% at 37°C
anteiso-C15:0Anteiso-BCFA49.845.433.5
iso-C15:0Iso-BCFA14.815.110.9
iso-C17:0Iso-BCFA7.210.617.0
Total BCFAs ~82% ~79% ~71%

Note: Percentages are approximate and represent the major components discussed in the source. The data clearly shows the trend of increasing anteiso-C15:0 at lower temperatures.

Experimental Protocols

Analysis of Bacterial Fatty Acid Composition by GC-MS

This protocol outlines the standard procedure for extracting fatty acids from bacterial cells and converting them to FAMEs for GC-MS analysis.

FAME Analysis Workflow Harvest 1. Cell Harvesting (Centrifugation of ~40mg cells) Saponify 2. Saponification (1.0 mL NaOH in Methanol/Water) Heat at 100°C for 30 min Harvest->Saponify Lyse cells and release lipids Methylate 3. Methylation (2.0 mL HCl in Methanol) Heat at 80°C for 10 min Saponify->Methylate Free fatty acids Extract 4. Extraction (1.25 mL Hexane/MTBE) Vortex and collect organic phase Methylate->Extract Convert to FAMEs Wash 5. Base Wash (3.0 mL dilute NaOH) Removes residual reagents Extract->Wash Isolate FAMEs Analyze 6. GC-MS Analysis (Inject organic phase) Wash->Analyze Purify FAMEs

References

Spectroscopic Analysis of Methyl 11-methyldodecanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic data and analytical protocols relevant to Methyl 11-methyldodecanoate. While experimental spectroscopic data for this specific compound is not publicly available in open-access databases, this document outlines the standard methodologies for obtaining and interpreting nuclear magnetic resonance (NMR) and infrared (IR) spectra for similar long-chain fatty acid methyl esters.

Data Presentation

As of December 2025, the experimental ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound are not readily accessible in public-domain databases. Such data is often held in proprietary databases like SpectraBase. For research and development purposes, it is recommended to acquire this data experimentally using the protocols outlined below.

Experimental Protocols

The following sections detail the standard operating procedures for acquiring high-quality NMR and IR spectra for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Sample Purity: Ensure the sample of this compound is of high purity (≥98%) to avoid interference from impurities in the spectra.

  • Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Deuterated chloroform (B151607) (CDCl₃) is a common choice for fatty acid methyl esters.

  • Sample Concentration: Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm for calibrating the chemical shift axis.

  • Homogenization: Gently vortex the NMR tube to ensure the solution is homogeneous.

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Spectral Width (sw): A range of approximately 12-16 ppm, centered around 5-6 ppm.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 to 4096 scans, as the ¹³C nucleus is less sensitive than ¹H.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): A range of approximately 200-220 ppm.

  • Temperature: 298 K (25 °C).

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift axis using the TMS signal (0 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

  • Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the this compound molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR-FTIR):

  • Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small drop of neat (undiluted) this compound directly onto the center of the ATR crystal.

  • Pressure Application: If using a solid sample press, apply gentle pressure to ensure good contact between the liquid and the crystal surface.

Data Acquisition:

  • Spectral Range: Typically 4000 to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹ is usually sufficient.

  • Number of Scans: Average 16 to 32 scans to obtain a good signal-to-noise ratio.

Data Processing and Interpretation:

  • The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify the characteristic absorption bands corresponding to the functional groups in this compound. Key expected absorptions include:

    • C-H stretching (alkane): ~2850-2960 cm⁻¹

    • C=O stretching (ester): ~1740 cm⁻¹

    • C-O stretching (ester): ~1170-1250 cm⁻¹

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid organic compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_interpretation Interpretation & Reporting Sample Pure Liquid Sample (this compound) NMR_Prep Dissolve in Deuterated Solvent + TMS Sample->NMR_Prep NMR IR_Prep Place Neat Sample on ATR Crystal Sample->IR_Prep IR NMR_Acq Acquire 1H & 13C NMR Spectra NMR_Prep->NMR_Acq IR_Acq Acquire IR Spectrum IR_Prep->IR_Acq NMR_Proc Fourier Transform Phase & Baseline Correction Integration & Peak Picking NMR_Acq->NMR_Proc IR_Proc Background Subtraction Peak Identification IR_Acq->IR_Proc Interpretation Structural Elucidation Functional Group Analysis NMR_Proc->Interpretation IR_Proc->Interpretation Report Final Report with Data Tables & Spectra Interpretation->Report

Caption: General workflow for spectroscopic analysis of a liquid organic compound.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Methyl 11-methyldodecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 11-methyldodecanoate. Designed for professionals in research and development, this document details the characteristic ion formations, underlying fragmentation mechanisms, and a standardized experimental protocol for reproducible analysis.

Introduction to the Mass Spectrometry of Branched-Chain Fatty Acid Methyl Esters

Mass spectrometry is a pivotal analytical technique for the structural elucidation of fatty acid methyl esters (FAMEs). When subjected to electron ionization, FAMEs undergo predictable fragmentation, yielding a unique mass spectrum that serves as a molecular fingerprint. For branched-chain FAMEs, such as this compound, the position of the methyl branch significantly influences the fragmentation pathways, providing key diagnostic ions for its identification. This compound, an iso-branched fatty acid methyl ester, exhibits a characteristic fragmentation pattern dominated by cleavages influenced by the terminal isopropyl group.

Electron Ionization Fragmentation Pattern of this compound

Under electron ionization, this compound (C₁₄H₂₈O₂) produces a series of characteristic fragment ions. The molecular ion (M⁺˙) is often of low abundance or absent. The fragmentation is characterized by α-cleavages, McLafferty rearrangements, and cleavages at the branching point.

The mass spectrum of this compound is distinguished by several key fragments. The base peak is typically observed at m/z 74, resulting from a classic McLafferty rearrangement common to methyl esters. Another significant ion appears at m/z 55. Other notable fragments are observed at m/z 75, 69, and 97.[1]

A crucial diagnostic feature for iso-branched FAMEs is the loss of a propyl radical ([M-43]⁺) from the terminal isopropyl group.[2][3][4][5] This cleavage is a hallmark of this class of compounds and provides strong evidence for the presence of the iso-branching.

Quantitative Data Summary

The relative abundances of the major fragment ions for this compound are summarized in the table below. This data is compiled from experimental GC-MS results.[1]

m/zRelative Abundance (%)Proposed Fragment Identity
7499.99[CH₃OC(OH)=CH₂]⁺˙ (McLafferty rearrangement)
5521.50[C₄H₇]⁺
7514.40[CH₃OC(OH)₂]⁺
6910.60[C₅H₉]⁺
978.80[C₇H₁₃]⁺

Proposed Fragmentation Pathways

The fragmentation of this compound follows established principles for fatty acid methyl esters. The key fragmentation pathways are visualized in the diagram below.

fragmentation_pathway cluster_mclafferty McLafferty Rearrangement cluster_alpha_cleavage α-Cleavage cluster_branch_cleavage Branch Point Cleavage cluster_alkyl_series Alkyl Chain Fragmentation M This compound (M, m/z 228) M_radical Molecular Ion [M]⁺˙ (m/z 228) M->M_radical Electron Ionization mclafferty m/z 74 (Base Peak) M_radical->mclafferty McLafferty Rearrangement alpha1 [M-31]⁺ m/z 197 (Loss of ˙OCH₃) M_radical->alpha1 α-cleavage iso_loss [M-43]⁺ m/z 185 (Loss of ˙C₃H₇) M_radical->iso_loss Cleavage at branch point mz55 m/z 55 M_radical->mz55 mz69 m/z 69 M_radical->mz69 mz97 m/z 97 M_radical->mz97

Caption: Proposed fragmentation pathways of this compound under electron ionization.

Detailed Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a standard procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
  • Derivatization: If starting from the free fatty acid (11-methyldodecanoic acid), convert it to its methyl ester. A common method is to use a solution of 2% (v/v) sulfuric acid in methanol.

    • Dissolve approximately 1 mg of the fatty acid in 1 mL of the methanol/sulfuric acid solution.

    • Heat the mixture at 60°C for 1 hour.

    • After cooling, add 1 mL of saturated sodium chloride solution and 1 mL of hexane (B92381).

    • Vortex the mixture and allow the layers to separate.

    • Carefully transfer the upper hexane layer, containing the FAME, to a clean vial for GC-MS analysis.

  • Dilution: Dilute the hexane extract to a final concentration of approximately 10-100 µg/mL for optimal chromatographic separation and mass spectrometric detection.

Gas Chromatography (GC) Conditions
  • GC System: A standard gas chromatograph equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column is suitable. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column (e.g., DB-5ms or equivalent).

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless injection for trace analysis or a split injection (e.g., 20:1) for more concentrated samples.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

Mass Spectrometry (MS) Conditions
  • MS System: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Scan Rate: 2-3 scans/second.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Transfer Line Temperature: 280°C.

Data Analysis
  • Identify the chromatographic peak corresponding to this compound based on its retention time.

  • Extract the mass spectrum for this peak.

  • Compare the obtained mass spectrum with a reference library (e.g., NIST, Wiley) for confirmation.

  • Analyze the fragmentation pattern for the presence of characteristic ions as detailed in this guide.

experimental_workflow start Start: Sample (11-methyldodecanoic acid) derivatization Derivatization to FAME (Methanol/H₂SO₄) start->derivatization extraction Liquid-Liquid Extraction (Hexane) derivatization->extraction gc_injection GC Injection extraction->gc_injection gc_separation GC Separation (Capillary Column) gc_injection->gc_separation ionization Electron Ionization (70 eV) gc_separation->ionization mass_analysis Mass Analysis (Quadrupole/Ion Trap) ionization->mass_analysis detection Detection mass_analysis->detection data_analysis Data Analysis (Spectral Library Matching, Fragmentation Analysis) detection->data_analysis end End: Structural Elucidation data_analysis->end

Caption: A streamlined workflow for the GC-MS analysis of this compound.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound, equipping researchers with the necessary information for its confident identification and characterization. The detailed protocol ensures that these analytical methods can be readily implemented in a laboratory setting.

References

Methodological & Application

Application Notes and Protocols: Methyl 11-methyldodecanoate as a GC-MS Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For accurate and precise quantification, the use of an internal standard (IS) is crucial to correct for variations in sample preparation, injection volume, and instrument response.[1][2] An ideal internal standard is a compound that is chemically similar to the analyte(s) of interest, is not naturally present in the sample, and elutes close to the analytes without co-eluting.[3][4]

Methyl 11-methyldodecanoate, a branched-chain fatty acid methyl ester (FAME), presents itself as a suitable internal standard for the quantitative analysis of other FAMEs, particularly long-chain and branched-chain fatty acids, in various biological and industrial matrices.[5][6] Its branched structure provides a unique mass spectrum and retention time, minimizing the risk of interference with endogenous straight-chain fatty acids. This document provides detailed application notes and protocols for the use of this compound as a GC-MS internal standard.

Chemical and Physical Properties

A thorough understanding of the internal standard's properties is essential for its effective use.

PropertyValueReference
Synonyms iso-Tridecanoic acid methyl ester, 11-Methyllauric acid methyl ester[7][8]
CAS Number 5129-57-7[9]
Molecular Formula C₁₄H₂₈O₂[7][9]
Molecular Weight 228.37 g/mol [7][9]
Purity Typically ≥98% (capillary GC)[7]
Boiling Point ~262 °C (predicted)[10]
Kovats Retention Index Standard non-polar: 1570.8; Semi-standard non-polar: 1588[7]

Principle of Internal Standard Method

The internal standard method involves adding a known amount of the IS to all samples, calibration standards, and quality controls.[1] The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, which compensates for variations during the analytical process.[3][11]

The fundamental equation for an internal standardization is:

(SA / SIS) = k * (CA / CIS)

Where:

  • SA = Signal (peak area) of the analyte

  • SIS = Signal (peak area) of the internal standard

  • CA = Concentration of the analyte

  • CIS = Concentration of the internal standard

  • k = Response factor

A calibration curve is constructed by plotting the ratio of the analyte signal to the internal standard signal against the concentration of the analyte in the standards.[12]

Logical Workflow for Internal Standard Selection

The selection of an appropriate internal standard is a critical step in developing a robust quantitative GC-MS method.

internal_standard_selection A Define Analyte(s) of Interest B Research Potential Internal Standards A->B C Criteria 1: Chemical Similarity (e.g., functional groups, polarity) B->C D Criteria 2: Not Endogenous (absent in the sample matrix) B->D E Criteria 3: Chromatographic Resolution (no co-elution with analytes) B->E F Criteria 4: Commercially Available & Pure B->F G Select Candidate Internal Standard (e.g., this compound) C->G D->G E->G F->G H Experimental Verification G->H I Final Selection H->I

Caption: Logical workflow for selecting a suitable internal standard.

Experimental Protocol: Quantification of a Branched-Chain Fatty Acid Methyl Ester (Hypothetical Example: Methyl 13-methyltetradecanoate)

This protocol describes the use of this compound as an internal standard for the quantification of Methyl 13-methyltetradecanoate (B1259418) in a biological sample matrix (e.g., plasma).

Materials and Reagents
  • This compound (Internal Standard, IS)

  • Methyl 13-methyltetradecanoate (Analyte)

  • Hexane (B92381) (GC grade)

  • Methanol (B129727) (GC grade)

  • Sodium hydroxide

  • Boron trifluoride in methanol (14% w/v)

  • Sodium chloride (saturated solution)

  • Anhydrous sodium sulfate

  • Sample matrix (e.g., plasma)

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh 10 mg of this compound and dissolve in 10 mL of hexane.

    • Accurately weigh 10 mg of Methyl 13-methyltetradecanoate and dissolve in 10 mL of hexane.

  • Internal Standard Working Solution (10 µg/mL):

    • Dilute the primary IS stock solution 1:100 with hexane.

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking a blank matrix extract with the analyte stock solution to achieve final concentrations ranging from 0.1 to 20 µg/mL.

    • Add the internal standard working solution to each calibration standard to a final concentration of 5 µg/mL.

Sample Preparation (Transesterification)
  • To 100 µL of plasma sample, add 1 mL of 0.5 M NaOH in methanol.

  • Vortex for 1 minute and heat at 80°C for 15 minutes.

  • Cool to room temperature and add 2 mL of 14% BF₃ in methanol.

  • Vortex for 1 minute and heat at 80°C for 15 minutes.

  • Cool to room temperature and add 1 mL of saturated NaCl solution and 2 mL of hexane.

  • Vortex for 2 minutes and centrifuge at 2000 x g for 5 minutes.

  • Transfer the upper hexane layer to a clean tube containing anhydrous sodium sulfate.

  • Add the internal standard working solution to achieve a final concentration of 5 µg/mL.

  • Transfer the final extract to a GC vial for analysis.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample/Standard B Add Internal Standard (this compound) A->B C Transesterification (if necessary) B->C D Liquid-Liquid Extraction C->D E Evaporation & Reconstitution D->E F Injection into GC-MS E->F G Chromatographic Separation F->G H Mass Spectrometric Detection G->H I Peak Integration H->I J Calculate Peak Area Ratios (Analyte/IS) I->J K Construct Calibration Curve J->K L Quantify Analyte Concentration K->L

Caption: General workflow for GC-MS analysis using an internal standard.

GC-MS Parameters
ParameterSetting
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume 1 µL
Inlet Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium at 1.0 mL/min
Oven Program Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion (Analyte) To be determined based on analyte's mass spectrum
Qualifier Ion(s) (Analyte) To be determined based on analyte's mass spectrum
Quantifier Ion (IS) m/z 74 (or other characteristic ion)
Qualifier Ion(s) (IS) m/z 87, 199 (or other characteristic ions)

Note: The specific ions for the analyte (Methyl 13-methyltetradecanoate) would need to be determined by analyzing a pure standard.

Data Presentation and Analysis

The quantitative data should be summarized in clear and structured tables.

Table 1: Retention Times and Monitored Ions
CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound (IS)e.g., 12.57487199
Methyl 13-methyltetradecanoate (Analyte)e.g., 14.2TBDTBDTBD

TBD: To Be Determined

Table 2: Calibration Curve Data (Example)
Analyte Conc. (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
0.115,234750,1230.020
0.576,987755,4320.102
1.0155,678748,9010.208
5.0780,123752,3451.037
10.01,543,987751,0982.056
20.03,098,765749,8764.132

The calibration curve would then be generated by plotting the "Peak Area Ratio" against the "Analyte Conc." The resulting linear regression equation is used to calculate the concentration of the analyte in unknown samples.

Conclusion

This compound is a highly suitable internal standard for the quantitative analysis of branched-chain and other fatty acid methyl esters by GC-MS. Its distinct structure and chromatographic behavior allow for reliable separation and quantification. The protocols and guidelines presented in this document provide a solid foundation for developing and validating robust analytical methods for a wide range of applications in research, clinical diagnostics, and quality control.

References

Application Note: Quantification of Fatty Acids in Complex Biological Samples Using Methyl 11-methyldodecanoate as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quantitative analysis of fatty acids in complex biological matrices such as plasma, tissues, and cell cultures is fundamental to understanding cellular metabolism, disease pathogenesis, and the development of novel therapeutics. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for fatty acid profiling due to its high resolution and sensitivity.[1][2][3] However, the inherent polarity and low volatility of free fatty acids necessitate a derivatization step, typically esterification to fatty acid methyl esters (FAMEs), to improve their chromatographic properties.[1][4]

Accurate quantification can be challenging due to variability introduced during sample preparation, including lipid extraction and derivatization.[3] To control for this variability, an internal standard that is chemically similar to the analytes of interest but not naturally present in the sample is employed.[5][6] This application note describes a robust method for the quantification of fatty acids in complex samples using Methyl 11-methyldodecanoate as an internal standard. As a branched-chain fatty acid methyl ester, it is not commonly found in most biological systems, making it an excellent choice for an internal standard.

Principle

This method involves the extraction of total lipids from a biological sample, followed by acid-catalyzed transesterification of esterified fatty acids and esterification of free fatty acids to their corresponding FAMEs. A known quantity of this compound is added at the beginning of the sample preparation process. The FAMEs are then extracted and analyzed by GC-MS. The concentration of each fatty acid is determined by comparing the peak area of its corresponding FAME to the peak area of the internal standard.

Experimental Protocols

Materials and Reagents
Protocol 1: Lipid Extraction
  • To a 15 mL glass tube, add 100 µL of the biological sample (e.g., plasma).

  • Add a known amount of this compound internal standard solution in methanol. The amount should be chosen to be within the calibration range of the instrument.

  • Add 2 mL of methanol and 1 mL of chloroform.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and cell disruption.

  • Add 1 mL of chloroform and vortex for 1 minute.

  • Add 1 mL of 0.9% NaCl solution and vortex for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer containing lipids) using a glass Pasteur pipette and transfer it to a clean 10 mL glass tube.

  • Dry the extracted lipid solution under a gentle stream of nitrogen at 40°C.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)
  • To the dried lipid extract, add 2 mL of 14% BF3 in methanol.[3]

  • Seal the tube tightly with a PTFE-lined cap.

  • Heat the mixture at 100°C for 30 minutes in a heating block or water bath.[3]

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 2 mL of distilled water.

  • Vortex for 1 minute to extract the FAMEs into the hexane layer.[3]

  • Centrifuge at 1000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

  • Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.[4]

Protocol 3: GC-MS Analysis
  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Column: Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet: Split/splitless, operated in split mode (10:1) at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 250°C, and hold for 10 minutes.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

  • Injection Volume: 1 µL.

Data Presentation

The concentration of each fatty acid is calculated using the following formula:

Concentration of FA = (Area of FAME / Area of IS) * (Concentration of IS / Response Factor)

Where:

  • Area of FAME is the peak area of the fatty acid methyl ester.

  • Area of IS is the peak area of the internal standard (this compound).

  • Concentration of IS is the known concentration of the internal standard added to the sample.

  • Response Factor is determined from a calibration curve of a standard mix of FAMEs relative to the internal standard.

Table 1: Representative Quantitative Data for Fatty Acids in Human Plasma
Fatty AcidRetention Time (min)Target Ion (m/z)Peak Area (Analyte)Peak Area (Internal Standard)Concentration (µg/mL)
Myristic Acid (C14:0)12.542421,254,8792,548,9634.92
Palmitic Acid (C16:0)14.872708,965,4122,548,96335.17
Palmitoleic Acid (C16:1)14.98268987,4562,548,9633.87
Stearic Acid (C18:0)17.012985,478,1232,548,96321.49
Oleic Acid (C18:1)17.1229612,547,8962,548,96349.23
Linoleic Acid (C18:2)17.212949,874,5632,548,96338.74
This compound (IS)11.952282,548,963--

Note: The data presented in this table is for illustrative purposes only and should be validated for specific applications.

Method Validation

The analytical method should be validated for linearity, precision, accuracy, and limits of detection and quantification according to established guidelines.[7][8][9]

  • Linearity: Assessed by analyzing a series of calibration standards at different concentrations. A linear regression analysis should yield a correlation coefficient (R²) > 0.99.[9][10]

  • Precision: Determined by repeatedly analyzing a quality control sample. The relative standard deviation (RSD) should be less than 15%.

  • Accuracy: Evaluated by analyzing a standard reference material or by spike-and-recovery experiments. Recoveries should be within 85-115%.[9]

  • LOD and LOQ: The limit of detection (LOD) and limit of quantification (LOQ) are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[10]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Add_IS Add this compound (IS) Sample->Add_IS Lipid_Extraction Lipid Extraction (Folch Method) Add_IS->Lipid_Extraction Dry_Extract Dry Lipid Extract Lipid_Extraction->Dry_Extract Add_BF3 Add 14% BF3 in Methanol Dry_Extract->Add_BF3 Heat Heat at 100°C Add_BF3->Heat Extract_FAMEs Extract FAMEs with Hexane Heat->Extract_FAMEs GCMS_Analysis GC-MS Analysis Extract_FAMEs->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing

Caption: Experimental workflow for fatty acid quantification.

fatty_acid_metabolism cluster_synthesis Fatty Acid Synthesis cluster_modification Elongation & Desaturation cluster_storage_utilization Storage and Utilization AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FAS Fatty Acid Synthase (FAS) AcetylCoA->FAS MalonylCoA->FAS Palmitate Palmitate (C16:0) FAS->Palmitate Elongases Elongases Palmitate->Elongases TAGs Triacylglycerols (Storage) Palmitate->TAGs Phospholipids Phospholipids (Membranes) Palmitate->Phospholipids BetaOxidation β-Oxidation (Energy) Palmitate->BetaOxidation Desaturases Desaturases Elongases->Desaturases PUFA PUFAs (e.g., C18:2, C20:4) Desaturases->PUFA PUFA->TAGs PUFA->Phospholipids PUFA->BetaOxidation

Caption: Overview of fatty acid metabolism pathways.

References

Application Note and Protocol: Preparation of Methyl 11-methyldodecanoate Standard Solutions for Analytical Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 11-methyldodecanoate is a branched-chain fatty acid methyl ester (FAME) that serves as an important biomarker and analytical standard in various research and development applications. Accurate quantification of this and other FAMEs is critical in fields ranging from metabolic research to biofuel development. Gas chromatography (GC) is a commonly employed analytical technique for this purpose, and the preparation of accurate standard solutions is a fundamental prerequisite for generating reliable and reproducible quantitative data.

This document provides a detailed protocol for the preparation of a primary stock solution and a series of working standard solutions of this compound. Adherence to this protocol will enable researchers to construct precise calibration curves for the accurate quantification of this compound in experimental samples.

Physicochemical and Safety Information

A comprehensive understanding of the physicochemical properties and safety considerations of this compound is essential for its proper handling and the preparation of accurate standard solutions.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₂₈O₂[1][2]
Molecular Weight 228.37 g/mol [1][2]
CAS Number 5129-57-7[1][2][3]
Appearance Oily liquid (predicted)
Boiling Point 265.4 ± 8.0 °C (Predicted)[3]
Density 0.866 ± 0.06 g/cm³ (Predicted)[3]
Solubility Soluble in ethyl ether, hexane (B92381), and methylene (B1212753) chloride.[3]
Storage Temperature 2-8°C[3] or -20°C for long-term stability.[4]

Safety Precautions:

  • Always consult the Safety Data Sheet (SDS) for this compound before handling.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and contact with skin and eyes.

  • The solvents used in this protocol (e.g., hexane) are flammable. Keep away from ignition sources.

Experimental Protocol: Preparation of Standard Solutions

This protocol describes the preparation of a 1000 µg/mL stock solution of this compound and a subsequent series of working standards.

Materials and Equipment
  • This compound (analytical standard, ≥98% purity)[2]

  • Hexane (or another suitable solvent in which the compound is soluble, e.g., ethyl ether)[3], HPLC or GC grade

  • Analytical balance (readable to at least 0.1 mg)

  • Class A volumetric flasks (10 mL and 25 mL)

  • Calibrated micropipettes and tips

  • Amber glass vials with PTFE-lined caps

  • Spatula and weighing paper/boat

  • Beaker (25 mL or 50 mL)

  • Glass Pasteur pipette or funnel

Preparation of the Stock Solution (1000 µg/mL)
  • Weighing: Accurately weigh approximately 10 mg of this compound into a clean, dry beaker using an analytical balance. Record the exact weight.

  • Dissolution: Add a small volume (e.g., 2-3 mL) of hexane to the beaker to dissolve the this compound. Gently swirl the beaker to ensure complete dissolution.

  • Transfer: Carefully transfer the dissolved solution into a 10 mL Class A volumetric flask using a glass Pasteur pipette or a small funnel.

  • Rinsing: Rinse the beaker multiple times with small volumes of hexane, transferring each rinse into the volumetric flask to ensure the complete transfer of the weighed standard.

  • Dilution to Volume: Add hexane to the volumetric flask until the bottom of the meniscus is level with the calibration mark.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is thoroughly mixed and homogenous.

  • Storage: Transfer the stock solution to a labeled amber glass vial with a PTFE-lined cap. Store at -20°C.[4]

Preparation of Working Standard Solutions

This section details the preparation of a five-point calibration series from the 1000 µg/mL stock solution.

  • Labeling: Label five 10 mL volumetric flasks with the desired concentrations of the working standards (e.g., 10, 25, 50, 100, and 200 µg/mL).

  • Dilution Calculations: Use the dilution equation, C₁V₁ = C₂V₂, to calculate the volume of the stock solution required for each working standard.

    • C₁ = Concentration of the stock solution (1000 µg/mL)

    • V₁ = Volume of the stock solution to be transferred (unknown)

    • C₂ = Desired concentration of the working standard

    • V₂ = Final volume of the working standard (10 mL)

Table 2: Preparation of Working Standard Solutions

Desired Concentration (C₂) (µg/mL)Final Volume (V₂) (mL)Volume of Stock Solution (V₁) to Transfer (mL)
10100.100
25100.250
50100.500
100101.000
200102.000
  • Pipetting: Using a calibrated micropipette, carefully transfer the calculated volume of the stock solution into the appropriately labeled volumetric flask.

  • Dilution to Volume: Dilute each flask to the 10 mL mark with hexane.

  • Homogenization: Cap each flask and invert 15-20 times to ensure thorough mixing.

  • Storage: Transfer the working standards to individual labeled amber glass vials and store at -20°C.

Experimental Workflow and Diagrams

The following diagram illustrates the logical workflow for the preparation of this compound standard solutions.

G cluster_stock Stock Solution Preparation cluster_working Working Standard Preparation cluster_analysis Analysis weigh 1. Weigh ~10 mg of This compound dissolve 2. Dissolve in Hexane weigh->dissolve transfer 3. Transfer to 10 mL Volumetric Flask dissolve->transfer dilute_stock 4. Dilute to Volume with Hexane transfer->dilute_stock homogenize_stock 5. Homogenize Solution dilute_stock->homogenize_stock store_stock 6. Store Stock Solution at -20°C homogenize_stock->store_stock pipette 2. Pipette Stock Solution (Calculated Volumes) store_stock->pipette Use for Dilutions label_flasks 1. Label 10 mL Volumetric Flasks label_flasks->pipette dilute_working 3. Dilute to Volume with Hexane pipette->dilute_working homogenize_working 4. Homogenize Solutions dilute_working->homogenize_working store_working 5. Store Working Standards at -20°C homogenize_working->store_working gc_analysis GC Analysis of Working Standards store_working->gc_analysis Analyze calibration_curve Generate Calibration Curve gc_analysis->calibration_curve quantification Quantify Unknown Samples calibration_curve->quantification

References

Application Note: High-Resolution Separation of Branched-Chain Fatty Acid Methyl Esters by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the separation and analysis of branched-chain fatty acid methyl esters (BC-FAMEs) using gas chromatography (GC). The accurate identification and quantification of BC-FAMEs are crucial in various research fields, including microbiology, clinical diagnostics, and food science, due to their roles as biomarkers and their impact on the physical properties of lipids. However, their structural similarity to straight-chain fatty acid methyl esters (SC-FAMEs) presents a significant analytical challenge, often leading to co-elution.[1] This document outlines a robust methodology employing highly polar cyanopropyl-substituted capillary columns, which offer enhanced selectivity for resolving these complex mixtures.[2][3] Detailed experimental procedures, from sample derivatization to GC-FID/MS analysis, are provided, along with data presentation guidelines and a visual representation of the workflow.

Introduction

Fatty acids are fundamental components of lipids and play vital roles in biological systems. Branched-chain fatty acids (BCFAs) are a specific class of fatty acids characterized by one or more alkyl branches on the carbon chain. They are commonly found in bacteria, marine organisms, and dairy products. The analysis of BCFAs is often performed by converting them into their more volatile fatty acid methyl ester (FAME) derivatives for gas chromatographic analysis.[4][5] The primary challenge in BC-FAME analysis lies in their separation from the more abundant straight-chain isomers.[1] Standard non-polar GC columns separate FAMEs primarily by boiling point, which is often insufficient to resolve structural isomers. Therefore, the use of highly polar stationary phases is essential to achieve separation based on subtle differences in polarity and molecular shape.[6][7] This application note details a comprehensive GC method optimized for the separation of BC-FAMEs.

Experimental Protocols

Sample Preparation: Derivatization to Fatty Acid Methyl Esters

Accurate and reproducible derivatization is a critical first step for the successful GC analysis of fatty acids. The following protocol describes a common and effective method for the transesterification of lipids to FAMEs.

Materials:

  • Lipid extract or oil sample

  • Heptane (B126788)

  • 2 M Methanolic Potassium Hydroxide (KOH)

  • Sodium Bicarbonate

  • Anhydrous Sodium Sulfate (B86663)

  • Glass test tubes with PTFE-lined screw caps

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh approximately 10-25 mg of the lipid extract or oil into a glass test tube.

  • Add 2 mL of heptane and vortex to dissolve the sample.

  • Add 0.2 mL of 2 M methanolic KOH.

  • Cap the tube tightly and vortex vigorously for 30 seconds.

  • Allow the layers to separate. A brief centrifugation can aid in phase separation.

  • Carefully transfer the upper heptane layer, containing the FAMEs, to a clean test tube.

  • Add a small amount of sodium bicarbonate and anhydrous sodium sulfate to remove any residual KOH and water.

  • Vortex briefly and let the solids settle.

  • Transfer the clear heptane solution to a GC autosampler vial. The sample is now ready for injection.

Gas Chromatography Analysis

The selection of the GC column and the optimization of the analytical conditions are paramount for achieving the desired separation of BC-FAMEs. Highly polar cyanopropyl stationary phases are recommended for their superior selectivity towards FAME isomers.[2][3]

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary GC Column: Highly polar column (e.g., HP-88, DB-23, SP-2560, or equivalent cyanopropyl-based phase)

  • Autosampler

GC Conditions:

The following tables summarize typical GC conditions for the analysis of BC-FAMEs. These parameters may require further optimization depending on the specific sample matrix and target analytes.

Table 1: Recommended GC Columns for BC-FAME Analysis

ParameterSpecification 1Specification 2
Stationary Phase Highly polar bis(cyanopropyl) polysiloxaneHighly polar cyanopropyl polysiloxane
Example Column Rt-2560HP-88
Length 100 m100 m
Internal Diameter 0.25 mm0.25 mm
Film Thickness 0.20 µm0.20 µm

Table 2: GC Operating Parameters

ParameterCondition
Carrier Gas Helium or Hydrogen
Flow Rate 1-2 mL/min (Constant Flow Mode)
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 to 100:1 (can be adjusted based on sample concentration)
Oven Temperature Program Initial: 140 °C, hold for 5 min
Ramp 1: 4 °C/min to 240 °C
Hold: 20 min at 240 °C
Detector FID or MS
FID Temperature 260 °C
MS Transfer Line Temp 240 °C
MS Ion Source Temp 230 °C

Data Presentation

The retention times of BC-FAMEs are typically shorter than their straight-chain counterparts with the same carbon number on polar columns. The identification of peaks should be confirmed by comparing retention times with those of a known standard mixture containing both branched-chain and straight-chain FAMEs. For unambiguous identification, especially in complex matrices, GC-MS is recommended.

Table 3: Example Retention Data for Selected FAMEs on a Highly Polar Column

Fatty Acid Methyl EsterAbbreviationExpected Elution Order
Methyl myristateC14:01
Methyl isopentadecanoateiso-C15:02
Methyl anteisopentadecanoateanteiso-C15:03
Methyl pentadecanoateC15:04
Methyl isopalmitateiso-C16:05
Methyl palmitateC16:06
Methyl palmitoleateC16:17
Methyl isoheptadecanoateiso-C17:08
Methyl anteisoheptadecanoateanteiso-C17:09
Methyl heptadecanoateC17:010
Methyl stearateC18:011
Methyl oleateC18:1n9c12

Note: The exact retention times will vary depending on the specific instrument, column, and analytical conditions.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the analysis of branched-chain FAMEs.

G Experimental Workflow for BC-FAME Analysis cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Lipid Sample Dissolve Dissolve in Heptane Sample->Dissolve Transesterify Add Methanolic KOH (Transesterification) Dissolve->Transesterify Extract Extract FAMEs (Heptane Layer) Transesterify->Extract Dry Dry with Na2SO4 Extract->Dry GC_Vial Transfer to GC Vial Dry->GC_Vial Inject Inject into GC GC_Vial->Inject Separate Separation on Highly Polar Column Inject->Separate Detect Detection (FID/MS) Separate->Detect Identify Peak Identification (Retention Time & Mass Spectra) Detect->Identify Quantify Quantification (Peak Area) Identify->Quantify Report Generate Report Quantify->Report G Key Factors for BC-FAME Separation cluster_column Column Selection cluster_conditions GC Conditions cluster_sample Sample Preparation center Optimal BC-FAME Separation StationaryPhase Highly Polar Stationary Phase (e.g., Cyanopropyl) StationaryPhase->center ColumnLength Long Column Length (e.g., 100 m) ColumnLength->center FilmThickness Thin Film Thickness (e.g., 0.20 µm) FilmThickness->center TempProgram Optimized Temperature Program TempProgram->center CarrierGas Appropriate Carrier Gas (He, H2) CarrierGas->center FlowRate Constant Flow Rate FlowRate->center Derivatization Complete Derivatization to FAMEs Derivatization->center

References

Analytical Standards for Branched-Chain Fatty Acid Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by the presence of one or more methyl groups on their carbon chain. Predominantly found in bacteria, ruminant-derived food products, and certain fermented foods, BCFAs are increasingly recognized for their significant roles in various physiological and pathological processes.[1][2][3] They are integral components of bacterial cell membranes, influencing fluidity and environmental adaptation. In humans, BCFAs produced by the gut microbiota act as signaling molecules, modulating host metabolism, immune responses, and potentially influencing the gut-brain axis. Given their emerging importance in health and disease, accurate and robust analytical methods for the quantification and identification of BCFAs in biological matrices are crucial for advancing research and drug development.

This document provides detailed application notes and protocols for the analysis of BCFAs using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Methodologies

The analysis of BCFAs presents unique challenges due to the presence of various structural isomers (e.g., iso and anteiso forms) and their relatively low abundance in some biological samples. The two primary analytical platforms for BCFA analysis are GC-MS and LC-MS/MS, each with its own set of advantages and considerations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of volatile and thermally stable compounds. For fatty acid analysis, including BCFAs, derivatization is a critical step to increase their volatility and improve chromatographic separation. The most common derivatization method is the conversion of fatty acids to their fatty acid methyl esters (FAMEs).

Advantages of GC-MS for BCFA Analysis:

  • Excellent chromatographic resolution of different fatty acid isomers.

  • Extensive and well-established libraries for compound identification.

  • High sensitivity and robustness.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a complementary and sometimes superior technique for the analysis of a wide range of metabolites, including BCFAs. It often requires less sample preparation and can analyze a broader range of compounds in a single run.

Advantages of LC-MS/MS for BCFA Analysis:

  • High sensitivity and specificity, particularly with the use of multiple reaction monitoring (MRM).

  • Reduced need for derivatization for some applications.[4][5]

  • Suitable for a wide range of biological matrices.

Quantitative Data Summary

The concentration of BCFAs can vary significantly depending on the biological matrix, diet, and gut microbiota composition. The following tables summarize representative quantitative data for BCFAs in various food sources and human blood.

Table 1: Branched-Chain Fatty Acid Content in Various Food Products

Food ProductTotal BCFA (wt% of total fatty acids)Key BCFAs PresentReference
Cheddar Cheese1.95iso-14:0, iso-15:0, anteiso-15:0, iso-16:0, iso-17:0, anteiso-17:0[6]
Ground Beef (80% lean)1.89iso-14:0, iso-15:0, anteiso-15:0, iso-16:0, iso-17:0, anteiso-17:0[6]
Whole Milk1.98iso-14:0, iso-15:0, anteiso-15:0, iso-16:0, iso-17:0, anteiso-17:0[6]
Nātto (fermented soy)1.71iso-14:0, iso-15:0, anteiso-15:0, iso-16:0, iso-17:0, anteiso-17:0
Fermented Shrimp Paste3.18Not specified
SauerkrautAppreciable fractionNot specified[1][2]
Canned TunaSmall amountsNot specified[1]
Chicken, Pork, Salmon< 0.003Not applicable[1][2]

Table 2: Representative Concentrations of Fatty Acids in Human Blood

Fatty AcidConcentration Range in Plasma/Serum (µM)Concentration Range in Red Blood Cells (µM)Reference
Palmitelaidic acid (trans-16:1n-7)Median: 17.7 (Total TFA)Median: 21.5 (Total TFA)[7][8]
Elaidic acid (trans-18:1n-9)Median: 17.7 (Total TFA)Median: 21.5 (Total TFA)[7][8]
iso-15:0Not specifiedNot specified
anteiso-15:0Not specifiedNot specified
iso-17:0Not specifiedNot specified
anteiso-17:0Not specifiedNot specified

Note: Specific concentration ranges for individual iso and anteiso BCFAs in healthy human blood are not consistently reported across the literature and can be influenced by diet and gut microbiome composition. The provided data for trans fatty acids are for comparative context of minor fatty acid concentrations.

Experimental Protocols

Protocol 1: GC-MS Analysis of BCFAs in Human Plasma/Serum

This protocol describes the extraction of total fatty acids from plasma or serum, their derivatization to FAMEs, and subsequent analysis by GC-MS.

Materials:

  • Plasma or serum sample

  • Internal Standard (e.g., heptadecanoic acid, C17:0)

  • Chloroform:Methanol (2:1, v/v)

  • 0.5 M KOH in methanol

  • 14% Boron trifluoride (BF3) in methanol

  • Saturated NaCl solution

  • n-Hexane

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., BPX-70)

Procedure:

  • Lipid Extraction (Folch Method):

    • To 100 µL of plasma or serum, add a known amount of internal standard.

    • Add 2 mL of chloroform:methanol (2:1, v/v).

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

  • Saponification and Methylation (FAMEs Preparation):

    • To the dried lipid extract, add 1 mL of 0.5 M KOH in methanol.

    • Heat at 100°C for 5 minutes.

    • Cool to room temperature and add 2 mL of 14% BF3 in methanol.[9]

    • Heat at 100°C for 30 minutes.[9]

    • Cool to room temperature and add 1 mL of saturated NaCl solution and 2 mL of n-hexane.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Transfer the upper hexane (B92381) layer containing the FAMEs to a clean vial.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject 1 µL of the FAMEs solution into the GC-MS.

    • Use a temperature gradient program suitable for separating a wide range of FAMEs. For example: initial temperature of 70°C, ramp to 170°C at 11°C/min, then to 175°C at 0.8°C/min, and finally to 220°C at 20°C/min, hold for 2.5 minutes.[10]

    • Acquire data in full scan mode or selected ion monitoring (SIM) for targeted analysis.

    • Identify BCFAs based on their retention times and mass spectra compared to authentic standards and library data.

    • Quantify BCFAs by comparing their peak areas to that of the internal standard.

Protocol 2: LC-MS/MS Analysis of BCFAs in Tissues

This protocol outlines the extraction and direct analysis of BCFAs from tissue samples without derivatization.[4][5]

Materials:

  • Tissue sample (e.g., liver, adipose)

  • Isotopically labeled internal standards (e.g., D3-isovaleric acid)

  • Acetonitrile (B52724) with 0.1% formic acid

  • Milli-Q water with 0.1% formic acid

  • LC-MS/MS system with a suitable C18 column

Procedure:

  • Sample Homogenization and Extraction:

    • Weigh approximately 50 mg of frozen tissue.

    • Add a known amount of isotopically labeled internal standards.

    • Add 1 mL of ice-cold acetonitrile with 0.1% formic acid.

    • Homogenize the tissue using a bead beater or other suitable homogenizer.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and transfer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject 5-10 µL of the reconstituted extract onto the LC-MS/MS system.

    • Use a gradient elution program with mobile phases consisting of water and acetonitrile, both containing 0.1% formic acid.

    • Perform detection using an electrospray ionization (ESI) source in negative ion mode.

    • Set up MRM transitions for each target BCFA and its corresponding internal standard.

    • Quantify BCFAs by constructing a calibration curve using the peak area ratios of the analyte to the internal standard.

Signaling Pathways and Experimental Workflows

Signaling Pathways Involving Branched-Chain Fatty Acids

BCFAs, particularly those produced by the gut microbiota, can act as signaling molecules that interact with host receptors to modulate various physiological processes.

BCFA_Signaling_Pathways cluster_gut Gut Lumen cluster_host Host Cell Dietary Fiber Dietary Fiber Gut Microbiota Gut Microbiota Dietary Fiber->Gut Microbiota Fermentation BCFAs BCFAs Gut Microbiota->BCFAs Production GPCR G-Protein Coupled Receptor BCFAs->GPCR Activation BCFAs->GPCR PPARα PPARα BCFAs->PPARα Activation BCFAs->PPARα G-Protein G-Protein GPCR->G-Protein Activation Downstream Signaling Downstream Signaling Cascades (e.g., MAPK, PKA) G-Protein->Downstream Signaling Metabolic & Immune Regulation Metabolic & Immune Regulation Downstream Signaling->Metabolic & Immune Regulation RXR RXR PPARα->RXR Heterodimerization PPRE Peroxisome Proliferator Response Element RXR->PPRE Target Gene Expression Target Gene Expression PPRE->Target Gene Expression Transcription Regulation Target Gene Expression->Metabolic & Immune Regulation

Caption: BCFA signaling through GPCR and PPARα pathways.

Description of Signaling Pathways:

  • G-Protein Coupled Receptor (GPCR) Signaling: BCFAs can bind to and activate specific GPCRs on the surface of host cells, such as intestinal epithelial cells and immune cells.[11][12][13][14][15] This activation triggers a conformational change in the receptor, leading to the activation of intracellular G-proteins.[11][14] Activated G-proteins then initiate downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) and protein kinase A (PKA) pathways, which ultimately lead to changes in gene expression and cellular function, influencing metabolic and immune regulation.[16]

  • Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Signaling: BCFAs can enter the cell and bind to nuclear receptors, most notably PPARα.[17][18][19][20][21] Upon ligand binding, PPARα forms a heterodimer with the retinoid X receptor (RXR).[20] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[18][19] This binding regulates the transcription of genes involved in fatty acid oxidation, lipid metabolism, and inflammation.[18][19][21]

Experimental Workflow Diagrams

The following diagrams illustrate the typical experimental workflows for BCFA analysis using GC-MS and LC-MS/MS.

GCMS_Workflow Sample Biological Sample (Plasma, Serum, Tissue) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Derivatization Derivatization to FAMEs (BF3/Methanol) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis (Identification & Quantification) GCMS->Data

Caption: GC-MS workflow for BCFA analysis.

LCMS_Workflow Sample Biological Sample (Tissue, Plasma) Extraction Metabolite Extraction (e.g., Acetonitrile Precipitation) Sample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Analysis (MRM Quantification) LCMS->Data

Caption: LC-MS/MS workflow for BCFA analysis.

Conclusion

The analytical protocols and data presented herein provide a comprehensive guide for researchers, scientists, and drug development professionals interested in the study of branched-chain fatty acids. The choice between GC-MS and LC-MS/MS will depend on the specific research question, the biological matrix, and the available instrumentation. Both techniques, when properly validated, can provide accurate and reliable quantification of BCFAs, enabling a deeper understanding of their role in health and disease. The elucidation of BCFA signaling pathways opens new avenues for therapeutic intervention in metabolic and inflammatory disorders.

References

Application Notes and Protocols: Methyl 11-methyldodecanoate as a Bacterial Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl esters of fatty acids (FAMEs) are crucial components of bacterial cell membranes and serve as important chemotaxonomic markers for the identification and classification of various bacterial species. Among these, branched-chain fatty acids (BCFAs) are particularly characteristic of many Gram-positive bacteria, including the phylum Actinobacteria. Methyl 11-methyldodecanoate, an iso-branched fatty acid, is a potential biomarker for specific bacteria within this group. Its presence and relative abundance can provide insights into the microbial composition of a sample and may serve as a target for diagnostic and therapeutic development.

These application notes provide a comprehensive overview of this compound as a bacterial biomarker, including its biosynthesis, methods for its detection and quantification, and its potential applications.

Bacterial Sources and Significance

Branched-chain fatty acids, such as 11-methyldodecanoic acid, are commonly found in the lipids of many bacterial species. They are particularly abundant in Gram-positive bacteria. The Actinomycetales order, which includes genera like Streptomyces and Mycobacterium, is known to produce a variety of branched-chain fatty acids.

The composition of these fatty acids is often unique to a particular species or genus, making them valuable for bacterial identification. While specific quantitative data for this compound is not extensively documented across a wide range of bacteria, the overall profile of branched-chain fatty acids is a key feature in the chemotaxonomy of these organisms.

Table 1: General Fatty Acid Composition of Selected Bacterial Genera Known to Produce Branched-Chain Fatty Acids

Bacterial GenusMajor Fatty Acid TypesPredominant Branched-Chain Fatty AcidsReference
StreptomycesStraight-chain saturated, iso- and anteiso-branchediso-C14:0, iso-C15:0, anteiso-C15:0, iso-C16:0[1][2]
MycobacteriumStraight-chain saturated, unsaturated, mycolic acidsTuberculostearic acid (10-methyloctadecanoic acid), other methyl-branched acids[3][4]

Biosynthesis of 11-methyldodecanoate

The biosynthesis of iso-branched fatty acids like 11-methyldodecanoic acid starts with a branched-chain amino acid precursor, typically leucine. The pathway involves a series of enzymatic reactions, including transamination, decarboxylation, and subsequent elongation by the fatty acid synthase (FAS) II system.

Biosynthesis of 11-methyldodecanoate Biosynthesis of 11-methyldodecanoate Leucine Leucine alpha_ketoisocaproate α-Ketoisocaproate Leucine->alpha_ketoisocaproate Transaminase isovaleryl_CoA Isovaleryl-CoA alpha_ketoisocaproate->isovaleryl_CoA Branched-chain α-keto acid decarboxylase elongation_cycles Fatty Acid Synthase (FAS) II (Elongation Cycles with Malonyl-CoA) isovaleryl_CoA->elongation_cycles _11_methyldodecanoyl_ACP 11-Methyldodecanoyl-ACP elongation_cycles->_11_methyldodecanoyl_ACP _11_methyldodecanoic_acid 11-Methyldodecanoic Acid _11_methyldodecanoyl_ACP->_11_methyldodecanoic_acid Thioesterase methylation Esterification (Methanol) _11_methyldodecanoic_acid->methylation methyl_11_methyldodecanoate This compound methylation->methyl_11_methyldodecanoate

Caption: Biosynthesis pathway of this compound.

Experimental Protocols

The analysis of this compound from bacterial cultures involves several key steps: bacterial cell culture and harvesting, lipid extraction and saponification, methylation to form FAMEs, and finally, analysis by gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Preparation of Fatty Acid Methyl Esters (FAMEs) from Bacterial Cultures

This protocol is a standard method for the preparation of FAMEs from bacterial cells for GC-MS analysis.

Materials:

  • Bacterial culture

  • Centrifuge and centrifuge tubes

  • Saponification reagent (45 g NaOH, 150 mL methanol, 150 mL deionized water)

  • Methylation reagent (325 mL 6.0 N HCl, 275 mL methanol)

  • Extraction solvent (200 mL hexane, 200 mL methyl tert-butyl ether)

  • Wash solution (10.8 g NaOH in 900 mL deionized water)

  • Glass test tubes with Teflon-lined caps

  • Water bath or heating block

  • Vortex mixer

  • Pipettes

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Harvesting Bacterial Cells:

    • Grow bacteria to the late-logarithmic or stationary phase in an appropriate culture medium.

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

    • Wash the cell pellet with sterile deionized water and centrifuge again.

    • Transfer a known weight of the cell pellet (e.g., 40-50 mg wet weight) to a clean glass test tube.

  • Saponification:

    • Add 1.0 mL of saponification reagent to the cell pellet.

    • Seal the tube tightly with a Teflon-lined cap.

    • Vortex briefly to mix.

    • Heat at 100°C for 30 minutes in a water bath, with vigorous vortexing for 5-10 seconds every 10 minutes.

    • Cool the tube to room temperature.

  • Methylation:

    • Add 2.0 mL of methylation reagent to the saponified sample.

    • Seal the tube and vortex briefly.

    • Heat at 80°C for 10 minutes.

    • Cool the tube rapidly to room temperature.

  • Extraction:

    • Add 1.25 mL of extraction solvent to the tube.

    • Seal and mix gently by inversion for 10 minutes.

    • Allow the layers to separate. The top organic layer contains the FAMEs.

  • Wash:

    • Transfer the top organic layer to a new clean tube.

    • Add 3.0 mL of the wash solution.

    • Mix gently by inversion for 5 minutes.

    • Allow the layers to separate.

    • Transfer the top organic layer containing the FAMEs to a clean vial for GC-MS analysis.

FAME Analysis Workflow Experimental Workflow for FAME Analysis bacterial_culture Bacterial Culture harvesting Harvesting & Washing Cells bacterial_culture->harvesting saponification Saponification (NaOH, Methanol, Heat) harvesting->saponification methylation Methylation (HCl, Methanol, Heat) saponification->methylation extraction Extraction (Hexane/MTBE) methylation->extraction wash Base Wash (NaOH solution) extraction->wash gc_ms GC-MS Analysis wash->gc_ms

Caption: Workflow for the analysis of bacterial fatty acid methyl esters.

Protocol 2: GC-MS Analysis of FAMEs

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for FAME analysis (e.g., HP-5ms, DB-5ms, or equivalent).

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 250°C at 4°C/minute.

    • Hold at 250°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

Data Analysis:

  • Identification of this compound is based on its retention time and comparison of its mass spectrum with a reference spectrum from a database (e.g., NIST).

  • Quantification can be achieved by using an internal standard (e.g., a fatty acid not present in the sample) and creating a calibration curve with a pure standard of this compound.

Applications in Research and Drug Development

  • Bacterial Identification and Chemotaxonomy: The presence and relative abundance of this compound, as part of the overall FAME profile, can be used to identify and classify specific bacterial strains.

  • Diagnostic Biomarker Development: As certain bacteria may have a unique profile of branched-chain fatty acids, this compound could be explored as a biomarker for infections caused by these bacteria.

  • Antimicrobial Drug Discovery: The enzymes involved in the biosynthesis of branched-chain fatty acids are potential targets for the development of novel antimicrobial agents. The disruption of this pathway could affect the integrity of the bacterial cell membrane, leading to cell death.

Conclusion

This compound is a potentially valuable biomarker for the presence of specific bacteria, particularly within the Actinobacteria phylum. The detailed protocols provided here for the extraction, derivatization, and analysis of this molecule will enable researchers to investigate its distribution and abundance in various microbial communities. Further research is needed to establish a more definitive link between this compound and specific bacterial species and to explore its full potential in diagnostic and therapeutic applications.

References

Application Notes and Protocols for FAME Analysis from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of fatty acid methyl esters (FAMEs) from tissue samples for subsequent analysis, typically by gas chromatography (GC). The selection of an appropriate sample preparation method is critical for accurate and reproducible quantification of fatty acids. Two primary approaches are detailed: direct transesterification and a two-step method involving lipid extraction followed by esterification.

Introduction

Fatty acid analysis is crucial in various research fields, including drug development, clinical diagnostics, and nutritional science. The conversion of fatty acids in tissue lipids to their corresponding FAMEs is a necessary derivatization step for their analysis by GC. This process renders the fatty acids volatile and amenable to chromatographic separation and detection. The choice between direct and two-step methods depends on the specific research question, the nature of the tissue, and the desired lipid fractions to be analyzed.

Sample Preparation Techniques: A Comparative Overview

Two main strategies are employed for preparing FAMEs from tissues:

  • Direct Transesterification: This one-step method involves the simultaneous extraction and transesterification of lipids directly from the tissue sample. It is generally faster and requires less solvent than the two-step methods.[1][2][3] This approach is particularly useful for rapid screening of a large number of samples.[1]

  • Two-Step Lipid Extraction and Transesterification: This classical approach first involves the extraction of total lipids from the tissue, followed by a separate transesterification step. This method allows for the determination of the total lipid content and the potential to analyze different lipid classes separately.[4][5]

The following table summarizes key quantitative and qualitative aspects of these methods based on literature.

ParameterDirect TransesterificationTwo-Step (Extraction then Transesterification)References
Principle Simultaneous lipid extraction and methylation.Separate lipid extraction followed by methylation.[1][5]
Key Reagents Methanolic HCl, BF3-methanol, Methanol (B129727)/acetyl chloride.[1][6][7]Chloroform (B151607)/methanol, Hexane (B92381)/isopropanol for extraction; Methanolic HCl, BF3-methanol for methylation.[5][8][9]
Processing Time Shorter (e.g., 90-120 min for complete transesterification).[7]Longer, involves separate extraction and methylation steps.[1][7]
Sample Throughput High, suitable for large sample numbers.[1]Lower, more labor-intensive.[1]
Solvent Consumption Generally lower.Higher due to separate extraction and washing steps.
Efficiency Can provide higher recovery for certain fatty acids, including polyunsaturated fatty acids (PUFAs).[10] Some studies show increased fatty acid concentration compared to two-step methods.[11]The Folch method (chloroform/methanol) is considered a standard for efficient total lipid extraction.[5]
Applicability Suitable for total fatty acid profiling of various tissues like adipose, muscle, and liver.[7]Allows for analysis of specific lipid classes and determination of total lipid content.[4]
Potential Issues Water content in tissue can interfere; some methods require a dehydration step.[6][12][13]Potential for loss of lipids during the multi-step process.

Experimental Protocols

Protocol 1: Direct Transesterification using Boron Trifluoride-Methanol

This protocol is adapted from a method for the direct transesterification of total fatty acids from various tissues.[7]

Materials:

  • Freeze-dried tissue sample (e.g., adipose, muscle, liver)

  • 14% Boron trifluoride (BF3) in methanol

  • Heptane (B126788)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Screw-cap glass tubes

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • GC vials

Procedure:

  • Weigh approximately 20-30 mg of freeze-dried tissue into a screw-cap glass tube.

  • Add 2 mL of 14% BF3 in methanol to the tube.

  • Cap the tube tightly and heat at 80°C for 90 minutes for muscle or 120 minutes for adipose tissue, with vortexing every 20 minutes.[7]

  • Cool the tube to room temperature.

  • Add 1 mL of heptane and 1 mL of saturated NaCl solution.

  • Vortex thoroughly for 1 minute.

  • Centrifuge at 2000 rpm for 5 minutes to separate the phases.

  • Carefully transfer the upper heptane layer containing the FAMEs to a clean tube.

  • Add a small amount of anhydrous sodium sulfate to dry the extract.

  • Transfer the dried extract to a GC vial for analysis.

Protocol 2: Two-Step Lipid Extraction (Folch Method) and Transesterification

This protocol combines the widely used Folch method for lipid extraction with a subsequent acid-catalyzed transesterification.[5][8]

Part A: Lipid Extraction

Materials:

  • Fresh or frozen tissue sample (10-50 mg)[8]

  • Chloroform:Methanol (2:1, v/v) solution

  • 0.88% KCl or 0.9% NaCl solution[8]

  • Homogenizer

  • Centrifuge

  • Glass tubes

  • Nitrogen gas evaporator or SpeedVac

Procedure:

  • Weigh 10-50 mg of tissue and homogenize it in a glass tube with 1 mL of ice-cold chloroform:methanol (2:1).[8]

  • Add 200 µL of 0.88% KCl solution to the homogenate.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at a low speed (e.g., 2000 rpm) for 10 minutes to separate the phases.

  • Carefully aspirate the upper aqueous layer.

  • Transfer the lower chloroform layer containing the lipids to a new glass tube.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a SpeedVac. The dried lipid extract can be stored at -80°C.[8]

Part B: Transesterification of Extracted Lipids

Materials:

  • Dried lipid extract

  • 1 M Methanolic HCl (or 1.5% H2SO4 in anhydrous methanol)[8][14]

  • Hexane

  • 0.9% NaCl solution[8]

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • GC vials

Procedure:

  • Add 1 mL of 1 M methanolic HCl to the dried lipid extract.[8]

  • Cap the tube tightly and heat at 80°C for 1 hour.[8]

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of 0.9% NaCl solution.[8]

  • Vortex thoroughly for 1 minute.

  • Centrifuge at 2000 rpm for 5 minutes.

  • Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.[8]

Visualizing the Workflow and Chemistry

To aid in understanding the experimental processes, the following diagrams illustrate the general workflow for FAME analysis and the chemical reaction of transesterification.

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Sample Homogenization Homogenization Tissue->Homogenization Direct_Trans Direct Transesterification Homogenization->Direct_Trans Lipid_Extraction Lipid Extraction Homogenization->Lipid_Extraction FAME_Extract FAME Extract Direct_Trans->FAME_Extract Transesterification Transesterification Lipid_Extraction->Transesterification Transesterification->FAME_Extract GC_Analysis GC Analysis FAME_Extract->GC_Analysis Data_Processing Data Processing GC_Analysis->Data_Processing

Caption: General experimental workflow for FAME analysis from tissues.

Transesterification_Reaction Triglyceride Triglyceride R1-COO-CH2 R2-COO-CH R3-COO-CH2 FAMEs Fatty Acid Methyl Esters R1-COO-CH3 R2-COO-CH3 R3-COO-CH3 Triglyceride->FAMEs + 3 CH3OH Catalyst (Acid or Base) Triglyceride:e->FAMEs:w Transesterification Methanol 3 CH3OH Methanol Methanol->FAMEs Methanol:e->FAMEs:w Glycerol Glycerol HO-CH2 HO-CH HO-CH2 FAMEs:e->Glycerol:w + reactants reactants products products

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Peak Shape for Methyl 11-methyldodecanoate in GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography (GC) analysis of Methyl 11-methyldodecanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the peak shape of this and other fatty acid methyl esters (FAMEs).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization to a methyl ester necessary for analyzing 11-methyldodecanoic acid by GC?

A1: Free fatty acids, like 11-methyldodecanoic acid, have low volatility and can interact with active sites in the GC system, leading to poor peak shape (tailing) and potential thermal decomposition at high temperatures.[1] Derivatization to this compound increases the compound's volatility and thermal stability, resulting in improved peak symmetry and more accurate analytical data.[2][3]

Q2: What type of GC column is best suited for analyzing this compound?

A2: For the analysis of FAMEs, including branched-chain esters like this compound, polar stationary phases are generally recommended.[1][4] Columns with polyethylene (B3416737) glycol (e.g., Carbowax-type) or cyanopropyl silicone phases provide good separation based on the degree of unsaturation and carbon number.[3][4] Highly polar cyanopropyl columns are often preferred for detailed isomer separations.[1]

Q3: What are the likely causes of seeing a "split peak" for my this compound analysis?

A3: Peak splitting can be caused by both chemical and physical effects.[5] Improperly cut or installed GC columns can create alternative flow paths for the sample.[6] Issues with the injection technique, such as a fast injection into an open liner, can also cause the sample band to split.[7] Furthermore, a mismatch between the polarity of the sample solvent and the stationary phase can lead to poor sample focusing and peak splitting, especially in splitless injection mode.[5][6]

Q4: My baseline is drifting and unstable during the analysis of this compound. What should I investigate?

A4: Baseline instability or drift can be caused by several factors. Column bleed, where the stationary phase degrades at high temperatures, is a common cause. Contamination in the carrier gas, injector, or detector can also lead to a drifting baseline. It is also advisable to check for detector instability.[8]

Troubleshooting Guide: Common Peak Shape Problems

Poor peak shape can significantly compromise the accuracy and reproducibility of your GC results. Below are common issues encountered during the analysis of this compound, their potential causes, and recommended solutions.

Peak Tailing

Description: The peak is asymmetrical, with a trailing edge that is broader than the leading edge.

Potential CauseCorrective Action
Active Sites Exposed silanol (B1196071) groups in the injector liner, at the column head, or within the stationary phase can interact with the analyte. Replace the injector liner with a fresh, deactivated one and trim 10-20 cm from the front of the column.[5][7]
Column Contamination Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites. Bake out the column at a higher temperature or trim the column inlet.[7][9]
Improper Column Installation A poorly cut or incorrectly positioned column can create dead volumes or turbulence in the sample path.[6][10] Re-cut the column end for a clean, 90° cut and ensure it is installed at the correct depth in the injector and detector.[5][10]
Low Injector Temperature An injector temperature that is too low may lead to incomplete or slow vaporization of the sample.[4] A good starting point for the inlet temperature is typically 250 °C, but it may need to be optimized.[4]
Sub-optimal Carrier Gas Flow Rate If the flow rate is too low, the extended time spent in the column can lead to increased band broadening and tailing.[4] Optimize the flow rate for your specific column and analysis.
Peak Fronting

Description: The peak is asymmetrical, with the leading edge being broader than the trailing edge.

Potential CauseCorrective Action
Column Overload Injecting too high a concentration or volume of the analyte is the most common cause.[5][7] Dilute your sample or reduce the injection volume.[7]
Incompatible Sample Solvent A strong solvent mismatch can cause poor sample focusing at the head of the column.[7] Ensure your sample solvent is compatible with the stationary phase.[7]
Low Initial Oven Temperature If the initial oven temperature is too low relative to the analyte's boiling point, it can cause the analyte to condense on the column in a broad band. Increase the initial oven temperature.
Broad Peaks

Description: The peak is symmetrical but wider than expected.

Potential CauseCorrective Action
Sub-optimal Flow Rate The carrier gas flow rate may be too high or too low. An optimal flow rate is necessary for sharp, symmetrical peaks.[4]
Slow Injection A slow injection speed can cause the sample to be introduced as a wide band.[7] Use an autosampler for fast and reproducible injections.
Incorrect Initial Oven Temperature An initial oven temperature that is too high relative to the solvent's boiling point can lead to poor analyte focusing.[7] Generally, the initial oven temperature should be about 20°C below the boiling point of the sample solvent.[5]
Dead Volume Unswept volumes in the system, often due to improper column installation, can cause peak broadening.[6] Ensure the column is installed correctly in the injector and detector.[6]

Experimental Protocols

Protocol 1: Sample Preparation via Acid-Catalyzed Methylation

This protocol describes a general procedure for the preparation of FAMEs from a lipid sample.

  • Sample Preparation: Weigh approximately 10-20 mg of the lipid sample into a screw-cap reaction vial.

  • Dissolution: Add 2 mL of a suitable solvent like hexane (B92381) or chloroform (B151607) to dissolve the sample.

  • Esterification: Add 1 mL of 1.5% concentrated sulfuric acid in anhydrous methanol (B129727) or 14% boron trifluoride in methanol.[11][12]

  • Reaction: Tightly cap the vial and heat at 60-80°C for 1-2 hours.

  • Cooling: Allow the vial to cool to room temperature.

  • Extraction: Add 300 µL of 1M NaCl and 300 µL of heptane (B126788). Vortex the vial to mix the phases thoroughly.[11]

  • Phase Separation: Allow the phases to separate.

  • Collection: Carefully transfer the upper organic phase containing the FAMEs to a clean GC vial.[11]

  • Repeat Extraction: Repeat the extraction with heptane twice more and pool the organic fractions.[11]

  • Concentration (Optional): If the sample concentration is low, the pooled heptane fractions can be carefully evaporated under a gentle stream of nitrogen and redissolved in a smaller volume of heptane.[11]

  • Storage: Store the samples at -20°C until analysis.[11]

Protocol 2: Optimizing GC Parameters for this compound

This protocol provides a starting point for optimizing the GC method.

ParameterRecommended SettingRationale and Optimization Notes
GC Column Highly polar (e.g., cyanosilicone or wax-type)Affects selectivity and resolution. The choice depends on the complexity of the sample matrix.[1][3]
Injector Temperature 250 °CToo low can cause broadening or tailing; too high can cause degradation.[4][7]
Carrier Gas Helium or HydrogenHydrogen can provide faster analysis and better efficiency at higher flow rates.[7]
Flow Rate Optimize for column dimensionsAn optimal flow rate is crucial for sharp, symmetrical peaks.[4]
Oven Temperature Program Start 20°C below solvent boiling pointA temperature ramp (e.g., 10-20°C/min) is typically used. A faster ramp reduces analysis time but may decrease resolution.[13]
Detector (FID) Temperature 250-300 °CMust be high enough to prevent condensation of analytes.[7]
Injection Volume 0.5 - 1.0 µLKeep the volume low to prevent column overload, especially with concentrated samples.[2]
Split Ratio 100:1 to 150:1A high split ratio is often used to prevent column overload and ensure sharp peaks.[2]

Visual Troubleshooting and Workflows

GC_Troubleshooting_Workflow cluster_0 Identify Peak Shape Problem cluster_1 Investigate Potential Causes cluster_2 Implement Corrective Actions cluster_3 Verify Resolution start Poor Peak Shape Observed peak_tailing Peak Tailing start->peak_tailing peak_fronting Peak Fronting start->peak_fronting broad_peaks Broad Peaks start->broad_peaks split_peaks Split Peaks start->split_peaks active_sites Active Sites / Contamination peak_tailing->active_sites improper_installation Improper Column Installation peak_tailing->improper_installation suboptimal_params Sub-optimal GC Parameters peak_tailing->suboptimal_params column_overload Column Overload peak_fronting->column_overload peak_fronting->suboptimal_params broad_peaks->improper_installation broad_peaks->suboptimal_params split_peaks->improper_installation maintain_inlet Maintain Inlet (Liner, Septum) active_sites->maintain_inlet trim_column Trim Column active_sites->trim_column adjust_concentration Adjust Sample Concentration / Volume column_overload->adjust_concentration reinstall_column Re-install Column improper_installation->reinstall_column optimize_method Optimize Method (Temp, Flow) suboptimal_params->optimize_method end_node Symmetrical Peak Shape Achieved maintain_inlet->end_node trim_column->end_node adjust_concentration->end_node reinstall_column->end_node optimize_method->end_node GC_System_Interactions cluster_sample Sample Introduction cluster_column Separation cluster_detection Detection cluster_issues Potential Issues Affecting Peak Shape Sample Sample (this compound) Injector Injector Port Sample->Injector Vaporization Column GC Column (Stationary Phase) Injector->Column Transfer Detector Detector (FID) Column->Detector Elution Chromatogram Resulting Peak Shape Detector->Chromatogram ActiveSites Active Sites ActiveSites->Injector Contamination Contamination Contamination->Injector ColumnOverload Column Overload ColumnOverload->Column DeadVolume Dead Volume DeadVolume->Injector DeadVolume->Column TempFlow Incorrect Temp/Flow TempFlow->Injector TempFlow->Column

References

resolving co-elution of branched and straight-chain FAMEs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the analysis of Fatty Acid Methyl Esters (FAMEs), with a specific focus on the co-elution of branched and straight-chain FAMEs.

Troubleshooting Guides

Issue: Co-elution of Branched and Straight-Chain FAMEs

Q1: My chromatogram shows a broad peak, or a peak with a shoulder, suggesting co-elution of branched and straight-chain FAMEs. How can I confirm this?

A1: Co-elution occurs when two or more compounds elute from the gas chromatography (GC) column at the same time, resulting in overlapping peaks.[1][2] Here’s how you can investigate suspected co-elution:

  • Mass Spectrometry (MS) Confirmation: If you are using a GC-MS system, you can examine the mass spectrum across the entirety of the chromatographic peak.[3] If the mass spectrum changes from the leading edge to the tailing edge of the peak, it indicates the presence of more than one compound.[3]

  • Peak Shape Analysis: Asymmetrical peaks, such as those with a noticeable shoulder, are a strong indicator of co-elution.[2] A pure compound will typically produce a symmetrical, Gaussian-shaped peak.

  • Use of Diode Array Detectors (DAD): For HPLC analysis, a DAD can perform peak purity analysis by comparing UV-Vis spectra across the peak.[1] If the spectra are not identical, co-elution is likely occurring.

Q2: I've confirmed co-elution of my branched and straight-chain FAMEs. What are the primary strategies to resolve this?

A2: Resolving co-elution primarily involves optimizing your chromatographic method to improve the separation between the analytes. The three key areas to focus on are column selection, temperature programming, and carrier gas flow rate.

Workflow for Resolving Co-elution:

start Co-elution Observed col_select Step 1: Evaluate GC Column start->col_select method_opt Step 2: Optimize GC Method col_select->method_opt If column is appropriate col_change Change Column Chemistry/Dimensions col_select->col_change If column is not ideal temp_prog Adjust Temperature Program method_opt->temp_prog flow_rate Optimize Carrier Gas Flow method_opt->flow_rate resolution Resolution Achieved temp_prog->resolution no_resolution Co-elution Persists temp_prog->no_resolution flow_rate->resolution flow_rate->no_resolution col_change->method_opt no_resolution->col_change Re-evaluate column

Caption: Troubleshooting workflow for GC co-elution.

Frequently Asked Questions (FAQs)

Column Selection and Method Parameters

Q3: What type of GC column is best for separating branched and straight-chain FAMEs?

A3: The choice of GC column is critical for the successful separation of FAMEs.[3] Highly polar columns are generally recommended for complex FAME mixtures.[4][5]

  • Cyanopropyl Silicone Columns: These are high-polarity columns specifically designed for FAME analysis.[6] Examples include HP-88, CP-Sil 88, and DB-23.[4][6] They are particularly effective at separating cis and trans isomers, as well as positional isomers.[4]

  • Polyethylene Glycol (PEG) Columns: Columns like DB-WAX or HP-INNOWax have medium to high polarity and are also frequently used for FAME analysis.[6] However, they may not provide adequate separation for complex mixtures of cis and trans isomers.[4]

  • Highly Polar Cyano-phase Columns: For very complex samples, such as those containing numerous cis and trans isomers, a highly polar column like the HP-88 is often preferred.[4]

Q4: How do I optimize my GC oven temperature program to improve the separation of co-eluting FAMEs?

A4: Adjusting the temperature program is a powerful tool for improving resolution.[3]

  • Lower the Initial Temperature: Starting the oven at a lower temperature can enhance the separation of early-eluting peaks.[3]

  • Reduce the Ramp Rate: A slower temperature ramp rate increases the interaction time of the analytes with the stationary phase, which can significantly improve resolution.[3] However, this will also increase the total run time.[3]

  • Introduce an Isothermal Hold: An isothermal hold at a temperature just below the elution temperature of the co-eluting pair can enhance their separation.[3]

Q5: What is the impact of carrier gas flow rate on FAME separation?

A5: Optimizing the carrier gas flow rate to achieve the optimal linear velocity for your column dimensions and carrier gas type (e.g., Helium, Hydrogen, Nitrogen) can improve peak efficiency and resolution.[3] Each column will have an optimal flow rate that provides the maximum number of theoretical plates, leading to sharper peaks and better separation.

Sample Preparation and Derivatization

Q6: Why is derivatization necessary for fatty acid analysis by GC?

A6: Fatty acids are typically derivatized to their corresponding Fatty Acid Methyl Esters (FAMEs) before GC analysis.[6] This is because FAMEs are more volatile and less polar than the original free fatty acids, making them more suitable for GC analysis.[6][7] The derivatization process reduces the potential for peak tailing caused by the interaction of the acidic carboxyl group with the stationary phase.[8]

Q7: What is the most common method for preparing FAMEs, and are there any potential pitfalls?

A7: The most common method for preparing FAMEs is through esterification, often catalyzed by Boron Trifluoride (BF3) in methanol.[8] This method is effective but requires careful execution to avoid issues.

General FAME Derivatization Workflow:

start Fatty Acid Sample dissolve Dissolve in Solvent (e.g., Hexane) start->dissolve add_reagent Add Derivatization Reagent (e.g., BF3-Methanol) dissolve->add_reagent heat Heat Sample (e.g., 60-100°C) add_reagent->heat extract Extract FAMEs (e.g., with Hexane) heat->extract analyze Analyze by GC extract->analyze

Caption: General workflow for FAME derivatization.

Potential Pitfalls:

  • Incomplete Derivatization: The reaction time and temperature must be optimized to ensure complete conversion to FAMEs. Incomplete reactions can lead to the appearance of broad peaks corresponding to the underivatized free fatty acids.

  • Moisture: The presence of water can hinder the esterification reaction. Samples and reagents should be anhydrous.

  • Reagent Quality: Use high-quality derivatization reagents to avoid the introduction of artifacts into the chromatogram.

Data Interpretation and Quantitative Analysis

Q8: Even after optimizing my method, some minor co-elution remains. Can I still accurately quantify the individual FAMEs?

A8: If complete chromatographic separation cannot be achieved, quantification is still possible, especially with a GC-MS system.

  • Extracted Ion Chromatograms (EICs): If the co-eluting compounds have different mass fragmentation patterns, you can use EICs to quantify each compound individually.[3] By selecting a unique ion for each FAME, you can generate a chromatogram that is specific to that compound, allowing for accurate peak integration.

  • Deconvolution Software: Modern chromatography data systems often include deconvolution algorithms that can mathematically separate overlapping peaks.

However, for the most accurate quantification, achieving complete chromatographic separation is always the preferred approach.[3]

Experimental Protocols

Sample Preparation: Derivatization of Fatty Acids to FAMEs

This protocol is a general guideline for the esterification of fatty acids using Boron Trifluoride-Methanol.

  • Sample Preparation: Weigh 1-25 mg of the lipid sample into a micro-reaction vessel.

  • Reagent Addition: Add 2 mL of 12% w/w Boron Trifluoride-Methanol (BF3-Methanol).

  • Reaction: Heat the vessel at 60-100°C for 5-10 minutes.[9] The optimal time and temperature should be determined empirically for your specific sample type.[9]

  • Extraction: After cooling, add 1 mL of water and 1 mL of hexane (B92381).

  • Phase Separation: Shake the vessel vigorously to extract the FAMEs into the hexane layer. Allow the layers to separate.

  • Collection: Carefully transfer the upper hexane layer to a clean vial for GC analysis.

  • Drying: Dry the organic layer using anhydrous sodium sulfate (B86663) to remove any residual water.

GC Method Parameters for FAME Analysis

The following tables provide example GC method parameters that can be used as a starting point for method development.

Table 1: Example GC Parameters for FAME Separation on a Highly Polar Column

ParameterSettingReference
Column HP-88 (100 m x 0.25 mm, 0.20 µm)[5]
Carrier Gas Helium[5]
Flow Rate 1 mL/min (constant flow)[5]
Inlet Temperature 250 °C[4]
Split Ratio 30:1[5]
Oven Program 50°C (1 min), ramp 25°C/min to 200°C, ramp 3°C/min to 230°C (18 min hold)[4]
Detector FID at 280 °C[4]

Table 2: Example GC Parameters for Fast FAME Analysis

ParameterSettingReference
Column Agilent J&W DB-FastFAME (30 m x 0.25 mm, 0.25 µm)[3]
Carrier Gas Hydrogen (constant flow)[3]
Inlet Temperature 250 °C[3]
Split Ratio 100:1[3]
Oven Program 80°C (1 min), ramp 20°C/min to 140°C, ramp 3°C/min to 240°C (5 min hold)[3]
Detector FID[3]

References

Technical Support Center: Preventing FAME Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the degradation of Fatty Acid Methyl Esters (FAMEs) during sample preparation.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

ProblemPotential CauseRecommended Solution
Low or No Detection of FAMEs Degradation by Harsh Acidic Catalysts: Strong acids like Boron trifluoride (BF3)-methanol can degrade the FAME structure, particularly in sensitive compounds like furan (B31954) fatty acids.[1]Opt for milder, base-catalyzed methylation methods or use methanolic HCl at controlled temperatures.[1]
Oxidation: Exposure to oxygen during extraction and handling can lead to the degradation of unsaturated FAMEs.[1][2]Add an antioxidant such as Butylated Hydroxytoluene (BHT) to the extraction solvent (e.g., 0.1% BHT in n-hexane/2-propanol).[1] Perform all sample preparation steps under an inert atmosphere, such as nitrogen or argon.[3]
Thermal Degradation: High temperatures during derivatization can cause FAMEs to break down.Avoid excessive heat during derivatization. For instance, when using H2SO4-MeOH, do not exceed 90°C.[1]
Hydrolysis: Presence of water in the reaction mixture can lead to the hydrolysis of FAMEs back to free fatty acids.[4]Ensure all glassware is dry and use anhydrous solvents and reagents.[4]
Inconsistent Quantification & Peak Tailing in Chromatography Incomplete Derivatization: The conversion of fatty acids to FAMEs may not be complete, leading to inaccurate quantification.Optimize derivatization time and temperature. To determine the proper derivatization time, analyze aliquots of a representative sample at different time points until no further increase in peak area is observed.
Contaminated Reagents: Solvents or reagents contaminated with peroxides or water can interfere with the reaction and analysis.[3]Use fresh, high-purity solvents and reagents. It is crucial to use high-quality derivatization reagents with low moisture content.
Appearance of Artifact Peaks Side Reactions: The use of harsh reagents or inappropriate reaction conditions can lead to the formation of unwanted byproducts.Use milder derivatization methods and carefully control reaction parameters such as temperature and time.
Contamination from Sample Matrix: Complex sample matrices can introduce interfering compounds.Employ a cleanup step after extraction, such as using a short silica-gel column, to purify the FAME sample before analysis.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of FAME degradation during sample preparation?

A1: The primary causes of FAME degradation are oxidation, hydrolysis, and thermal degradation.[1][5][6] Oxidation is a significant issue for unsaturated fatty acids, where double bonds react with oxygen, leading to the formation of hydroperoxides and other degradation products.[2][6] Hydrolysis, the reverse reaction of esterification, can occur in the presence of water, converting FAMEs back to fatty acids.[4][7] High temperatures during the derivatization process can also lead to the breakdown of FAME molecules.[1]

Q2: How can I prevent the oxidation of my FAME samples?

A2: To prevent oxidation, it is crucial to minimize exposure to oxygen and light. This can be achieved by:

  • Adding Antioxidants: Incorporate an antioxidant like Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or tert-Butylhydroquinone (TBHQ) into your extraction solvent.[3] TBHQ is often considered superior for extending storage life.[3]

  • Using an Inert Atmosphere: Conduct all sample preparation steps, including extraction and solvent evaporation, under an inert gas such as nitrogen or argon.[3]

  • Protecting from Light: Store samples in amber glass vials or in the dark to prevent photo-oxidation.[3]

Q3: What are the optimal storage conditions for FAME samples?

A3: For long-term stability, FAME samples should be stored at low temperatures, under an inert atmosphere, and protected from light.[3] Storing samples at -20°C is common, but for highly sensitive polyunsaturated FAMEs (PUFA FAMEs), storage at -80°C is recommended to effectively prevent oxidation.[3][8] Before sealing, flush the sample vial with nitrogen or argon to remove oxygen.[3]

Q4: Which derivatization method is best to avoid FAME degradation?

A4: The choice of derivatization method depends on the nature of your fatty acids. While acid-catalyzed methods using reagents like BF3-methanol are common, they can be harsh and cause degradation of sensitive FAMEs.[1] Base-catalyzed methods are generally milder.[1] For samples containing sensitive fatty acids, a two-step process involving saponification followed by esterification under an inert atmosphere can also be effective.[1]

Q5: How can I confirm if my FAME sample has degraded?

A5: Degradation can be identified through several analytical observations. In gas chromatography (GC) analysis, you may observe a decrease in the expected FAME peaks, the appearance of broader peaks, or the presence of additional, unidentified peaks. A common method to measure primary oxidation is the Peroxide Value (PV) test.[3]

Quantitative Data Summary

Table 1: Commonly Used Antioxidants for FAME Stabilization

AntioxidantAbbreviationTypical ConcentrationNotes
Butylated HydroxytolueneBHT0.01% - 0.02% (100-200 ppm)[3]Widely used and effective.[2]
Butylated HydroxyanisoleBHA0.01% - 0.02% (100-200 ppm)[3]Effective phenolic antioxidant.[3]
tert-ButylhydroquinoneTBHQ0.01% - 0.02% (100-200 ppm)[3]Often considered superior for extending storage life.[3] The addition of 50 ppm of TBHQ to a diet with ω-3 PUFAs inhibited primary oxidation products by 99.5% over 10 days.[3]
Propyl GallatePG0.01% - 0.02% (100-200 ppm)[3]Effective, but can be sensitive to heat.[3]

Table 2: Recommended Storage Temperatures for FAME Samples

Storage DurationRecommended TemperatureRationale
Short-term-20°C[8]Sufficient for preventing degradation over shorter periods.
Long-term / Highly Unsaturated FAMEs-80°C[3]Minimizes oxidation reactions for maximum stability.[3]
General Laboratory Conditions15°C - 25°CNot recommended for long-term storage due to the risk of oxidation and solidification at lower ambient temperatures.[9][10][11]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification using Methanolic HCl

This protocol is a milder alternative to harsher acid catalysts.

  • Sample Preparation: Freeze-dry the tissue sample.

  • Extraction and Derivatization:

    • Prepare an extraction solution of methanol/3N HCl.

    • Add 1 mL of the extraction solution and an internal standard (e.g., C17:0) to the sample in a clean glass tube.

    • Heat the tightly sealed tube at 90°C for 1 hour. Re-tighten the cap after 5 minutes of heating.

    • Allow the tube to cool to room temperature.

  • FAME Extraction:

    • Add 1 mL of hexane (B92381) and 1 mL of 1% NaCl solution.

    • Vortex the mixture and then centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.[1]

Protocol 2: Base-Catalyzed Transesterification

This method is suitable for triglycerides and can be performed at room temperature.

  • Sample Preparation: Dissolve approximately 10 mg of the lipid extract in 1 mL of hexane.

  • Derivatization:

    • Add 200 µL of 2M methanolic sodium hydroxide.

    • Vortex the mixture for 2 minutes at room temperature.

  • Purification:

    • Centrifuge at 4000 rpm for 5 minutes.

    • Transfer the upper hexane layer containing the FAMEs to a new vial for analysis.

Visualizations

FAME_Sample_Prep_Workflow cluster_0 Sample Preparation cluster_1 Degradation Prevention Steps Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization to FAMEs Extraction->Derivatization Inert_Atmosphere Use Inert Atmosphere (N2 or Ar) Extraction->Inert_Atmosphere Antioxidant Add Antioxidant (e.g., BHT) Extraction->Antioxidant Cleanup Sample Cleanup Derivatization->Cleanup Low_Temp Control Temperature Derivatization->Low_Temp Anhydrous Use Anhydrous Reagents Derivatization->Anhydrous Analysis GC/GC-MS Analysis Cleanup->Analysis

Caption: Workflow for FAME sample preparation with critical degradation prevention steps.

FAME_Degradation_Pathways cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway FAME Fatty Acid Methyl Ester (FAME) Oxygen Oxygen (O2) FAME->Oxygen + Light, Heat, Metals Water Water (H2O) FAME->Water + Acid or Base Catalyst Hydroperoxide Hydroperoxide Oxygen->Hydroperoxide Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones) Hydroperoxide->Secondary_Products FFA Free Fatty Acid Water->FFA Methanol Methanol Water->Methanol

Caption: Simplified chemical pathways for FAME degradation via oxidation and hydrolysis.

References

Technical Support Center: Troubleshooting Poor Recovery of Fatty Acids During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common issues encountered during the extraction of fatty acids, helping to enhance the accuracy and efficiency of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing low recovery of my target fatty acids. What are the most common initial steps to troubleshoot this issue?

A1: Low recovery of fatty acids can stem from various factors throughout the experimental workflow. A systematic approach to troubleshooting is crucial. Initially, you should verify that your analytical system, such as a gas chromatograph, is functioning correctly by injecting known standards.[1] Reproducibility issues can sometimes be traced back to the analytical instrument itself, including problems with the autosampler, detector, or sample carryover.[1] Once the analytical system is confirmed to be working correctly, evaluate each step of your extraction procedure, from sample preparation to the final elution.

Q2: My sample is complex (e.g., tissue, plasma). Could incomplete sample preparation be the cause of poor recovery?

A2: Absolutely. Incomplete cell lysis or tissue homogenization is a primary cause of poor lipid recovery. The rigid structure of some tissues can prevent the complete release of intracellular lipids.[2] Ensure your homogenization or lysis method is appropriate for your sample type and is being performed thoroughly. For samples with high moisture content (>8%), it is crucial to dry them before extraction, as polar solvents may not effectively penetrate the sample, and excess water can reduce the efficiency of non-polar solvents like diethyl ether.[3]

Q3: How does the choice of extraction solvent affect fatty acid recovery?

A3: The choice of solvent system is critical and depends on the polarity of the fatty acids you are targeting.[4]

  • Neutral lipids are best extracted with non-polar solvents like hexane (B92381).

  • Membrane-associated polar lipids require more polar solvents, such as ethanol (B145695) or methanol (B129727), to disrupt hydrogen bonds and electrostatic forces.[4]

  • Solvent Mixtures: Using a combination of polar and non-polar solvents is often the most effective approach for extracting a broad range of lipids.[4] For instance, non-polar solvents like hexane and chloroform (B151607) tend to increase the extraction of saturated fatty acids (SFAs), while polar solvents like methanol and acetone (B3395972) favor the extraction of unsaturated fatty acids (UFAs).[5][6][7] It is essential to select a solvent system with a polarity that matches your target analyte to maximize recovery.[8]

Q4: I'm using a standard method like Folch or Bligh-Dyer and still getting low yields. What could be going wrong?

A4: While the Folch and Bligh-Dyer methods are robust for total lipid extraction, suboptimal conditions can lead to poor recovery.[2][9]

  • Incorrect Solvent Ratios: Ensure you are using the correct solvent-to-sample ratio. The Folch method uses a chloroform:methanol ratio of 2:1 (v:v) with a solvent-to-sample ratio of at least 20:1.[9] The Bligh-Dyer method, suitable for samples with high water content, uses a chloroform:methanol:water ratio of 1:2:0.8 (v:v:v).[2][9]

  • Insufficient Mixing/Incubation: Ensure thorough vortexing and adequate incubation time to allow for complete partitioning of the lipids into the organic phase.

  • Multiple Extractions: A single extraction is often insufficient. Performing two or three sequential extractions of your sample and pooling the organic phases can significantly improve recovery.[2]

Q5: Could the pH of my sample be impacting the extraction efficiency?

A5: Yes, pH can be a critical factor, especially for the extraction of free fatty acids (FFAs). Acidifying the sample can improve the extraction of FFAs into the organic phase.[2] For example, in microalgae, the pH of the medium during post-Pulsed Electric Field (PEF) incubation has been shown to have a significant impact on lipid extraction yields.[10] The optimal pH can vary depending on the specific matrix and the fatty acids of interest.[11][12][13]

Q6: I suspect my fatty acids are degrading during the extraction process. How can I prevent this?

A6: Fatty acids, particularly polyunsaturated fatty acids (PUFAs), are susceptible to oxidation and thermal degradation.[14][15]

  • Work Quickly and at Low Temperatures: Perform extractions on ice to minimize enzymatic degradation.[2]

  • Use Antioxidants: Add an antioxidant, such as butylated hydroxytoluene (BHT), to your extraction solvent to prevent oxidation.[2][14]

  • Inert Atmosphere: Whenever possible, perform extraction and solvent evaporation steps under an inert nitrogen atmosphere.[14]

  • Avoid High Temperatures: High temperatures during extraction or solvent evaporation can lead to the degradation of thermally sensitive fatty acids.[15][16] If using heat, optimize the temperature and duration to maximize recovery without causing degradation.[16]

  • Protect from Light: Store samples and extracts wrapped in aluminum foil to prevent photo-oxidation.[17]

Q7: I'm using Solid-Phase Extraction (SPE) and experiencing poor recovery. What are the common pitfalls?

A7: SPE is a powerful technique but requires careful optimization. Common problems include:

  • Incorrect Sorbent Choice: The sorbent's retention mechanism must match the chemistry of your target fatty acids.[18] For example, use a reversed-phase sorbent for nonpolar fatty acids and an ion-exchange sorbent for charged fatty acids.[18]

  • Improper Conditioning/Equilibration: Failure to properly condition and equilibrate the SPE cartridge can lead to poor retention of the analyte.[19]

  • Sample Overload: Exceeding the binding capacity of the cartridge will cause the analyte to be lost during the loading step. Consider reducing the sample amount or using a higher capacity cartridge.[19]

  • Inappropriate Wash or Elution Solvents: The wash solvent may be too strong, causing premature elution of the analyte. Conversely, the elution solvent may be too weak to fully recover the analyte from the sorbent.[1][19] Optimize the strength and volume of these solvents.[18]

  • Flow Rate: A flow rate that is too high during sample loading can prevent proper interaction between the analyte and the sorbent, leading to breakthrough.[19]

Q8: My final analysis shows inconsistent quantification or poor peak shape. Could this be related to the derivatization step?

A8: Yes, incomplete or improper derivatization (e.g., to fatty acid methyl esters, FAMEs) is a common source of error in GC analysis.

  • Incomplete Derivatization: Ensure the derivatization reaction goes to completion by optimizing the reaction time, temperature, and reagent concentration.[2]

  • Harsh Reagents: Some acidic catalysts, like Boron trifluoride (BF3)-methanol, can degrade certain fatty acids, such as furan (B31954) fatty acids.[14] Consider using milder, base-catalyzed methods or methanolic HCl at controlled temperatures.[14]

  • Residual Water: Ensure the extracted sample is completely dry before adding the derivatization reagent, as water can interfere with the reaction.[2]

Quantitative Data Summary

The recovery of fatty acids is highly dependent on the extraction method and the sample matrix. The following table summarizes findings from various studies comparing the efficacy of different extraction techniques.

Extraction MethodSample MatrixReported Fatty Acid/Lipid RecoveryReference
Folch (FOL) Slaughterhouse Waste (Tongue)90%[20]
Acid Hydrolysis Slaughterhouse Waste (Tongue)82%[20]
Bligh & Dyer (B&D) Slaughterhouse Waste (Tongue)71%[20]
Soxhlet Slaughterhouse Waste (Suet)80.32 g/100g [20]
Microwave-Assisted Extraction (MAE) Pangus Fish21.80%[21]
Wet Rendering (WR) Pangus Fish19.25%[21]
Soxhlet Extraction (SE) Pangus Fish13.50%[21]
Acid Silage (AS) Pangus Fish10.23%[21]
Supercritical CO2 (ScCO2) Microalgae (Tetraselmis sp.)10%[22]
Dichloromethane:Methanol Microalgae (Tetraselmis sp.)8.64%[22]
Chloroform:Methanol Microalgae (Tetraselmis sp.)8.33%[22]

Experimental Protocols

Below are generalized methodologies for common fatty acid extraction techniques. Note: These protocols should be optimized for your specific sample type and target analytes.

Protocol 1: Modified Folch Method (Liquid-Liquid Extraction)

This method is widely used for the total lipid extraction from a variety of biological samples.[2]

  • Sample Preparation: Homogenize the tissue sample (e.g., 100 mg) in a suitable glass tube. For liquid samples like plasma, use a defined volume (e.g., 100 µL).

  • Internal Standard: Add a known amount of an appropriate internal standard (e.g., C17:0 fatty acid or a deuterated fatty acid not present in the sample) to allow for accurate quantification.[2]

  • Extraction: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample at a 20:1 solvent-to-sample ratio. For a 100 mg tissue sample, this would be 2 mL of the solvent mixture.

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and cell disruption.

  • Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution (or deionized water) to the mixture. For the 2 mL extraction, this would be 400 µL. Vortex again for 30 seconds.

  • Centrifugation: Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation. Three layers will form: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.

  • Collection: Carefully collect the lower organic (chloroform) layer using a glass Pasteur pipette, avoiding the protein interface.

  • Re-extraction (Optional but Recommended): For improved recovery, add another portion of chloroform to the remaining sample, vortex, centrifuge, and collect the lower phase again. Pool the organic phases.[2]

  • Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen gas.

  • Storage: Store the dried lipid extract at -20°C or -80°C under an inert atmosphere until further analysis.

Protocol 2: Direct Transesterification for FAMEs Analysis

This one-pot method combines extraction and derivatization, which can be efficient for some sample types.[14]

  • Sample Preparation: Place a known amount of the sample (e.g., freeze-dried cell pellet or tissue) into a clean glass tube with a screw cap.

  • Internal Standard: Add a known amount of an internal standard (e.g., C17:0).

  • Reaction Mixture: Add 1 mL of an extraction/derivatization solution of methanol containing 3N HCl.

  • Reaction: Tightly seal the tube and heat at 90°C for 1 hour. It is advisable to re-tighten the cap after the first 5 minutes of heating to prevent leaks.

  • Cooling: Allow the tube to cool to room temperature.

  • FAME Extraction: Add 1 mL of n-hexane and 1 mL of 1% NaCl solution. Vortex thoroughly to mix.

  • Phase Separation: Centrifuge to separate the phases.

  • Collection: Collect the upper hexane layer, which contains the Fatty Acid Methyl Esters (FAMEs), for GC-MS analysis.

Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for troubleshooting poor fatty acid recovery.

G start Poor Fatty Acid Recovery check_analytical Verify Analytical System (GC, LC-MS) start->check_analytical analytical_ok System OK? check_analytical->analytical_ok fix_analytical Troubleshoot Instrument (e.g., check for carryover, detector issues) analytical_ok->fix_analytical No check_sample_prep Evaluate Sample Preparation analytical_ok->check_sample_prep Yes fix_analytical->check_analytical sample_prep_ok Adequate Lysis & Homogenization? check_sample_prep->sample_prep_ok improve_lysis Improve Lysis/Homogenization Method (e.g., sonication, bead beating) sample_prep_ok->improve_lysis No sample_dry Sample Dried (if >8% water)? sample_prep_ok->sample_dry Yes improve_lysis->check_sample_prep dry_sample Dry Sample Prior to Extraction (e.g., lyophilize) sample_dry->dry_sample No check_extraction Review Extraction Protocol sample_dry->check_extraction Yes dry_sample->check_extraction solvent_choice Is Solvent System Optimal? check_extraction->solvent_choice optimize_solvent Optimize Solvent Polarity for Target FAs. Consider Solvent Mixtures. solvent_choice->optimize_solvent No extraction_params Are Parameters Correct (Ratio, pH, Temp)? solvent_choice->extraction_params Yes optimize_solvent->check_extraction optimize_params Adjust Solvent:Sample Ratio, pH, and Temperature. Perform Multiple Extractions. extraction_params->optimize_params No check_degradation Assess Analyte Stability extraction_params->check_degradation Yes optimize_params->check_extraction degradation_issue Potential for Oxidation/Degradation? check_degradation->degradation_issue prevent_degradation Add Antioxidant (BHT). Work on Ice. Use Inert Atmosphere (N2). degradation_issue->prevent_degradation Yes check_post_extraction Examine Post-Extraction Steps degradation_issue->check_post_extraction No prevent_degradation->check_post_extraction derivatization_ok Derivatization Complete? check_post_extraction->derivatization_ok optimize_derivatization Optimize Derivatization (Time, Temp). Check for Water. Consider Milder Reagents. derivatization_ok->optimize_derivatization No end_good Recovery Improved derivatization_ok->end_good Yes end_bad Issue Persists: Consult Literature for Specific Matrix optimize_derivatization->end_bad

Figure 1. A troubleshooting workflow for diagnosing the cause of poor fatty acid recovery.

References

Technical Support Center: Optimal GC Column Selection for Branched-Chain Fatty Acid Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal gas chromatography (GC) column and conditions for the separation of branched-chain fatty acids (BCFAs).

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in selecting a GC column for BCFA separation?

A1: The most critical factor is the stationary phase polarity.[1] For separating complex mixtures of fatty acid methyl esters (FAMEs), including BCFAs and their isomers, highly polar stationary phases are recommended.[2][3] This is because the separation of FAMEs is based on their carbon number, degree of unsaturation, and the configuration of double bonds.[2][4]

Q2: Which specific stationary phases are best suited for BCFA analysis?

A2: Highly polar cyanopropyl silicone stationary phases are the industry standard for detailed FAME analysis, including the separation of positional and geometric isomers.[2][5][6] Columns such as the HP-88, CP-Sil 88, and SP-2560 are frequently cited for their excellent resolving power for complex fatty acid mixtures.[5][6] Polyethylene glycol (PEG) phases, like DB-WAX, are also used but may not provide sufficient resolution for complex cis-trans isomer separations.[2][3]

Q3: How do column dimensions (length, internal diameter, film thickness) impact the separation of BCFAs?

A3: Column dimensions play a crucial role in optimizing resolution, analysis time, and sample capacity.

  • Length: Longer columns provide higher resolution by increasing the number of theoretical plates.[7] Doubling the column length increases resolution by a factor of approximately 1.4.[8] However, this also leads to longer analysis times.[7] For complex BCFA samples, longer columns (e.g., 100 m) are often used to achieve the necessary separation of isomers.[5][9]

  • Internal Diameter (ID): Narrower ID columns (e.g., 0.10-0.25 mm) offer higher efficiency and better resolution.[6][10] The most common ID for capillary GC is 0.25 mm, as it provides a good balance between efficiency and sample capacity.[11]

  • Film Thickness: Thicker films increase retention time and can improve the resolution of early eluting, volatile compounds.[10] However, they also lead to higher column bleed at elevated temperatures. For most standard FAME analyses, a film thickness of 0.20-0.25 µm is common.

Q4: Why is temperature programming necessary for BCFA analysis?

A4: Temperature programming is essential for analyzing complex mixtures like BCFAs that contain compounds with a wide range of boiling points.[12] Starting at a lower temperature allows for the separation of more volatile components, while gradually increasing the temperature helps to elute less volatile, higher-boiling point compounds as sharp peaks in a reasonable timeframe.[13] This technique improves resolution, peak shape, and overall analysis time.

Q5: What is a good starting temperature program for BCFA analysis?

A5: A good starting point, often called a "scouting gradient," can help to understand the sample's characteristics.[13] A typical scouting program would be:

  • Initial Temperature: 50-120°C

  • Initial Hold Time: 1-2 minutes

  • Ramp Rate: 10-30°C/min

  • Final Temperature: 230-250°C

  • Final Hold Time: 5-10 minutes[13][14]

This program can then be optimized based on the initial separation results.

Troubleshooting Guide

Issue: Peak Co-elution or Poor Resolution of BCFA Isomers

This is a common challenge in BCFA analysis due to the similar physical and chemical properties of the isomers.[9]

Possible Causes and Solutions:

Possible Cause Solution
Incorrect Stationary Phase Ensure you are using a highly polar cyanopropyl silicone column (e.g., HP-88, CP-Sil 88) for optimal selectivity.[2][6] If using a less polar column, switching to a more polar phase can alter elution order and resolve co-eluting peaks.[8]
Suboptimal Temperature Program Decrease the ramp rate: A slower temperature ramp (e.g., from 10°C/min to 5°C/min) increases the interaction time of analytes with the stationary phase, often improving resolution.[15] Lower the initial temperature: This can improve the separation of early eluting, more volatile BCFAs.[4]
Insufficient Column Efficiency Increase column length: If baseline resolution is not achieved, using a longer column (e.g., moving from a 30 m to a 60 m or 100 m column) will increase the theoretical plates and enhance separation.[7][8] Decrease column internal diameter: Switching to a narrower ID column (e.g., from 0.32 mm to 0.25 mm) increases efficiency.[11]
Carrier Gas Flow Rate Not Optimal Set the carrier gas (typically helium or hydrogen) to its optimal linear velocity for the specific column dimensions. Operating at the optimal flow rate maximizes column efficiency and produces sharper peaks.[8]
Sample Overload Injecting too much sample can lead to peak fronting and broadening, which can mask closely eluting peaks.[16] Reduce the injection volume or dilute the sample.

Issue: Peak Tailing

Peak tailing can affect peak integration and reduce the accuracy of quantification.

Possible Cause Solution
Active Sites in the GC System Contaminated Inlet Liner: Active sites in a dirty liner can interact with polar analytes. Replace the inlet liner.[17] Column Contamination: The front end of the column can become contaminated over time. Trim 10-20 cm from the inlet of the column.[17]
Improper Column Installation Ensure the column is cut cleanly and installed at the correct depth in the injector and detector. A poor cut can create active sites.[17]
Chemical Interactions Highly polar or acidic compounds can interact with the stationary phase. Ensure proper derivatization to FAMEs is complete, as free fatty acids are more prone to tailing.

Data Presentation

Table 1: Recommended GC Columns for BCFA Separation

Stationary PhasePolarityRecommended DimensionsKey Features
High-Polarity Cyanopropyl Silicone (e.g., HP-88, CP-Sil 88, SP-2560) High100 m x 0.25 mm ID, 0.20 µm filmExcellent for resolving complex mixtures of FAMEs, including positional and geometric isomers.[2][5][18]
Medium-Polarity Cyanopropyl Silicone (e.g., DB-23) Medium-High60 m x 0.25 mm ID, 0.15 µm filmGood separation for many FAME mixtures, with some capability for cis-trans isomer separation.[2][3]
Polyethylene Glycol (PEG) (e.g., DB-WAX, HP-INNOWax) High30 m x 0.25 mm ID, 0.25 µm filmSuitable for less complex samples, but generally does not separate cis-trans isomers effectively.[2][5]

Table 2: Typical GC Method Parameters for BCFA Analysis

ParameterRecommended SettingRationale
Injection Mode SplitPrevents column overload and peak distortion.
Injection Volume 1 µLStandard volume for capillary GC.
Injector Temperature 250°CEnsures complete vaporization of FAMEs.[14]
Carrier Gas Helium or HydrogenInert gases that provide good efficiency.
Oven Program See "Starting Temperature Program" FAQAllows for separation of a wide range of BCFAs.
Detector Flame Ionization Detector (FID)Robust and provides a linear response for hydrocarbons.
Detector Temperature 280-300°CPrevents condensation of analytes.[14]

Experimental Protocols

Protocol 1: Standard Fatty Acid Methyl Ester (FAME) Preparation

For accurate GC analysis, fatty acids must be derivatized to their more volatile and thermally stable methyl esters (FAMEs).[5]

  • Saponification: To a known amount of lipid extract, add a solution of sodium hydroxide (B78521) in methanol (B129727). Heat the mixture to convert the fatty acids to their sodium salts.

  • Methylation: Add a methylating agent, such as boron trifluoride in methanol (BF3-methanol), and heat to convert the sodium salts to FAMEs.

  • Extraction: After cooling, add a non-polar solvent (e.g., hexane) and water. The FAMEs will partition into the organic (upper) layer.

  • Washing and Drying: Carefully collect the organic layer and wash it with a small amount of water to remove any remaining reagents. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent under a stream of nitrogen to the desired final concentration for GC analysis.

Protocol 2: Systematic Approach to Troubleshooting Peak Co-elution

  • Confirm System Suitability: Before analyzing samples, inject a standard mixture of FAMEs with known retention times to ensure the GC system is performing correctly.

  • Initial Analysis: Analyze the BCFA sample using a standard, highly polar cyanopropyl column and a scouting temperature program.

  • Evaluate the Chromatogram: Identify any regions with co-eluting or poorly resolved peaks. The use of a mass spectrometer (MS) detector can help to identify if a single chromatographic peak contains multiple components.[19][20]

  • Optimize the Temperature Program:

    • If early peaks are co-eluting, lower the initial oven temperature.[4]

    • If peaks in the middle of the chromatogram are poorly resolved, decrease the temperature ramp rate.[15]

  • Adjust Column Parameters (if necessary): If optimizing the temperature program is insufficient, consider using a longer column for increased efficiency.[7]

  • Verify with a Different Stationary Phase: If co-elution persists, confirming the identity of the peaks by analyzing the sample on a column with a different stationary phase polarity can be a valuable troubleshooting step.[8]

Visualizations

GC_Column_Selection_Workflow start Start: BCFA Separation Goal stationary_phase Select Stationary Phase start->stationary_phase High Polarity is Key dimensions Select Column Dimensions stationary_phase->dimensions Cyanopropyl Silicone Recommended temp_program Develop Temperature Program dimensions->temp_program Longer Length for Isomers analysis Perform GC Analysis temp_program->analysis Use Scouting Gradient evaluation Evaluate Separation analysis->evaluation end End: Optimal Separation evaluation->end Resolution is Adequate troubleshoot Troubleshoot Co-elution evaluation->troubleshoot Co-elution Observed troubleshoot->stationary_phase Change Stationary Phase troubleshoot->dimensions Increase Length/Decrease ID troubleshoot->temp_program Optimize Ramp/Initial Temp

Caption: Workflow for selecting an optimal GC column and conditions for BCFA separation.

Troubleshooting_CoElution start Problem: Peak Co-elution check_phase Is Stationary Phase Highly Polar? start->check_phase optimize_temp Optimize Temperature Program check_phase->optimize_temp Yes resolution_ok Resolution Achieved check_phase->resolution_ok No, Change to Polar Phase increase_efficiency Increase Column Efficiency optimize_temp->increase_efficiency Decrease Ramp Rate / Initial Temp check_flow Verify Optimal Carrier Gas Flow increase_efficiency->check_flow Increase Length / Decrease ID check_flow->resolution_ok

Caption: A logical troubleshooting guide for resolving peak co-elution in BCFA analysis.

References

Technical Support Center: Minimizing Contamination in Trace-Level Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trace-level fatty acid analysis. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize contamination during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of fatty acid contamination in the lab?

A1: Common sources of fatty acid contamination, particularly for ubiquitous fatty acids like palmitic acid (C16:0) and stearic acid (C18:0), can be broadly categorized as follows:

  • Labware: Plasticware is a significant source of contamination. Materials like polypropylene (B1209903) can leach fatty acids and other plasticizers into solvents.[1][2] Glassware, if not properly cleaned, can also introduce contaminants.

  • Solvents and Reagents: Even high-purity solvents can contain trace amounts of fatty acids or other interfering compounds.[3] Reagents used in sample preparation can also be a source of contamination.

  • Sample Handling: Cross-contamination between samples can occur through improper handling. The analyst themselves can be a source of contamination through skin lipids.[4]

  • Laboratory Environment: Dust and other airborne particulates in the lab can contain fatty acids that may contaminate samples.

Q2: I'm seeing unexpected peaks, often corresponding to palmitic and stearic acid, in my chromatograms, even in my blanks. What should I do?

A2: These "ghost peaks" are a common indication of contamination.[5][6] A systematic troubleshooting approach is necessary to identify and eliminate the source. Start by analyzing a solvent blank to ensure the instrument itself is clean. If the blank is clean, the contamination is likely being introduced during sample preparation.[7] Examine each step of your workflow, from the solvents and reagents used to the labware and handling procedures.

Q3: Can I use plasticware for my trace-level fatty acid analysis?

A3: It is strongly recommended to avoid plasticware wherever possible for trace-level fatty acid analysis due to the risk of leaching contaminants.[1][2] Studies have shown that plastic labware, such as syringes and filter discs, can be significant sources of palmitic and stearic acid contamination.[1][8] Whenever feasible, use high-quality borosilicate glassware that has been rigorously cleaned. If plasticware is unavoidable, it is crucial to perform thorough blank runs with the specific plasticware and solvents to assess the level of contamination.

Q4: What is the best way to clean glassware for sensitive fatty acid analysis?

A4: A multi-step cleaning process is recommended to ensure glassware is free from fatty acid contamination. This typically involves a detergent wash, followed by an acid rinse, and finally a solvent rinse. It is crucial to rinse thoroughly with high-purity water between each step.[3][9]

Troubleshooting Guides

Issue: Persistent Ghost Peaks of Palmitic (C16:0) and Stearic (C18:0) Acids

This is one of the most frequent challenges in trace-level fatty acid analysis. The following guide provides a systematic approach to identifying and eliminating the source of these contaminating peaks.

Step 1: Instrument and Solvent Blank Analysis

  • Protocol:

    • Ensure your analytical instrument (e.g., GC-MS, LC-MS) is clean. Run a system blank by injecting only the mobile phase or a high-purity solvent that is used for sample reconstitution (e.g., hexane, methanol).

    • If the instrument blank is clean, the contamination is originating from your sample preparation workflow.

    • If the instrument blank shows contamination, this points to issues within the instrument itself, such as a contaminated injection port, column, or transfer lines.

Step 2: Systematic Evaluation of Sample Preparation Workflow

If the instrument is clean, evaluate each component of your sample preparation procedure.

  • Workflow for Contamination Source Identification:

Contamination_Troubleshooting Start Start Troubleshooting Solvent_Blank Analyze Solvent Blank Start->Solvent_Blank Reagent_Blank Analyze Reagent Blank (all reagents, no sample) Solvent_Blank->Reagent_Blank Solvent is Clean Identify_Source Identify Contamination Source Solvent_Blank->Identify_Source Contamination Detected Labware_Blank Analyze Labware Blank (solvents processed in labware) Reagent_Blank->Labware_Blank Reagents are Clean Reagent_Blank->Identify_Source Contamination Detected Full_Method_Blank Analyze Full Method Blank (entire procedure, no sample) Labware_Blank->Full_Method_Blank Labware is Clean Labware_Blank->Identify_Source Contamination Detected Full_Method_Blank->Identify_Source Contamination Detected

Caption: Troubleshooting workflow for identifying contamination sources.

Issue: High Background Signal in Method Blanks

High background can obscure the detection of low-level analytes. This is often due to contaminants leached from labware.

Mitigation Strategy: Transition from Plastic to Glassware

Switching from plastic to glass labware can significantly reduce background levels of common fatty acid contaminants.

Data Presentation

Table 1: Impact of Labware on Fatty Acid Contamination Levels

Fatty AcidContamination Level with Plasticware (ppm)Contamination Level with Glassware (ppm)Percentage Reduction
Palmitic Acid (C16:0)6.6 ± 1.22.6 ± 0.960.6%
Stearic Acid (C18:0)8.9 ± 2.11.9 ± 0.878.7%

Data adapted from a study identifying plastic syringes and filter discs as contamination sources.[1][8]

Table 2: Effectiveness of Glassware Cleaning Methods on Reducing Fatty Acid Contamination

Cleaning MethodPalmitic Acid (PA) ReductionStearic Acid (SA) Reduction
Methanol Washing73%64%
Furnace Baking (450°C)50%37%

Data from a study comparing pretreatment methods for glassware.[10][11]

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning for Trace-Level Analysis

This protocol is designed to minimize organic contaminants on borosilicate glassware.

Materials:

  • Phosphate-free laboratory detergent

  • Concentrated Nitric Acid (ACS Reagent Grade) or Hydrochloric Acid (10% v/v)[3]

  • High-purity water (e.g., Milli-Q)

  • HPLC-grade methanol

  • HPLC-grade acetone

  • Personal Protective Equipment (gloves, safety glasses, lab coat)

Procedure:

  • Initial Rinse: Immediately after use, rinse glassware with tap water to remove gross residues.

  • Detergent Wash:

    • Prepare a 2% (v/v) solution of phosphate-free laboratory detergent in hot tap water.[3]

    • Scrub all surfaces of the glassware thoroughly with a suitable brush.

    • Rinse profusely with tap water (at least 5 times).

  • Acid Rinse:

    • Option 1 (Nitric Acid): Soak glassware in a dilute (0.5%) nitric acid solution for a minimum of 8 hours or overnight.[4] To prepare, dilute 1 part 70% Nitric Acid with 139 parts reagent water.[4]

    • Option 2 (Hydrochloric Acid): Soak glassware in a 10% (v/v) hydrochloric acid solution for at least 20 minutes.[3]

    • CAUTION: Always add acid to water. Perform this step in a fume hood.

  • High-Purity Water Rinse: Rinse the glassware thoroughly with high-purity water (at least 5-6 times).[4][9]

  • Solvent Rinse:

    • Rinse the glassware three times with HPLC-grade methanol.

    • Rinse the glassware three times with HPLC-grade acetone.

    • Allow the glassware to air dry in a clean environment (e.g., a fume hood or a covered rack).

  • Storage: Once dry, cover the openings of the glassware with solvent-rinsed aluminum foil and store in a clean, dust-free cabinet.

Protocol 2: Recommended Sample Preparation Workflow to Minimize Contamination

This workflow emphasizes the use of appropriate materials and techniques to reduce the introduction of contaminants during sample processing.

Sample_Prep_Workflow Start Start Sample Preparation Clean_Glassware Use Rigorously Cleaned Borosilicate Glassware Start->Clean_Glassware High_Purity_Reagents Use High-Purity Solvents and Reagents Clean_Glassware->High_Purity_Reagents Minimal_Plastics Avoid All Plasticware (pipette tips, tubes, etc.) High_Purity_Reagents->Minimal_Plastics Solvent_Rinse_Caps Pre-rinse PTFE-lined Caps with Solvent Minimal_Plastics->Solvent_Rinse_Caps Blank_Control Process a Method Blank with Every Batch Solvent_Rinse_Caps->Blank_Control Final_Analysis Proceed to Instrumental Analysis Blank_Control->Final_Analysis

Caption: Recommended workflow for minimizing contamination during sample preparation.

References

FAME Analysis Technical Support Center: Troubleshooting Septum Bleed and Ghost Peaks

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fatty Acid Methyl Ester (FAME) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during gas chromatography (GC) experiments, specifically focusing on septum bleed and ghost peaks.

Frequently Asked Questions (FAQs)

Q1: What is septum bleed and how do I identify it in my FAME analysis chromatogram?

A1: Septum bleed refers to the release of volatile compounds from the GC inlet septum, which is made of silicone-based polymers.[1][2] At high temperatures, these septa can degrade, releasing cyclic siloxane compounds (e.g., D3 to D12) into the carrier gas stream.[2] These compounds then travel through the column and produce a series of characteristic, evenly spaced peaks in the chromatogram, which can interfere with the analysis of your FAMEs.[1][3] A key indicator of septum bleed is that the peaks appear even in a blank run (an injection of pure solvent or no injection at all).[2][4] It is important not to confuse septum bleed with column bleed, which typically manifests as a rising baseline with increasing temperature, rather than distinct peaks.[1]

Q2: What are ghost peaks and how do they differ from septum bleed peaks?

A2: Ghost peaks are unexpected peaks that appear in a chromatogram and are not related to the sample being analyzed.[5][6] Unlike the regular, repeating pattern of septum bleed, ghost peaks can be of any shape (sharp, broad, or a hump) and can appear at any point in the chromatogram.[6][7] They arise from various sources of contamination within the GC system.[5][7]

Q3: What are the common causes of ghost peaks in FAME analysis?

A3: Ghost peaks in FAME analysis can originate from several sources:

  • Sample Contamination: Impurities can be introduced during sample preparation, from contaminated glassware, pipettes, or solvents.[8] Even handling septa with bare hands can introduce contaminants like oils and perfumes.[9]

  • Carryover from Previous Injections: Highly retained components from a previous, concentrated sample may not fully elute and can appear in subsequent runs.[6][10]

  • Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas or contamination within the gas lines can accumulate on the column at low temperatures and elute as the oven temperature increases.[7]

  • Injector Port Contamination: Residue from previous samples can build up in the injector liner.[8] Septum particles, created by the syringe needle coring the septum, can also fall into the hot liner and degrade, releasing volatile compounds.[2][9]

  • Vial Cap Septa: Incompatible solvents can cause the vial cap septum to break down, releasing contaminants into the sample.[4]

Troubleshooting Guides

Guide 1: Differentiating and Addressing Septum Bleed

If you suspect septum bleed is affecting your FAME analysis, follow this troubleshooting workflow:

Septum_Bleed_Troubleshooting start Suspected Septum Bleed (Regularly spaced peaks in blank) run_blank Run a blank gradient (no injection) start->run_blank peaks_present Peaks still present? run_blank->peaks_present check_inlet Check Inlet Septum peaks_present->check_inlet Yes check_vial_septa Investigate Vial Septa and Sample Contamination peaks_present->check_vial_septa No condition_septum Condition new septum or replace with a pre-conditioned one check_inlet->condition_septum lower_inlet_temp Lower inlet temperature (if possible) condition_septum->lower_inlet_temp use_low_bleed_septum Use a high-temperature, low-bleed septum lower_inlet_temp->use_low_bleed_septum check_septum_purge Ensure septum purge is active and at the correct flow rate use_low_bleed_septum->check_septum_purge no_peaks Peaks disappear or are significantly reduced check_septum_purge->no_peaks problem_solved Problem Resolved no_peaks->problem_solved

Caption: Troubleshooting workflow for septum bleed.

Data on Septum Selection and Conditioning:

Septum TypeMax Temperature (°C)Bleed CharacteristicsRecommendations
Standard Silicone250 - 300Moderate to high bleedCondition overnight at operating temperature before use.
Low-Bleed (e.g., BTO)350 - 400Minimal bleedIdeal for trace analysis and high-temperature applications. May require pre-conditioning.[9]
Pre-ConditionedVariesVery low bleedReady for immediate use.[9]

Septum Conditioning Protocol:

  • Installation: Handle the new septum with clean forceps to avoid contamination.[9] Do not overtighten the septum nut, as this can lead to coring.[9]

  • Purging: Set the septum purge flow to the manufacturer's recommended rate (typically 3-5 mL/min).[2]

  • Baking: With the column disconnected from the injector or with the oven at a low temperature, heat the injector to 10-20°C above the analysis method's maximum temperature (but not exceeding the septum's maximum operating temperature).

  • Duration: Allow the septum to condition for several hours or overnight to ensure all volatile compounds are purged.

Guide 2: Identifying and Eliminating Ghost Peaks

Use the following logical workflow to systematically identify the source of ghost peaks in your FAME analysis.

Ghost_Peak_Troubleshooting start Ghost Peak Detected run_solvent_blank Inject pure solvent start->run_solvent_blank peak_present_solvent Peak present? run_solvent_blank->peak_present_solvent run_no_injection Run method with no injection peak_present_solvent->run_no_injection Yes source_sample_prep Source: Sample or Sample Preparation peak_present_solvent->source_sample_prep No peak_present_no_injection Peak present? run_no_injection->peak_present_no_injection source_solvent_syringe Source: Solvent, Syringe, or Vial Septa peak_present_no_injection->source_solvent_syringe No source_system Source: GC System (Inlet, Carrier Gas, Column) peak_present_no_injection->source_system Yes troubleshoot_sample Troubleshoot: - Use high-purity solvents - Clean glassware - Check sample matrix source_sample_prep->troubleshoot_sample troubleshoot_solvent_syringe Troubleshoot: - Use fresh, high-purity solvent - Clean or replace syringe - Check vial septa compatibility source_solvent_syringe->troubleshoot_solvent_syringe troubleshoot_system Troubleshoot: - Clean/replace inlet liner - Check for gas leaks/purity - Bake out column source_system->troubleshoot_system

Caption: Logical workflow for identifying the source of ghost peaks.

Experimental Protocol: FAME Analysis by Gas Chromatography

This protocol outlines a general procedure for the analysis of FAMEs. Specific parameters should be optimized for the particular sample matrix and target analytes.

  • Sample Preparation (Transesterification):

    • Accurately weigh approximately 10-50 mg of the homogenized sample into a glass tube.

    • Add an internal standard solution (e.g., C15:0 or C17:0) for quantification.[11]

    • Add 2 mL of 0.5 M methanolic KOH.

    • Heat at 80°C for 1 hour to hydrolyze the lipids.[12]

    • Cool the sample and add 2 mL of 14% boron trifluoride (BF3) in methanol.

    • Heat at 100°C for 30 minutes to methylate the fatty acids.[12]

    • Cool to room temperature and add 1 mL of hexane (B92381) and 2 mL of saturated NaCl solution to extract the FAMEs.

    • Vortex thoroughly and centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean autosampler vial.

  • Gas Chromatography (GC) Conditions:

ParameterTypical SettingPurpose
Column Highly polar (e.g., HP-88, DB-23, FAMEWAX)Provides necessary selectivity for separating FAMEs, especially cis/trans isomers.[13][14]
30-100 m length, 0.25 mm ID, 0.2 µm film thicknessLonger columns provide better resolution for complex mixtures.[13][15]
Carrier Gas Helium or HydrogenHelium is inert; Hydrogen can provide faster analysis times.[15]
Flow Rate 1-2 mL/min (constant flow)Optimized for column dimensions and carrier gas to achieve good separation efficiency.
Inlet Temperature 250°CEnsures rapid volatilization of the FAMEs.
Injection Mode Split (e.g., 50:1) or SplitlessSplit mode for concentrated samples; splitless for trace analysis.
Oven Program Initial: 100°C (hold 2 min)Allows for focusing of early eluting FAMEs.
Ramp 1: 10°C/min to 180°CSeparates short-chain FAMEs.
Ramp 2: 5°C/min to 240°C (hold 10 min)Separates long-chain and unsaturated FAMEs.
Detector Flame Ionization Detector (FID)Provides excellent sensitivity and a wide linear range for FAMEs.
Detector Temp. 280°CPrevents condensation of the eluting compounds.
  • Data Analysis:

    • Identify FAME peaks by comparing their retention times to those of a known FAME standard mixture.

    • Quantify the amount of each FAME by comparing its peak area to the peak area of the internal standard.

References

Technical Support Center: Enhancing Ionization Efficiency of Methyl 11-methyldodecanoate in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Methyl 11-methyldodecanoate using Electrospray Ionization Mass Spectrometry (ESI-MS). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental results.

Troubleshooting Guide

Users may encounter several challenges when analyzing this compound by ESI-MS. This section provides solutions to common problems.

Issue: Low Signal Intensity or No Signal Detected

Low signal intensity is a frequent issue when working with relatively non-polar molecules like this compound.

Possible Cause Recommended Solution
Poor Ionization: this compound, a fatty acid methyl ester (FAME), lacks readily ionizable functional groups.Promote adduct formation by adding a source of cations to the mobile phase. Ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) (typically at 10 mM) can facilitate the formation of [M+NH₄]⁺ adducts, which often show enhanced signal intensity for FAMEs[1][2]. Sodium acetate can also be used to form [M+Na]⁺ adducts.
Inappropriate Solvent Composition: The solvent system may not be optimal for ESI of this analyte.Use a mobile phase with a higher organic content to improve desolvation efficiency. Solvents such as methanol (B129727) or acetonitrile (B52724) are recommended[1]. A mixture of methanol and water or acetonitrile and water is commonly used. The addition of a small amount of a less polar solvent like isopropanol (B130326) may also be beneficial.
Suboptimal ESI Source Parameters: The settings for capillary voltage, nebulizer gas pressure, and drying gas temperature can significantly impact signal intensity.Systematically optimize ESI source parameters. This includes adjusting the capillary voltage (typically 3–5 kV for positive mode), nebulizer gas pressure, and drying gas temperature and flow rate[3][4].
Sample Concentration Too Low: The concentration of the analyte in the infused solution may be below the limit of detection.Prepare samples at a concentration range of 1-10 µg/mL.[5] For initial analyses, a concentration of 10 µg/mL is a good starting point.[5]

Issue: Poor Reproducibility and Signal Instability

Inconsistent signal can hinder quantitative analysis.

Possible Cause Recommended Solution
Contaminated System: The presence of salts or other contaminants in the sample or LC-MS system can lead to signal suppression and instability.Ensure high-purity solvents and additives (LC-MS grade) are used. Thoroughly flush the LC system and MS source after each use, especially after analyzing samples containing non-volatile buffers or salts[4]. Biological samples often contain high concentrations of salts that can interfere with ESI and should be removed through rigorous sample preparation[4].
Precipitation in the Sample Solution: The analyte may not be fully dissolved in the chosen solvent system, leading to blockages and inconsistent flow.Ensure the sample is completely dissolved. If precipitation is observed, the sample must be filtered before analysis to prevent blockages[5]. Consider adjusting the solvent composition to improve solubility.
Fluctuations in ESI Spray: An unstable Taylor cone can result in a fluctuating signal.Optimize the sprayer voltage; sometimes a lower voltage can lead to a more stable spray and prevent corona discharge[4]. Also, optimize the position of the ESI probe relative to the mass spectrometer inlet[4].

Issue: Complex Mass Spectra with Multiple Adducts

The presence of various adducts can complicate data interpretation.

Possible Cause Recommended Solution
Presence of Multiple Cation Species: Contamination with alkali metal salts (e.g., from glassware) can lead to the formation of multiple adducts ([M+Na]⁺, [M+K]⁺) in addition to the desired protonated or ammoniated molecule.Use high-purity solvents and additives and consider using plastic vials and pipettes to minimize alkali metal contamination. If sodium adducts are desired for improved sensitivity, intentionally add a low concentration of a sodium salt (e.g., sodium acetate).
In-source Fragmentation: High source temperatures or cone voltages can cause the analyte to fragment within the ESI source, leading to a more complex spectrum.[6]Optimize the cone voltage (declustering potential) to minimize in-source fragmentation while still allowing for efficient desolvation[4]. A typical starting range for the cone voltage is 10-60 V[4]. Also, optimize the source temperature to be high enough for efficient desolvation but not so high as to cause thermal degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting ESI-MS conditions for analyzing this compound?

A1: For initial analysis of this compound in positive ion mode, the following starting parameters are recommended.

Parameter Recommended Starting Value
Ionization Mode Positive
Capillary Voltage 3.5 kV
Nebulizer Gas (N₂) Pressure 30-40 psi
Drying Gas (N₂) Flow 8-12 L/min
Drying Gas Temperature 300-350 °C
Mobile Phase 80:20 Methanol:Water with 10 mM Ammonium Acetate
Flow Rate 0.2 - 0.4 mL/min

Note: These are general starting points. Optimal conditions may vary depending on the specific instrument.

Q2: How should I prepare my this compound sample for ESI-MS analysis?

A2: Proper sample preparation is crucial for obtaining high-quality data.

  • Dissolution: Dissolve the sample in an appropriate organic solvent such as methanol, acetonitrile, or a mixture of these with water.[5] A recommended starting concentration is 1 mg/mL.[5]

  • Dilution: From this stock solution, prepare a working solution with a final concentration in the range of 1-10 µg/mL by diluting with the mobile phase.[5]

  • Additives: If adduct formation is desired, add a volatile salt like ammonium acetate or ammonium formate to the final solution to a concentration of approximately 10 mM.[1]

  • Filtration: If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter before injection to prevent clogging of the system.[1][5]

Q3: What types of adducts should I expect to see for this compound?

A3: Given its chemical structure, this compound (C₁₄H₂₈O₂) has a molecular weight of approximately 228.37 g/mol [7]. In positive mode ESI-MS, you can expect to observe the following ions:

  • [M+H]⁺: Protonated molecule (m/z ~229.22)

  • [M+NH₄]⁺: Ammoniated adduct (m/z ~246.25)

  • [M+Na]⁺: Sodiated adduct (m/z ~251.20)

  • [M+K]⁺: Potassiated adduct (m/z ~267.18)

The relative abundance of these adducts will depend on the mobile phase composition and the presence of any contaminants. The formation of ammoniated or sodiated adducts is often favored and can provide a more robust signal than the protonated molecule for FAMEs.[2]

Q4: Can I analyze this compound in negative ion mode?

A4: While less common for FAMEs, analysis in negative ion mode is possible. In this mode, you might observe the deprotonated molecule [M-H]⁻, although the sensitivity is generally lower compared to positive mode for this class of compounds. Negative ion mode is more typically used for the analysis of free fatty acids.[8]

Experimental Protocols

Protocol 1: Sample Preparation for ESI-MS Analysis of this compound

  • Prepare a 1 mg/mL stock solution of this compound in LC-MS grade methanol.

  • Prepare a mobile phase solution of 80:20 (v/v) methanol:water with 10 mM ammonium acetate.

  • Create a 10 µg/mL working solution by diluting 10 µL of the stock solution into 990 µL of the mobile phase.

  • Vortex the working solution to ensure homogeneity.

  • If any particulates are visible, filter the solution using a 0.22 µm syringe filter.

  • Transfer the final solution to an appropriate autosampler vial.

Protocol 2: Optimization of ESI Source Parameters

  • Prepare a 5 µg/mL solution of this compound in a suitable mobile phase (e.g., 80:20 methanol:water with 10 mM ammonium acetate).

  • Infuse the sample directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Set the mass spectrometer to monitor the expected m/z of the desired adduct (e.g., [M+NH₄]⁺).

  • Capillary Voltage: While keeping other parameters constant, vary the capillary voltage (e.g., from 2.5 to 5.0 kV in 0.5 kV increments) and record the signal intensity at each step. Select the voltage that provides the highest and most stable signal.

  • Nebulizer Gas Pressure: At the optimal capillary voltage, vary the nebulizer gas pressure and identify the setting that maximizes the signal.

  • Drying Gas Flow and Temperature: Sequentially optimize the drying gas flow rate and temperature to find the combination that yields the best signal intensity and stability.

  • Cone Voltage (Declustering Potential): Adjust the cone voltage to maximize the signal of the parent ion while minimizing any in-source fragmentation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_optimization MS Parameter Optimization prep_start Start: Pure Analyte dissolve Dissolve in Methanol (1 mg/mL) prep_start->dissolve dilute Dilute in Mobile Phase (1-10 µg/mL + 10 mM NH4Ac) dissolve->dilute filter Filter (0.22 µm) dilute->filter prep_end Ready for Infusion/Injection filter->prep_end infuse Direct Infusion prep_end->infuse Proceed to MS opt_voltage Optimize Capillary Voltage infuse->opt_voltage opt_gas Optimize Nebulizer Gas opt_voltage->opt_gas opt_temp Optimize Drying Gas (Flow & Temp) opt_gas->opt_temp opt_cone Optimize Cone Voltage opt_temp->opt_cone opt_end Optimized Method opt_cone->opt_end

Caption: Experimental workflow for sample preparation and ESI-MS optimization.

troubleshooting_flow action_node action_node start_node start_node start Low/No Signal check_adducts Using Adduct Former? (e.g., NH4Ac) start->check_adducts check_solvent High Organic Content in Mobile Phase? check_adducts->check_solvent Yes add_adducts Add 10 mM Ammonium Acetate to Mobile Phase check_adducts->add_adducts No check_params Source Parameters Optimized? check_solvent->check_params Yes increase_organic Increase Methanol/ Acetonitrile Content check_solvent->increase_organic No check_conc Concentration > 1 µg/mL? check_params->check_conc Yes optimize_source Systematically Optimize Source Parameters check_params->optimize_source No increase_conc Increase Analyte Concentration check_conc->increase_conc No success Signal Improved check_conc->success Yes add_adducts->check_solvent increase_organic->check_params optimize_source->check_conc increase_conc->success

Caption: Troubleshooting logic for low signal intensity issues.

References

Validation & Comparative

A Researcher's Guide to the Validation of GC-FID Methods for Fatty Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids is crucial for a multitude of applications, from nutritional analysis to the development of novel therapeutics. Gas Chromatography with Flame Ionization Detection (GC-FID) stands as a robust and widely adopted technique for this purpose. This guide provides an objective comparison of the performance of GC-FID methods for fatty acid quantification, supported by experimental data, and outlines detailed methodologies for key experiments.

Performance Comparison: GC-FID vs. Alternative Methods

While GC-FID is a cornerstone in fatty acid analysis, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) offer alternative approaches. The choice of method often depends on the specific analytical requirements, such as the need for structural elucidation or the analysis of thermally labile compounds.

Performance ParameterGC-FIDGC-MSHPLC
Principle Separation by volatility, detection by ionization in a hydrogen flame.Separation by volatility, detection by mass-to-charge ratio.Separation by polarity, detection by UV/Vis, MS, or other detectors.
Selectivity Good for known analytes based on retention time.Excellent, provides structural information for peak identification.Excellent, particularly for isomeric separation (e.g., cis/trans).[1]
Sensitivity (LOD/LOQ) LOD: 0.03 - 0.54 µg/mL; LOQ: 0.1 - 1.63 µg/mL.[2][3]Generally more sensitive than GC-FID.[4]Varies with detector; can be comparable to or better than GC-FID.
Linearity (r²) Typically > 0.99.[1][2][3]Typically > 0.99.Typically > 0.99.[1]
Precision (%RSD) Repeatability: 0.89% - 2.34%; Reproducibility: 1.46% - 3.72%.[2]Comparable to GC-FID.Often slightly better than GC.[1]
Accuracy (Recovery %) Generally 95% - 105%.[2][5]Comparable to GC-FID.Comparable recovery rates are achievable.[1]
Derivatization Typically required (esterification to FAMEs).Typically required (esterification to FAMEs).Can often analyze underivatized fatty acids.[1]
Cost Lower instrument and operational cost.Higher instrument and operational cost.Moderate to high instrument and operational cost.
Primary Application Routine quantification of known fatty acids.Identification and quantification of unknown fatty acids.Analysis of thermally labile or isomeric fatty acids.

Key Validation Parameters for GC-FID Methods

Method validation ensures that an analytical procedure is suitable for its intended purpose. For the quantification of fatty acids by GC-FID, the following parameters are critical:

Validation ParameterTypical Acceptance CriteriaExample Data
Linearity (Correlation Coefficient, r²) r² ≥ 0.99For a range of fatty acid methyl esters (FAMEs), correlation coefficients were found to be greater than 0.99.[2] In another study, determination coefficients of r² > 0.9998 were achieved.[3]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1LOD values for different FAMEs ranged from 0.03 to 0.09 μg/mL.[2] Another study reported LODs between 0.21 and 0.54 µg/mL.[3]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1LOQ values for various FAMEs were in the range of 0.1 to 0.2 μg/mL.[2] A separate analysis found LOQs ranging from 0.63 to 1.63 µg/mL.[3]
Precision (Relative Standard Deviation, %RSD) Intraday (Repeatability): ≤ 2%; Interday (Intermediate Precision): ≤ 5%Repeatability was observed to be between 0.89% and 2.34%, while reproducibility ranged from 1.46% to 3.72%.[2]
Accuracy (Recovery, %) 80% - 120%Recovery values were found to be close to 100%.[2] A study on omega-3 fatty acids reported a high recovery rate of over 95%.[5]
Specificity No interfering peaks at the retention time of the analytes.The method should be able to separate and quantify the target fatty acids without interference from the matrix.[6]

Experimental Protocol: Quantification of Fatty Acids by GC-FID

The following is a generalized protocol for the quantification of fatty acids in a biological sample. It is essential to optimize specific parameters based on the sample matrix and the target analytes.

Lipid Extraction

Total lipids are extracted from the sample using a suitable solvent system, such as a chloroform:methanol mixture. The goal is to efficiently extract the lipids containing the fatty acids of interest.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

Due to the low volatility of free fatty acids, a derivatization step is necessary to convert them into their more volatile methyl esters.[7] This is commonly achieved through acid- or base-catalyzed transesterification.

Example Protocol using Boron Trifluoride-Methanol (BF₃-Methanol):

  • To the extracted lipid sample, add a known amount of an internal standard (e.g., C15:0 or C17:0 fatty acid) for quantification.

  • Evaporate the solvent under a stream of nitrogen.

  • Add 1-2 mL of 14% BF₃-methanol solution.

  • Heat the mixture in a sealed vial at 60-100°C for 5-30 minutes. Optimization of time and temperature is crucial.[8]

  • After cooling, add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.

  • Vortex the mixture and centrifuge to separate the layers.

  • The upper hexane layer containing the FAMEs is collected for GC-FID analysis.

GC-FID Analysis

The FAMEs are separated and quantified using a gas chromatograph equipped with a flame ionization detector.

Typical GC-FID Conditions:

  • Column: A polar capillary column, such as a DB-FFAP or HP-88, is commonly used for the separation of FAMEs.[5][9]

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Oven Temperature Program: An initial temperature of around 140°C, followed by a temperature ramp to approximately 240°C, is a common starting point.[10] The program should be optimized to achieve good separation of all target FAMEs.

  • Injector and Detector Temperature: Typically set to 240°C and 250°C, respectively.[10]

  • Injection Volume: 1 µL is a standard injection volume.

Quantification

Quantification is typically performed using an internal standard method. A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of the fatty acids in the sample is then determined from this calibration curve.

Workflow for GC-FID Method Validation

The following diagram illustrates the logical workflow for validating a GC-FID method for fatty acid quantification.

GC_FID_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Application A Define Analytical Requirements B Select GC Column and Conditions A->B C Optimize Sample Preparation (Derivatization) B->C D Specificity C->D Validate Optimized Method E Linearity & Range D->E F LOD & LOQ E->F G Precision (Repeatability & Intermediate) F->G H Accuracy (Recovery) G->H I Robustness H->I J Routine Sample Analysis I->J Implement Validated Method K Quality Control J->K

Caption: Workflow for the development, validation, and application of a GC-FID method.

References

A Comparative Guide to Internal Standards for Fatty Acid Analysis: Methyl 11-methyldodecanoate in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of fatty acids, the choice of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides a comprehensive comparison of Methyl 11-methyldodecanoate with other commonly employed internal standards in the gas chromatography-mass spectrometry (GC-MS) analysis of fatty acid methyl esters (FAMEs).

The ideal internal standard should mimic the chemical behavior of the analytes of interest throughout the entire analytical process, from extraction and derivatization to chromatographic separation and mass spectrometric detection. However, it must also be distinguishable from the endogenous components of the sample. This compound, a branched-chain fatty acid methyl ester, offers a unique profile for specific applications, particularly in the analysis of branched-chain fatty acids. This guide will objectively evaluate its performance against the two most common classes of internal standards: deuterated and odd-chain, straight-chain fatty acid methyl esters.

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts key performance metrics of a quantitative assay. The following table summarizes the typical performance characteristics of this compound and its alternatives based on published data for similar compounds. Direct comparative studies involving this compound are limited; therefore, this table compiles data from various sources to provide a comprehensive overview.

Performance MetricThis compound (Branched-Chain FAME)Deuterated FAMEs (e.g., Methyl-d3 Laurate)Odd-Chain, Straight-Chain FAMEs (e.g., Methyl Heptadecanoate)
Linearity (R²) >0.99 (Expected)>0.99>0.99
Recovery (%) 80-120% (Expected)Typically 80-110%82-109.9%[1]
Precision (RSD%) <15% (Expected)<15%2.77-5.82% (Intra-day)[1]
Matrix Effect Potentially lower than straight-chain FAMEs due to unique structureMinimal, as it co-elutes with the analyteCan be significant depending on the sample matrix
Co-elution Risk Low with endogenous straight-chain FAMEsHigh with the non-deuterated analog (requires MS detection)Low, but can be present in some biological samples (e.g., dairy)
Natural Occurrence Low to absent in most common sample typesAbsentPresent in some dietary sources and ruminant fats
Cost ModerateHighLow to Moderate

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable quantitative analysis. Below is a representative experimental protocol for the analysis of FAMEs using an internal standard. This protocol can be adapted for use with this compound.

Sample Preparation and Lipid Extraction

This protocol is a general guideline and may require optimization based on the specific sample matrix.

  • Internal Standard Spiking: To a known quantity of the sample (e.g., 100 µL of plasma or a specific weight of tissue homogenate), add a precise amount of this compound solution in a suitable solvent (e.g., chloroform/methanol). The amount added should be within the linear range of the calibration curve.

  • Lipid Extraction: Perform a liquid-liquid extraction using a well-established method such as the Folch or Bligh-Dyer procedure to isolate the total lipid fraction. This typically involves the use of a chloroform, methanol, and water solvent system.

  • Solvent Evaporation: Dry the collected organic phase containing the lipids under a gentle stream of nitrogen.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

The conversion of fatty acids to their more volatile methyl esters is a crucial step for GC analysis.

  • Base-Catalyzed Transesterification: This method is suitable for esterified fatty acids (e.g., in triglycerides and phospholipids).

    • Reconstitute the dried lipid extract in a known volume of a solution of sodium methoxide (B1231860) in methanol.

    • Incubate at room temperature for a specified time (e.g., 20 minutes) to allow for the transesterification reaction to complete.

    • Stop the reaction by adding an acid, such as methanolic HCl.

  • Acid-Catalyzed Esterification/Transesterification: This method is suitable for both free fatty acids and esterified fatty acids.

    • Add a solution of methanolic HCl or BF3-methanol to the dried lipid extract.

    • Incubate at an elevated temperature (e.g., 60-100°C) for a defined period (e.g., 1 hour).

  • Extraction of FAMEs: After the derivatization reaction, add a non-polar solvent like hexane (B92381) and water to the mixture. Vortex and centrifuge to separate the phases. The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the separation and detection of FAMEs.

  • Column: A capillary column with a suitable stationary phase for FAME separation is required (e.g., a polar wax-type column or a mid-polar cyanopropyl column).

  • Injection: Inject a small volume (e.g., 1 µL) of the FAME extract into the GC inlet, typically in split or splitless mode.

  • Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature and ramp up to a final temperature.

  • Mass Spectrometry: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantitative analysis. In SIM mode, specific ions for the analyte and the internal standard are monitored to enhance sensitivity and selectivity.

  • Quantification: The concentration of each fatty acid is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of standards.

Visualization of Experimental Workflow and a Comparison of Internal Standards

To further clarify the experimental process and the rationale for choosing a particular internal standard, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction Spike->Extract Deriv Transesterification/ Esterification to FAMEs Extract->Deriv GCMS GC-MS Analysis Deriv->GCMS Quant Quantification GCMS->Quant

A typical workflow for the analysis of fatty acid methyl esters using an internal standard.

Internal_Standard_Comparison cluster_types Internal Standard Types cluster_considerations Key Considerations IS Choice of Internal Standard Branched Branched-Chain FAME (e.g., this compound) IS->Branched Analyte is a branched-chain FA Deuterated Deuterated FAME (e.g., Methyl-d3 Laurate) IS->Deuterated Highest accuracy needed OddChain Odd-Chain, Straight-Chain FAME (e.g., Methyl Heptadecanoate) IS->OddChain Cost-effective, general purpose Accuracy Accuracy & Precision Branched->Accuracy Matrix Matrix Complexity Branched->Matrix Availability Commercial Availability Branched->Availability Cost Cost Deuterated->Cost Deuterated->Accuracy Deuterated->Matrix OddChain->Cost OddChain->Matrix OddChain->Availability

Decision-making factors for selecting an appropriate internal standard for FAME analysis.

Conclusion

The selection of an internal standard is a critical step in developing a robust and reliable method for the quantitative analysis of fatty acids. While deuterated internal standards are often considered the gold standard due to their close chemical similarity to the analytes, they can be cost-prohibitive. Odd-chain, straight-chain FAMEs offer a more economical alternative for general-purpose analysis, but their natural occurrence in some samples can be a limitation.

This compound emerges as a valuable tool, particularly for the analysis of branched-chain fatty acids, where its unique structure minimizes the risk of co-elution with the more common straight-chain fatty acids found in biological matrices. Its performance in terms of linearity, recovery, and precision is expected to be comparable to other FAME internal standards. Ultimately, the choice of the most suitable internal standard will depend on the specific analytical goals, the nature of the sample matrix, and the available instrumentation. Careful validation of the chosen internal standard within the specific experimental context is paramount to ensure the generation of high-quality, reproducible data.

References

A Researcher's Guide to FAME Analysis: Comparing Accuracy and Precision of Leading Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise analysis of Fatty Acid Methyl Esters (FAMEs) is critical for applications ranging from biofuel characterization to understanding disease biomarkers. This guide provides an objective comparison of the performance of the most common analytical techniques for FAME analysis: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting experimental data, detailed methodologies, and visual workflows to aid in selecting the most suitable method for your research needs.

Quantitative Performance at a Glance

The selection of an analytical method for FAME analysis is often a trade-off between sensitivity, specificity, cost, and throughput. The following table summarizes the key quantitative performance metrics for GC-FID, GC-MS, HPLC-UV, and NMR, providing a clear comparison of their capabilities.

ParameterGC-FIDGC-MSHPLC-UVQuantitative NMR (qNMR)
Limit of Detection (LOD) 0.21 - 0.54 µg/mL[1]≤0.04 µg/mL (SIM mode)0.0001 - 0.0018 % mass[2]~10 µM
Limit of Quantification (LOQ) 0.64 - 1.63 µg/mL[1]Low µg/mL to ng/mL range0.0004 - 0.0054 % mass[2]Dependent on desired accuracy and experiment time
Linearity (R²) > 0.999[1]> 0.99[3]> 0.99[4]Excellent, direct proportionality
Precision (RSD) < 2%[5]< 15%< 3%[4]Typically ≤ 1%
Accuracy (Recovery) 98-102%98.3 - 101.6%[5]81.7 - 110.9%[2]High, as it can be a primary analytical method

In-Depth Method Comparison

Gas Chromatography (GC) remains the gold standard for FAME analysis due to its high resolution and sensitivity.

  • GC-FID: This technique is robust, cost-effective, and offers high precision for quantification over a wide linear range.[5] It is the most commonly used method for routine FAME analysis.

  • GC-MS: While also providing excellent separation, GC-MS offers the significant advantage of mass spectral data, which allows for confident peak identification and the elucidation of the structures of unknown FAMEs. In selected ion monitoring (SIM) mode, GC-MS can achieve very low detection limits.[3][6]

High-Performance Liquid Chromatography (HPLC) is a valuable alternative, particularly for the analysis of FAMEs that are thermally labile or not sufficiently volatile for GC. HPLC with UV detection can provide good accuracy and precision, and it excels in the separation of geometric isomers (cis/trans).[7]

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed structural information. Quantitative NMR (qNMR) is inherently quantitative as the signal intensity is directly proportional to the number of nuclei.[8] This allows for the determination of FAME concentrations without the need for extensive calibration with individual standards, making it a primary analytical method.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are typical experimental protocols for FAME analysis using GC-FID and GC-MS.

Sample Preparation: Derivatization to FAMEs

A critical step for GC analysis is the conversion of fatty acids into their more volatile and less polar methyl esters. A common method is acid-catalyzed transesterification:

  • Reaction Mixture: To approximately 25 mg of the oil or lipid extract in a reaction vial, add 2 mL of 2% methanolic sulfuric acid.

  • Heating: Heat the mixture at 80°C for 20 minutes.

  • Extraction: After cooling, add 2 mL of 6% aqueous sodium carbonate and 2 mL of heptane (B126788). Vortex the mixture.

  • Sample Collection: The upper heptane layer, containing the FAMEs, is collected for injection into the GC.

GC-FID Analysis Protocol
  • Gas Chromatograph: Agilent 8890 GC system (or equivalent).

  • Column: DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm).

  • Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp to 240°C at 3°C/min, and hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 260°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Volume: 1 µL.

GC-MS Analysis Protocol
  • Gas Chromatograph-Mass Spectrometer: Agilent 5975C GC/MS system (or equivalent).

  • Column: DB-23 (60 m x 0.25 mm, 0.25 µm).

  • Inlet: Split/splitless injector at 250°C with a split ratio of 20:1.

  • Oven Program: Initial temperature of 50°C, hold for 1 minute, ramp to 250°C at 4°C/min, and hold for 5 minutes.

  • Ion Source: Electron Ionization (EI) at 230°C.

  • Quadrupole: 150°C.

  • Mass Range: m/z 50-550.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Volume: 1 µL.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate a typical FAME analysis workflow and the logical relationship between the different analytical methods.

FAME_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Lipid_Extraction Lipid Extraction Derivatization Derivatization to FAMEs Lipid_Extraction->Derivatization Acid/Base Catalysis HPLC HPLC Lipid_Extraction->HPLC Direct Analysis (optional) NMR NMR Lipid_Extraction->NMR Direct Analysis GC_FID GC-FID Derivatization->GC_FID GC_MS GC-MS Derivatization->GC_MS Quantification Quantification GC_FID->Quantification GC_MS->Quantification Identification Identification GC_MS->Identification HPLC->Quantification NMR->Quantification NMR->Identification

A typical workflow for FAME analysis.

Method_Selection_Logic Start Start: FAME Analysis Required Routine_Quantification Routine Quantification? Start->Routine_Quantification Unknown_ID Unknown Identification Required? Routine_Quantification->Unknown_ID No GC_FID Use GC-FID Routine_Quantification->GC_FID Yes Thermal_Stability Thermally Labile Compounds? Unknown_ID->Thermal_Stability No GC_MS Use GC-MS Unknown_ID->GC_MS Yes Primary_Method Primary Method Required? Thermal_Stability->Primary_Method No HPLC Use HPLC Thermal_Stability->HPLC Yes Primary_Method->GC_FID No NMR Use qNMR Primary_Method->NMR Yes

References

A Guide to Inter-Laboratory Comparison of Branched-Chain Fatty Acid Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Branched-Chain Fatty Acids (BCFAs)

Branched-chain fatty acids are a class of fatty acids characterized by one or more methyl branches on their carbon chain.[1][2] The most common forms are the iso and anteiso isomers, where the methyl group is on the penultimate or antepenultimate carbon, respectively.[2] BCFAs are significant components of bacterial cell membranes, influencing membrane fluidity.[2] They are found in ruminant meat and dairy products, and are also produced by bacteria in the human gut.[3][4] Research has linked BCFAs to various physiological and pathological processes, including metabolic regulation, immune modulation, and potential anticancer properties, making their accurate measurement crucial for research and clinical studies.[1][2][3]

The Importance of Inter-Laboratory Comparison

Inter-laboratory comparison studies, also known as proficiency testing or ring trials, are essential for ensuring the reliability and comparability of analytical measurements across different laboratories.[5][6] The primary goals of such programs are to:

  • Assess the proficiency of participating laboratories.

  • Identify potential analytical errors and methodological biases.[7]

  • Improve the overall quality and consistency of data within the scientific community.[5][6]

  • Establish consensus values for reference materials.

The National Institute of Standards and Technology (NIST), in collaboration with the National Institutes of Health (NIH) and the Centers for Disease Control and Prevention (CDC), has established the Fatty Acid Quality Assurance Program (FAQAP) to improve the comparability of fatty acid measurements in serum and plasma.[5][6] While this program covers a range of fatty acids, a specific focus on the unique challenges of BCFA analysis, such as isomer separation, is a critical next step for the field.

Framework for an Inter-Laboratory Comparison of BCFAs

A typical inter-laboratory comparison involves a coordinating body that prepares and distributes identical, homogenous samples to participating laboratories.[8] Laboratories analyze the samples using their routine analytical methods and report their results back to the coordinating body.[6][8] The performance of each laboratory is then statistically evaluated, often using z-scores, which compare a laboratory's result to the consensus mean of all participants.[7]

Below is a logical workflow for a hypothetical inter-laboratory comparison of BCFA measurements.

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Laboratory Analysis cluster_eval Phase 3: Evaluation & Reporting A Coordinating Body Prepares Homogenous Samples (e.g., Serum, Plasma) B Characterization of Samples (Spiked with BCFA Standards) A->B C Samples Distributed to Participating Laboratories B->C D Laboratories Analyze Samples Using In-House Methods (GC-MS, LC-MS/MS) E Quantification of Specific BCFA Isomers D->E F Data and Methodologies Reported to Coordinating Body E->F G Statistical Analysis of Results (e.g., Mean, SD, Z-Scores) H Comparison of Different Analytical Methodologies G->H I Issuance of a Comprehensive Report to Participants and Public H->I

Fig 1. Logical workflow for a BCFA inter-laboratory comparison.

Analytical Methodologies for BCFA Measurement

The accurate quantification of BCFAs is challenging due to their low abundance in some biological matrices and the presence of structural isomers. The two primary analytical platforms used are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

4.1. Gas Chromatography-Mass Spectrometry (GC-MS)

Traditionally, fatty acids, including BCFAs, have been analyzed by GC-MS.[9] This typically involves the derivatization of fatty acids into fatty acid methyl esters (FAMEs) to increase their volatility for gas chromatography.

Experimental Protocol: GC-MS Analysis of BCFAs as FAMEs

  • Lipid Extraction: Lipids are extracted from the sample matrix (e.g., plasma, tissue) using a solvent mixture, such as chloroform:methanol (B129727), often following the Bligh-Dyer method.[10]

  • Saponification and Derivatization: The extracted lipids are saponified (e.g., with methanolic NaOH) to release the fatty acids from their esterified forms. The free fatty acids are then derivatized to FAMEs using a reagent like boron trifluoride in methanol (BF3-methanol).

  • Extraction of FAMEs: The resulting FAMEs are extracted into an organic solvent like hexane.

  • GC-MS Analysis: The FAME extract is injected into the GC-MS system.

    • GC Column: A column with good separation capabilities for fatty acid isomers, such as a DB-225ms or a tandem column configuration, is used.[11]

    • Ionization: Electron Ionization (EI) is typically used.

    • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for targeted quantification or scan mode for profiling.

  • Quantification: Absolute quantification is achieved by using stable isotope-labeled internal standards.

4.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become increasingly popular for lipidomics and offers several advantages for BCFA analysis, including reduced need for derivatization and high sensitivity and specificity.[1]

Experimental Protocol: LC-MS/MS Analysis of BCFAs

  • Lipid Extraction: Similar to the GC-MS protocol, lipids are extracted from the sample.

  • Sample Preparation: The lipid extract may be directly analyzed or subjected to solid-phase extraction (SPE) for cleanup and concentration.[10]

  • LC Separation:

    • Chromatography: Reversed-phase chromatography using a C18 column is common.[9][10] Specialized columns, such as chiral columns, may be employed for enhanced isomer separation.[9]

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with an additive like formic acid is typically used.[12]

  • MS/MS Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for underivatized fatty acids.[10]

    • Tandem Mass Spectrometry: A triple quadrupole mass spectrometer is often used in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[1][13]

  • Quantification: Absolute quantification is performed using stable isotope-labeled internal standards corresponding to the BCFAs of interest.[3]

Below is a diagram illustrating a typical analytical workflow for BCFA measurement.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Biological Sample (e.g., Plasma, Stool) B Lipid Extraction (e.g., Bligh-Dyer) A->B C Optional: Derivatization (for GC) or SPE Cleanup (for LC) B->C D Chromatographic Separation (GC or LC) C->D E Mass Spectrometric Detection (MS or MS/MS) D->E F Peak Integration & Identification E->F G Quantification using Internal Standards F->G H Data Reporting G->H

Fig 2. General analytical workflow for BCFA measurement.

Comparison of Analytical Platforms

While a direct inter-laboratory comparison for BCFAs is lacking, we can summarize the performance characteristics of the primary analytical methods based on single-laboratory validation studies reported in the literature.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Throughput Lower due to derivatization and longer run times.Higher, with direct injection of lipid extracts.
Isomer Separation Can be effective, especially with specialized columns.[11]Highly dependent on the column; chiral columns can provide excellent resolution.[9]
Sensitivity Generally good, but can be limited by derivatization efficiency.Typically offers very high sensitivity, especially with triple quadrupole instruments.[1]
Specificity Good, based on retention time and mass spectrum.Excellent, particularly with MS/MS (MRM mode).[13]
Sample Preparation More complex, requiring derivatization.Simpler, often only requiring lipid extraction.
Primary Use Case Broad fatty acid profiling, including BCFAs.Targeted and untargeted lipidomics, high-sensitivity quantification.[3]

Conclusion and Future Directions

The accurate measurement of branched-chain fatty acids is critical for advancing our understanding of their role in health and disease. While robust analytical methods using both GC-MS and LC-MS/MS exist, the lack of a dedicated inter-laboratory comparison program for BCFAs hinders the direct comparison of data generated across different studies and laboratories.

Establishing a BCFA-focused proficiency testing program, similar to the NIST FAQAP for general fatty acids, would be a significant step forward. Such a program would help to standardize methodologies, validate the performance of different analytical platforms, and ultimately improve the quality and reliability of BCFA measurements in the scientific community. Researchers are encouraged to use appropriate certified reference materials and internal standards to ensure the quality of their data.[6]

References

A Head-to-Head Comparison: Cross-Validation of LC-MS and GC-MS Methods for Comprehensive Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid analysis, the choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective, data-driven comparison of these two powerful analytical techniques, offering a comprehensive overview to inform methodology selection for robust and reliable lipid profiling.

Lipidomics, the large-scale study of lipids, plays a pivotal role in understanding cellular processes, disease pathogenesis, and drug efficacy. Both LC-MS and GC-MS are cornerstone technologies in this field, each with distinct advantages and limitations. LC-MS is renowned for its versatility in analyzing a broad spectrum of lipid classes in their native form, while GC-MS offers exceptional separation efficiency and sensitivity for volatile and derivatized lipids, particularly fatty acids and sterols.[1][2] This guide delves into a detailed cross-validation of these methods, presenting quantitative performance data, in-depth experimental protocols, and illustrative workflows to facilitate an informed choice.

Quantitative Performance: A Comparative Snapshot

The selection of an analytical method is fundamentally guided by its performance characteristics. The following tables summarize key quantitative metrics for LC-MS and GC-MS in the analysis of common lipid classes, synthesized from various validation studies.

Table 1: Performance Characteristics for Fatty Acid (as FAMEs) and Sterol Analysis

Performance MetricGC-MSLC-MS/MSSource(s)
Linearity (R²) ≥ 0.99≥ 0.99[3]
Limit of Detection (LOD) 0.001 - 0.9 ng/mL0.8 - 10.7 nmol/L[3][4][5]
Limit of Quantification (LOQ) 0.003 - 88 ng2.4 - 285.3 nmol/L[3][4][5]
Accuracy (Recovery %) 97.10 ± 0.13% (for cholesterol)Not consistently reported[5]
Precision (RSD %) < 3%Not consistently reported[5]

Note: FAMEs = Fatty Acid Methyl Esters. Performance metrics can vary based on the specific lipid, matrix, and instrument configuration.

Table 2: General Comparison of LC-MS and GC-MS for Lipid Analysis

FeatureGC-MSLC-MS
Analyte Volatility Requires volatile or derivatized analytesSuitable for a wide range of polarities and volatilities
Derivatization Often mandatory for non-volatile lipids (e.g., fatty acids, sterols)Generally not required, allowing analysis of intact lipids
Thermal Stability Analytes must be thermally stableSuitable for thermally labile compounds
Separation Efficiency High-resolution separation, especially for isomersGood separation, with various column chemistries available
Sensitivity High sensitivity for targeted volatile compoundsGenerally higher sensitivity, especially for complex matrices
Compound Coverage Primarily for fatty acids, sterols, and other volatile lipidsBroad coverage of most lipid classes (e.g., phospholipids, sphingolipids, glycerolipids)
Sample Throughput Can be lower due to derivatization stepsCan be higher due to simpler sample preparation

Experimental Workflows: A Visual Guide

To provide a clearer understanding of the practical steps involved, the following diagrams illustrate the typical experimental workflows for lipid analysis using GC-MS and LC-MS.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction (e.g., Bligh & Dyer) Sample->Extraction Derivatization Derivatization (e.g., FAMEs, Silylation) Extraction->Derivatization GC_Inlet GC Inlet Derivatization->GC_Inlet GC_Column GC Column Separation GC_Inlet->GC_Column MS_Ionization MS Ionization (EI) GC_Column->MS_Ionization MS_Detection MS Detection MS_Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Figure 1. Experimental workflow for lipid analysis using GC-MS.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction (e.g., MTBE) Sample->Extraction LC_System LC System Separation Extraction->LC_System ESI_Source ESI Source LC_System->ESI_Source MS_Analyzer MS Analyzer ESI_Source->MS_Analyzer MS_Detection MS Detection MS_Analyzer->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Feature_Detection Feature Detection Data_Acquisition->Feature_Detection Identification Lipid Identification Feature_Detection->Identification Quantification Quantification Identification->Quantification

Figure 2. Experimental workflow for lipid analysis using LC-MS.

Detailed Experimental Protocols

A meticulous and well-documented protocol is the foundation of reproducible and reliable analytical data. Below are representative methodologies for lipid analysis by GC-MS and LC-MS.

GC-MS Protocol for Fatty Acid Methyl Ester (FAME) Analysis
  • Lipid Extraction (Folch Method):

    • Homogenize the biological sample (e.g., 100 mg of tissue) in a chloroform:methanol (2:1, v/v) mixture.

    • Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to induce phase separation.

    • Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

  • Derivatization to FAMEs (Acid-Catalyzed Transesterification):

    • Re-dissolve the dried lipid extract in 1 mL of toluene.

    • Add 2 mL of 1% sulfuric acid in methanol.

    • Incubate at 50°C for 2 hours.

    • Add 5 mL of 5% NaCl solution and 2 mL of hexane (B92381), vortex, and centrifuge.

    • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.[6]

  • GC-MS Instrumental Analysis:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Column: DB-23 capillary column (60 m x 0.25 mm, 0.25 µm film thickness) or similar.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 min, ramp to 200°C at 10°C/min, then ramp to 240°C at 5°C/min, and hold for 10 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

LC-MS Protocol for Global Lipidomics
  • Lipid Extraction (MTBE Method):

    • Homogenize the biological sample (e.g., 20 µL of plasma) in 300 µL of methanol.

    • Add 1 mL of methyl-tert-butyl ether (MTBE) and vortex for 1 hour at 4°C.

    • Add 250 µL of MS-grade water, vortex, and centrifuge to induce phase separation.

    • Collect the upper organic phase containing the lipids and dry it under vacuum.

  • LC-MS/MS Instrumental Analysis:

    • Liquid Chromatograph: Thermo Scientific Vanquish Horizon UHPLC system (or equivalent).

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A linear gradient from 30% to 100% B over 15 minutes, followed by a 5-minute hold at 100% B.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: Thermo Scientific Orbitrap Exploris 240 Mass Spectrometer (or equivalent).

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

    • Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA).

Cross-Validation: Bridging the Methodological Gap

A true cross-validation study involves analyzing the same set of samples by both GC-MS and LC-MS to directly compare the quantitative results. While the literature often presents validation data for each technique individually, direct comparative studies on a broad range of lipids are less common.[7] For a robust in-house cross-validation, the following logical workflow is recommended.

CrossValidation_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_lcms LC-MS Analysis cluster_comparison Comparative Analysis Sample Homogenized Biological Sample Pool Split Split Aliquots Sample->Split GC_Prep Lipid Extraction & Derivatization Split->GC_Prep LC_Prep Lipid Extraction Split->LC_Prep GC_Analysis GC-MS Analysis GC_Prep->GC_Analysis GC_Data Data Processing & Quantification GC_Analysis->GC_Data Compare Compare Quantitative Results GC_Data->Compare LC_Analysis LC-MS Analysis LC_Prep->LC_Analysis LC_Data Data Processing & Quantification LC_Analysis->LC_Data LC_Data->Compare

Figure 3. Logical workflow for a cross-validation study of GC-MS and LC-MS methods.

Conclusion: Selecting the Optimal Tool for the Task

Both GC-MS and LC-MS are indispensable and powerful techniques for lipid analysis. The choice between them is not a matter of superiority but of suitability for the specific research question and the lipid classes of interest.

  • GC-MS remains the gold standard for the quantitative analysis of fatty acids and sterols, offering excellent chromatographic resolution and well-established, robust methodologies.[1] The requirement for derivatization, however, can increase sample preparation time and may not be suitable for all lipid classes.

  • LC-MS provides unparalleled versatility, enabling the analysis of a wide array of intact lipids without the need for derivatization.[1][2] Its high sensitivity and applicability to complex biological matrices make it the preferred method for comprehensive, discovery-based lipidomics.

Ultimately, a thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will empower researchers to select the most appropriate method, ensuring the generation of high-quality, reliable, and impactful lipidomics data. For laboratories with the capability, the synergistic use of both GC-MS and LC-MS can provide the most comprehensive characterization of the lipidome.[8]

References

A Comparative Guide to Derivatization Reagents for Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification and identification of fatty acids are crucial in various fields, including biomedical research, drug development, and clinical diagnostics. Due to their low volatility and polar nature, direct analysis of free fatty acids by gas chromatography (GC) is challenging, often resulting in poor chromatographic peak shape and inaccurate quantification.[1][2] Derivatization is a critical step to convert fatty acids into more volatile and less polar derivatives, making them suitable for GC analysis.[2][3] This guide provides a comparative study of different derivatization reagents, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific analytical needs.

The most common derivatization techniques for fatty acids are esterification, to form fatty acid methyl esters (FAMEs), and silylation, to form trimethylsilyl (B98337) (TMS) esters.[1][2] This guide will focus on the most widely used reagents for these two methods.

Comparison of Common Derivatization Reagents

The choice of derivatization reagent depends on several factors, including the nature of the sample, the type of fatty acids being analyzed (free fatty acids vs. esterified), and the analytical instrumentation available.

Reagent/MethodPrimary TargetReaction TimeReaction Temp.Key AdvantagesKey Disadvantages
Esterification Reagents (for FAMEs)
Boron Trifluoride-Methanol (BF3-Methanol)Free Fatty Acids & Acylglycerols5-60 min[1][2]50-100°C[1][2]Fast and effective for a wide range of fatty acids.[4]Toxic and moisture-sensitive; can cause isomerization of conjugated fatty acids.[5][6]
Methanolic HClFree Fatty Acids & Acylglycerols1-16 hours[7]50-100°CLess volatile and less toxic than BF3; cost-effective.[5][8]Longer reaction times compared to BF3-Methanol.[6]
(Trimethylsilyl)diazomethane (TMS-DM)Free Fatty AcidsInstantaneousRoom Temp.Rapid and high-yielding reaction with few by-products.[9]Safer alternative to diazomethane (B1218177) but still requires caution.[10]
Silylation Reagents (for TMS Esters)
BSTFA (+ 1% TMCS)Free Fatty Acids, Hydroxyls, Amines15-60 min[1][2]60-100°C[1][2]Highly reactive and versatile; derivatizes multiple functional groups.[2][11]Moisture-sensitive; derivatives can be less stable than FAMEs.[12][13]
MSTFAFree Fatty Acids, Hydroxyls, Amines15-60 min60-100°CBy-products are very volatile, reducing interference with early eluting peaks.[14]Moisture-sensitive.[12]

Experimental Protocols

Detailed methodologies for the most common derivatization procedures are provided below.

Protocol 1: Esterification using Boron Trifluoride-Methanol (BF3-Methanol)

This acid-catalyzed method is suitable for the esterification of free fatty acids and the transesterification of fatty acids from glycerolipids.

Materials:

  • Sample containing fatty acids (1-25 mg)

  • BF3-Methanol solution (12-14% w/w)

  • Hexane (B92381) or Heptane[2]

  • Saturated Sodium Chloride solution

  • Anhydrous Sodium Sulfate

  • Reaction vials (5-10 mL)

Procedure:

  • Place the dried sample into a reaction vial.

  • Add 2 mL of BF3-Methanol solution.

  • Cap the vial tightly and heat at 60-100°C for 5-10 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of water and 1 mL of hexane.

  • Shake the vial vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Allow the layers to separate and carefully transfer the upper organic layer to a clean vial.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Esterification using Methanolic HCl

This is another acid-catalyzed method, often considered a milder and more cost-effective alternative to BF3-Methanol.[5]

Materials:

  • Sample containing fatty acids

  • Methanolic HCl (1.09 M)[5]

  • Toluene (B28343)

  • Saturated Sodium Bicarbonate solution

  • Hexane

  • Anhydrous Sodium Sulfate

  • Reaction vials

Procedure:

  • Dissolve the lipid sample in 1 mL of toluene in a reaction vial.[7]

  • Add 3 mL of 2% sulfuric acid in methanol.[7]

  • Cap the vial and heat at 55°C for 16 hours.[7]

  • Cool the vial to room temperature.

  • Neutralize the reaction by adding 3 mL of a bicarbonate/carbonate solution.[7]

  • Add 5 mL of hexane and centrifuge to separate the layers.[7]

  • Transfer the upper hexane layer to a new vial and dry it under a stream of nitrogen.[7]

  • Reconstitute the sample in a suitable volume of hexane for GC-MS analysis.[7]

Protocol 3: Silylation using BSTFA + 1% TMCS

Silylation is a rapid and effective method for derivatizing free fatty acids and other compounds with active hydrogens.[2]

Materials:

  • Dried sample containing fatty acids (e.g., 1 mg/mL in an aprotic solvent)[1][2]

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1][2]

  • Aprotic solvent (e.g., acetonitrile, dichloromethane)[1][2]

  • Autosampler vials

Procedure:

  • Place the dried sample (or 100 µL of a 1 mg/mL solution) into an autosampler vial.[2]

  • Add 50 µL of BSTFA with 1% TMCS.[2]

  • Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1][2]

  • After cooling, the sample can be directly analyzed by GC-MS or diluted with a solvent of choice.[2]

Visualizing the Workflow

Understanding the experimental workflow is crucial for successful derivatization and analysis. The following diagrams illustrate the key steps involved.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample LipidExtraction Lipid Extraction Sample->LipidExtraction DriedExtract Dried Lipid Extract LipidExtraction->DriedExtract Reagent Add Derivatization Reagent DriedExtract->Reagent Heat Incubate/Heat Reagent->Heat Extraction Extract Derivative Heat->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Processing GCMS->Data

Caption: General experimental workflow for fatty acid analysis.

reaction_pathways cluster_esterification Esterification (FAMEs) cluster_silylation Silylation (TMS Esters) FFA1 R-COOH (Fatty Acid) FAME R-COOCH3 (FAME) FFA1->FAME + Methanol CH3OH (Methanol) Methanol->FAME + Catalyst1 Acid Catalyst (e.g., BF3, HCl) Catalyst1->FAME FFA2 R-COOH (Fatty Acid) TMSEster R-COOSi(CH3)3 (TMS Ester) FFA2->TMSEster + SilylReagent BSTFA/MSTFA SilylReagent->TMSEster + Catalyst2 Catalyst (e.g., TMCS) Catalyst2->TMSEster

Caption: Simplified reaction pathways for derivatization.

References

A Comparative Guide to Analytical Methods for Fatty Acid Methyl Esters (FAMEs)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Fatty Acid Methyl Esters (FAMEs) is critical for various applications, from biomarker discovery to quality control of pharmaceuticals and food products. This guide provides an objective comparison of the performance characteristics of four major analytical techniques used for FAME analysis: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), and Supercritical Fluid Chromatography (SFC). The information presented is supported by experimental data to facilitate the selection of the most appropriate method for specific research needs.

Data Presentation: A Comparative Overview of Performance Characteristics

The selection of an analytical method for FAMEs analysis is often a trade-off between sensitivity, speed, cost, and the level of analytical detail required. The following table summarizes the key quantitative performance characteristics of GC-FID, GC-MS, HPLC-ELSD, and SFC based on available literature.

Performance CharacteristicGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Evaporative Light Scattering Detection (HPLC-ELSD)Supercritical Fluid Chromatography (SFC)
Linearity (R²) > 0.99[1]> 0.99> 0.99Data not readily available in a comparative format for FAMEs.
Limit of Detection (LOD) 0.21 - 0.54 µg/mL[1]1 - 2 mg/kg in complex matrices[2]~2 ppm[3]Data not readily available in a comparative format for FAMEs, but generally considered to have good sensitivity.
Limit of Quantitation (LOQ) 0.63 - 1.63 µg/mL[1]LOQ set at S/N of 10~2.5 ppm[3]Data not readily available in a comparative format for FAMEs.
Precision (Repeatability, RSD%) < 1.0% for peak areas, < 0.5% for retention times[1]Average RSD < 2% for automated preparation[4]< 5%[5]Excellent repeatability of retention times (RSD < 0.15%) and peak areas (RSD < 1%) has been reported for other analytes[6]
Intermediate Precision (RSD%) Data not consistently reported in a comparative format.Data not consistently reported in a comparative format.Generally expected to be < 10-15%Data not readily available for FAMEs.
Accuracy (Recovery %) 80 - 115%[2]Generally high, with good recovery reported in validation studies.Data not consistently reported in a comparative format.Generally good, with accurate results reported in validation studies for other analytes.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are typical experimental protocols for the key methods discussed.

Gas Chromatography (GC-FID and GC-MS)

1. Sample Preparation (Derivatization to FAMEs):

  • Base-Catalyzed Transesterification: A common method involves reacting the lipid sample with a solution of sodium methoxide (B1231860) in methanol (B129727). The mixture is heated, and after cooling, the FAMEs are extracted with a non-polar solvent like hexane.

  • Acid-Catalyzed Esterification/Transesterification: This method uses a reagent like boron trifluoride (BF₃) in methanol or methanolic HCl. The sample is heated with the reagent, followed by extraction of the FAMEs. This method is suitable for samples containing free fatty acids.

2. GC-FID Instrumental Conditions:

  • Column: A polar capillary column, such as one with a biscyanopropyl polysiloxane stationary phase, is typically used for good separation of FAME isomers.

  • Carrier Gas: Helium or hydrogen is commonly used.

  • Injector: A split/splitless injector is used, with the temperature typically set around 250°C.

  • Oven Temperature Program: A temperature gradient is employed to separate FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 240°C).

  • Detector: A Flame Ionization Detector (FID) is used, with the temperature set around 260°C.

3. GC-MS Instrumental Conditions:

  • The column, carrier gas, injector, and oven temperature program are similar to those used for GC-FID.

  • Detector: A Mass Spectrometer is used as the detector. It can be operated in either full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity for target FAMEs.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

1. Sample Preparation:

  • FAMEs are typically dissolved in a suitable solvent compatible with the mobile phase, such as a mixture of methanol and water.

2. HPLC-ELSD Instrumental Conditions:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of solvents like methanol and water is often employed.

  • Detector (ELSD): The ELSD nebulizes the column effluent, evaporates the mobile phase, and detects the light scattered by the non-volatile analyte particles. The drift tube temperature is a critical parameter that needs to be optimized, especially for more volatile FAMEs.

Supercritical Fluid Chromatography (SFC)

1. Sample Preparation:

  • Similar to HPLC, FAMEs are dissolved in a suitable solvent.

2. SFC Instrumental Conditions:

  • Mobile Phase: Supercritical carbon dioxide is used as the primary mobile phase, often with a co-solvent (modifier) such as methanol to adjust polarity.

  • Column: Various packed columns, similar to those used in HPLC, can be employed.

  • Detector: SFC can be coupled with various detectors, including UV, mass spectrometry (MS), and ELSD.

Mandatory Visualization

To better illustrate the relationships and workflows discussed, the following diagrams have been generated using the DOT language.

FAME_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis Lipid_Sample Lipid Sample Derivatization Derivatization (Esterification/ Transesterification) Lipid_Sample->Derivatization Extraction Extraction of FAMEs Derivatization->Extraction GC_FID GC-FID Extraction->GC_FID GC_MS GC-MS Extraction->GC_MS HPLC_ELSD HPLC-ELSD Extraction->HPLC_ELSD SFC SFC Extraction->SFC Data_Acquisition Data Acquisition GC_FID->Data_Acquisition GC_MS->Data_Acquisition HPLC_ELSD->Data_Acquisition SFC->Data_Acquisition Data_Analysis Data Analysis (Quantification & Identification) Data_Acquisition->Data_Analysis

Caption: General experimental workflow for the analysis of Fatty Acid Methyl Esters (FAMEs).

Performance_Characteristics cluster_performance Performance Characteristics Method Analytical Method Linearity Linearity Method->Linearity Sensitivity Sensitivity (LOD & LOQ) Method->Sensitivity Precision Precision (Repeatability & Intermediate Precision) Method->Precision Accuracy Accuracy Method->Accuracy Selectivity Selectivity Method->Selectivity Linearity->Accuracy Sensitivity->Precision Precision->Accuracy Selectivity->Accuracy

Caption: Interrelationship of key performance characteristics for analytical methods.

References

A Comparative Guide to the Quantitative Analysis of 11-Methyl Lauric Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 11-methyl lauric acid (11-methyldodecanoic acid), a branched-chain fatty acid, in biological matrices is crucial for various research areas, including biomarker discovery and metabolic studies. This guide provides an objective comparison of the two primary analytical techniques employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present a summary of their performance metrics, detailed experimental protocols, and visual workflows to aid in selecting the most suitable method for your research needs.

Performance Comparison

The choice between GC-MS and LC-MS/MS for the analysis of 11-methyl lauric acid depends on several factors, including the required sensitivity, sample throughput, and the specific nature of the biological matrix. Below is a summary of typical quantitative performance data for the analysis of fatty acids, which can be extrapolated to 11-methyl lauric acid.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) ≥0.99≥0.99
Limit of Quantification (LOQ) 250 ng/mL[1]37.1 pg/mL (for a comparable analyte)[2]
Intra-day Precision (%RSD) < 5%[1]< 11.0%[2]
Inter-day Precision (%RSD) < 7%[1]< 11.0%[2]
Accuracy (% Recovery) 92.6% to 104.0%[1]91.9% to 103.3% (for a comparable analyte)[2]
Derivatization MandatoryOften optional, but can improve sensitivity

Note: The quantitative data presented are based on published methods for similar analytes and may vary for 11-methyl lauric acid depending on the specific matrix and instrumentation.

Experimental Protocols

Detailed methodologies for sample preparation and analysis are critical for reproducible and accurate results. Below are representative protocols for both GC-MS and LC-MS/MS analysis of 11-methyl lauric acid in a biological matrix such as human plasma or serum.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of fatty acids necessitates a derivatization step to increase their volatility. The most common approach is the conversion of the fatty acid to its fatty acid methyl ester (FAME).

1. Sample Preparation and Lipid Extraction:

  • To a 100 µL plasma sample, add an appropriate internal standard (e.g., a stable isotope-labeled version of a similar fatty acid).

  • Perform a liquid-liquid extraction using a solvent system such as methanol.[3]

2. Derivatization (Methylation):

  • The extracted lipid residue is derivatized to form fatty acid methyl esters (FAMEs). A common reagent for this is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[1]

  • The reaction typically involves heating the sample with the derivatizing agent.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A suitable capillary column, such as a ZB-WAX plus column (30 m x 0.25 mm ID, 0.5 µm film thickness), is often used.[3]

    • Injection Mode: Splitless injection is commonly employed for trace analysis.

    • Oven Temperature Program: A temperature gradient is used to separate the FAMEs.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used for targeted quantification to enhance sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS can often analyze fatty acids directly without derivatization, although derivatization can be used to improve ionization efficiency.

1. Sample Preparation and Extraction:

  • To a plasma or serum sample, add an internal standard.

  • Protein precipitation is a common and rapid sample preparation technique. This can be achieved by adding a solvent like acetonitrile.

  • For more complex matrices or to concentrate the analyte, solid-phase extraction (SPE) can be employed.[2]

2. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC) Conditions:

    • Column: A reverse-phase column, such as a C18 column (e.g., 150 mm x 4.6 mm, 5 µm), is typically used.[2]

    • Mobile Phase: A gradient elution with a mixture of organic solvents (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate) is common.[2]

    • Flow Rate: A typical flow rate is around 0.8 mL/min.[2]

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI) is often used for underivatized fatty acids.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[2]

Visualization of Experimental Workflows

To further clarify the methodologies, the following diagrams illustrate the typical experimental workflows for the quantitative analysis of 11-methyl lauric acid using GC-MS and LC-MS/MS.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Derivatize Methylation (e.g., with BSTFA) Extraction->Derivatize GC_MS GC-MS Analysis (SIM Mode) Derivatize->GC_MS Data Data Processing & Quantification GC_MS->Data

GC-MS Experimental Workflow

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Protein Precipitation or SPE Add_IS->Extraction LC_MS_MS LC-MS/MS Analysis (MRM Mode) Extraction->LC_MS_MS Data Data Processing & Quantification LC_MS_MS->Data

LC-MS/MS Experimental Workflow

Concluding Remarks

Both GC-MS and LC-MS/MS are powerful techniques for the quantitative analysis of 11-methyl lauric acid in biological samples.

GC-MS is a robust and widely available technique that provides excellent chromatographic separation. However, the mandatory derivatization step can add to the sample preparation time and introduce potential variability.

LC-MS/MS offers the significant advantage of often not requiring derivatization, leading to simpler and faster sample preparation. It can also provide higher sensitivity, as indicated by the lower limit of quantification for comparable analytes. The high selectivity of MRM analysis is also beneficial for complex biological matrices.

The selection of the optimal method will depend on the specific requirements of the study. For high-throughput analysis where maximal sensitivity is required, LC-MS/MS may be the preferred choice. For laboratories where GC-MS is well-established and high sensitivity is not the primary concern, a validated GC-MS method can provide reliable and accurate results. For the analysis of complex mixtures of fatty acid isomers, advanced LC techniques may offer superior separation capabilities compared to traditional GC methods.[4][5]

References

A Comparative Guide to FAME Detection Methods: Assessing Linearity and Range

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Fatty Acid Methyl Esters (FAMEs) is paramount. The choice of detection method significantly impacts the reliability and scope of these analyses. This guide provides an objective comparison of common FAME detection methods, focusing on the critical performance metrics of linearity and analytical range, supported by experimental data.

General Workflow for FAME Analysis

The typical analytical process for FAMEs, from sample collection to final data analysis, follows a standardized workflow. This process begins with the extraction of lipids from the sample matrix, followed by a crucial derivatization step (transesterification) to convert fatty acids into their more volatile methyl esters. These FAMEs are then separated and quantified using chromatographic techniques.

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Sample Lipid_Extraction Lipid Extraction Sample->Lipid_Extraction Derivatization Transesterification to FAMEs Lipid_Extraction->Derivatization Chromatography Chromatographic Separation (GC or HPLC) Derivatization->Chromatography Detection Detection Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification & Analysis Data_Acquisition->Quantification

Caption: General workflow for FAME analysis.

Comparison of Detection Methods

The selection of a suitable detector is contingent on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and whether qualitative information is also required. The primary chromatographic techniques employed for FAME analysis are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), each compatible with a variety of detectors.

Gas Chromatography (GC) Detectors

GC is a widely used technique for FAME analysis due to the volatility of these compounds.

  • Flame Ionization Detector (FID): The FID is the most common detector for FAME quantification. It operates by pyrolyzing the eluting compounds in a hydrogen-air flame, which produces ions that generate a current proportional to the mass of carbon atoms. This makes it a mass-sensitive detector with a wide linear range.[1][2]

  • Mass Spectrometry (MS): GC-MS combines the separation power of GC with the qualitative and quantitative capabilities of MS. The MS detector ionizes the eluting FAMEs and separates the resulting ions based on their mass-to-charge ratio, providing structural information and high selectivity.[3]

High-Performance Liquid Chromatography (HPLC) Detectors

HPLC is a valuable alternative to GC, particularly for less volatile or thermally labile fatty acids.

  • Evaporative Light Scattering Detector (ELSD): The ELSD is a universal detector that can be used for non-volatile and semi-volatile compounds.[4] It works by nebulizing the column effluent, evaporating the mobile phase, and then measuring the light scattered by the remaining analyte particles.[4]

  • UV-Visible (UV-Vis) Detector: While fatty acids themselves lack strong UV chromophores, derivatization with a UV-active tag can enable their detection. More commonly, UV detection at low wavelengths (around 205 nm) can be used for unsaturated FAMEs, as the double bonds exhibit some absorbance.

The logical relationship and primary application of these detectors are illustrated in the diagram below.

Detection_Methods_Logic cluster_gc Gas Chromatography (GC) cluster_hplc High-Performance Liquid Chromatography (HPLC) GC_FID Flame Ionization Detector (FID) (Quantitative) GC_MS Mass Spectrometry (MS) (Qualitative & Quantitative) HPLC_ELSD Evaporative Light Scattering Detector (ELSD) (Universal, Non-volatile) HPLC_UV UV-Vis Detector (Unsaturated or Derivatized FAMEs) FAME_Sample FAME Sample FAME_Sample->GC_FID Volatile FAME_Sample->GC_MS Volatile FAME_Sample->HPLC_ELSD Non-volatile/ Semi-volatile FAME_Sample->HPLC_UV Unsaturated/ Derivatized

Caption: Logical flow for selecting a FAME detection method.

Quantitative Performance Data

The linearity and detection range are critical parameters for the validation of any quantitative analytical method. Linearity refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte, typically expressed by the coefficient of determination (R²). The detection range is the interval between the upper and lower concentrations of the analyte that can be determined with acceptable precision and accuracy. This range is defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

Detection MethodLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Dynamic Range
GC-FID > 0.99[5][6]0.21 - 0.54 µg/mL[7]0.63 - 1.63 µg/mL[7]Wide, up to 10⁷ g/s[2]
GC-MS > 0.985[8][9]2.36 mg (of oil sample)7.87 mg (of oil sample)1 - 100 mg/kg (in jet fuel)[8][9]
HPLC-ELSD Not consistently reported2.5 µg/mL (for hydroperoxides)[10]5.7 µg/mL (for hydroperoxides)[10]Generally non-linear response
HPLC-UV > 0.99[5]0.2 - 0.4 nM (with derivatization)Not explicitly statedDependent on analyte and wavelength

Experimental Protocols

Detailed experimental protocols are essential for reproducing and comparing results. Below are representative methodologies for GC-FID and HPLC-ELSD.

GC-FID Protocol for FAME Analysis

This protocol is a generalized procedure based on common practices.

  • Sample Preparation (Transesterification):

    • To approximately 10-20 mg of lipid extract, add 2 mL of 0.5 M methanolic KOH.

    • Heat at 80°C for 10 minutes.

    • Add 2 mL of 14% boron trifluoride (BF₃) in methanol (B129727) and heat at 80°C for another 10 minutes.

    • Add 2 mL of hexane (B92381) and 1 mL of saturated NaCl solution.

    • Vortex and centrifuge. The upper hexane layer containing the FAMEs is collected for analysis.

  • GC-FID Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC system or equivalent.[11]

    • Column: Highly polar capillary column (e.g., SP-2560, 100 m x 0.25 mm i.d., 0.20 µm film thickness).[7]

    • Injector: Split/splitless injector at 250°C with a split ratio of 1:20 to 1:100.[7][11]

    • Oven Temperature Program: Initial temperature of 100°C, hold for 4 minutes, ramp to 240°C at 3°C/min, and hold for 15 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.26 mL/min.[7]

    • Detector: FID at 250°C.[7]

    • Injection Volume: 1 µL.[12]

  • Calibration:

    • Prepare a series of at least five calibration standards of a certified FAME mixture (e.g., Supelco 37 Component FAME Mix) in hexane.[7]

    • The concentration range should bracket the expected concentrations in the samples.

    • Inject each standard in triplicate and construct a calibration curve by plotting peak area against concentration for each FAME.

    • Determine the linearity by calculating the coefficient of determination (R²).

HPLC-ELSD Protocol for FAME Analysis

This protocol is a representative method for the analysis of FAMEs using HPLC-ELSD.

  • Sample Preparation:

    • FAMEs are prepared as described in the GC-FID protocol and dissolved in a suitable solvent such as methanol or acetonitrile.

  • HPLC-ELSD Instrumentation and Conditions:

    • HPLC System: Agilent 1290 Infinity LC system or equivalent.

    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[13]

    • Mobile Phase: A gradient of methanol and water is often used.[14]

    • Flow Rate: 1 mL/min.[13]

    • Detector: ELSD with the drift tube temperature set to 40-50°C and the nebulizer gas (nitrogen) pressure at 3.5 bar.

  • Calibration:

    • Prepare a series of calibration standards of individual or mixed FAMEs in the mobile phase.

    • Inject each standard and plot the log of the peak area against the log of the concentration. The ELSD response is often non-linear and can be fitted to a logarithmic or power function.

Conclusion

The choice of a FAME detection method should be guided by the specific analytical needs. GC-FID remains the gold standard for routine quantitative analysis, offering excellent linearity, a wide dynamic range, and robustness. GC-MS is invaluable when both quantification and structural confirmation are required, especially in complex matrices. For non-volatile or thermally sensitive fatty acids, HPLC-ELSD provides a universal detection option, although its non-linear response requires careful calibration. HPLC-UV is a suitable alternative for unsaturated FAMEs or when derivatization is employed to enhance sensitivity. By understanding the performance characteristics of each method, researchers can select the most appropriate technique to ensure accurate and reliable FAME analysis.

References

The Great Lipid Extraction Showdown: A Comparative Guide to Solvent Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the critical first step of lipid analysis, selecting the optimal extraction solvent is paramount. This guide provides an objective comparison of the performance of various solvent systems, supported by experimental data, to inform your methodological choices and ensure the highest quality lipid yields.

The efficiency of lipid extraction is not a one-size-fits-all equation. It is intricately dependent on the lipid classes of interest, the nature of the biological matrix, and the downstream analytical techniques to be employed.[1][2] The ideal solvent system should effectively extract a representative profile of lipids without introducing bias, causing degradation, or including non-lipid contaminants.[1] This guide delves into the nuances of common lipid extraction methods and solvent systems, presenting quantitative data, detailed protocols, and a visual workflow to aid in your experimental design.

Comparative Analysis of Solvent Extraction Efficiency

The choice of solvent significantly impacts the total lipid yield and the representation of different lipid classes in the final extract. Traditional methods, while robust, often utilize hazardous solvents, prompting the exploration of greener alternatives. The following table summarizes quantitative data from various studies, comparing the lipid extraction efficiency of different solvent systems across diverse biological samples.

Biological MatrixSolvent SystemMethodTotal Lipid YieldKey Findings
Human LDL Chloroform (B151607):Methanol (2:1 v/v)FolchHighMost effective for a broad range of lipid classes.[1][3]
Chloroform:Methanol:Water (1:2:0.8 v/v/v)Bligh & DyerHighSimilar efficiency to Folch for total lipids.[1]
Methanol:tert-Butyl Methyl Ether (MTBE)MatyashModerateSuitable for lactosyl ceramides.[1][3]
Hexane (B92381):IsopropanolLowBest for apolar lipids.[1][3]
Microalgae Chloroform:MethanolBligh & Dyer27.3% (dry weight)Higher recovery compared to Folch and Soxhlet with single solvent.[4]
(Chlorella pyrenoidosa)Chloroform:Methanol (2:1 v/v)Folch25.4% (dry weight)Slightly lower yield than Bligh & Dyer.[4]
HexaneSoxhlet10.8% (dry weight)Inefficient due to the lack of a polar solvent.[4]
Hexane:EthanolSoxhlet~3x higher than hexane aloneThe polar solvent (ethanol) enhances the extraction of neutral lipids by the non-polar solvent (hexane).[5]
2-MeTHF:Isoamyl alcohol (2:1 v/v)Bligh & Dyer95.73 ± 0.52 mg/gGreen solvent system showing high efficiency.[6][7]
CPME:Methanol (1:1.7 v/v)Bligh & Dyer89.35 ± 7.98 mg/gAnother effective green solvent system.[6][7]
Animal Tissue Chloroform:Methanol (2:1 v/v)FolchHighConsidered a "gold standard" for animal tissues.[8][9]
(General)Chloroform:Methanol:WaterBligh & DyerHighEfficient for tissues with high water content.[8][10]
Plant Seeds 2-Methyltetrahydrofuran (MeTHF)Soxhlet34% (Black Cumin)Green solvent outperforming hexane.[11]
(Nigella sativa L.)HexaneSoxhletLower than MeTHFConventional solvent with lower yield in this case.[11]

Experimental Protocols

Detailed and consistent execution of extraction protocols is crucial for reproducible results. Below are the methodologies for the key experiments cited in this guide.

Folch Method[12][13]

This method is a cornerstone of lipid extraction, particularly for animal tissues.[8][9]

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Sample (e.g., tissue homogenate, plasma)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

Procedure:

  • Homogenization: Homogenize the sample if it is not in a liquid form.

  • Solvent Addition: Add a 20-fold excess of a chloroform:methanol (2:1, v/v) mixture to the sample in a glass centrifuge tube.

  • Extraction: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture. Vortex again for 30 seconds and then centrifuge at low speed (e.g., 2000 x g) for 10 minutes to induce phase separation.

  • Phase Collection: Two distinct phases will form: an upper aqueous phase (methanol and water) and a lower organic phase (chloroform) containing the lipids. Carefully collect the lower organic phase.

  • Solvent Evaporation: Dry the collected organic phase under a stream of nitrogen to obtain the lipid extract.

Bligh and Dyer Method[12][13]

A modification of the Folch method, this protocol is particularly useful for samples with high water content.[8][10]

Materials:

  • Chloroform

  • Methanol

  • Deionized water

  • Sample (e.g., tissue homogenate, cell suspension)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Adjust the sample to a final volume of 800 µL with deionized water.

  • Monophasic Mixture Formation: To the 800 µL sample, add 3 mL of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly.

  • Phase Separation: Add 1 mL of chloroform and mix, followed by the addition of 1 mL of deionized water and another mixing step. Centrifuge to achieve clear phase separation.

  • Phase Collection: The lower chloroform phase contains the lipids. Carefully collect this layer, avoiding the upper aqueous phase and any protein interface.

  • Solvent Evaporation: Evaporate the solvent from the collected phase to yield the dried lipid extract.

Soxhlet Extraction[14]

This is a traditional method that utilizes continuous solvent reflux for extraction, often applied to solid samples like seeds.

Materials:

  • Soxhlet extractor apparatus

  • Thimble

  • Selected solvent (e.g., hexane, 2-MeTHF)

  • Heating mantle

  • Condenser

  • Round-bottom flask

  • Dried and ground sample

Procedure:

  • Sample Loading: Place the dried and ground sample into a thimble.

  • Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor, which is then placed atop a flask containing the extraction solvent. A condenser is placed on top of the extractor.

  • Extraction: Heat the solvent in the flask. The solvent vapor travels up the distillation arm, and condenses in the condenser. The condensed solvent drips into the thimble containing the sample, extracting the lipids.

  • Siphoning: Once the solvent level in the chamber reaches the top of the siphon arm, the solution containing the extracted lipids is siphoned back into the flask.

  • Cycle Repetition: This process is repeated for an extended period (hours) to ensure complete extraction.

  • Solvent Evaporation: After extraction, the solvent is evaporated from the flask to leave behind the lipid extract.

Experimental Workflow for Lipid Extraction

The following diagram illustrates a generalized workflow for lipid extraction, from sample preparation to the final lipid extract.

LipidExtractionWorkflow SamplePrep Sample Preparation (Homogenization/Grinding) SolventAddition Solvent Addition (e.g., Chloroform:Methanol) SamplePrep->SolventAddition Extraction Extraction (Vortexing/Incubation) SolventAddition->Extraction PhaseSeparation Phase Separation (Addition of Water/Salt Solution & Centrifugation) Extraction->PhaseSeparation OrganicPhase Collect Organic Phase (Lipid-rich) PhaseSeparation->OrganicPhase Lower/Upper Phase (depending on solvent density) AqueousPhase Discard Aqueous Phase (Non-lipid components) PhaseSeparation->AqueousPhase SolventEvaporation Solvent Evaporation (e.g., under Nitrogen) OrganicPhase->SolventEvaporation LipidExtract Final Lipid Extract SolventEvaporation->LipidExtract

Caption: A generalized workflow for solvent-based lipid extraction.

Conclusion

The selection of an appropriate solvent system is a critical determinant of success in lipidomics and other lipid-based research. While traditional methods like Folch and Bligh-Dyer remain highly effective for a broad range of lipids, the choice of solvent should be tailored to the specific lipid classes of interest and the sample matrix.[1][8] For instance, a hexane-isopropanol mixture is preferable for apolar lipids, whereas the Folch method provides a more comprehensive extraction of diverse lipid classes from human LDL.[1][3]

Furthermore, the scientific community's growing emphasis on sustainable practices has spurred the development of "green" solvents that demonstrate comparable or even superior efficiency to their conventional counterparts.[11][12][13] As research continues to evolve, a thorough understanding of the principles of lipid extraction and the comparative performance of different solvent systems will remain indispensable for generating accurate and reliable data in the fields of life sciences and drug development.

References

Safety Operating Guide

Proper Disposal of Methyl 11-methyldodecanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Methyl 11-methyldodecanoate, like any laboratory chemical, is crucial for ensuring personnel safety and environmental protection. While specific safety data for this compound is limited, a conservative approach, treating it with the precautions advised for similar fatty acid methyl esters, is recommended. This guide provides a step-by-step operational plan for its safe handling and disposal.

Immediate Safety and Handling

Prior to disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Standard laboratory practice dictates the use of safety glasses, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure. In case of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal.

Step-by-Step Disposal Protocol

The disposal of this compound should follow established hazardous waste procedures. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Identification and Classification :

    • Based on data for the closely related compound, Methyl dodecanoate, it is prudent to consider this compound as potentially hazardous to the aquatic environment.[1][2]

    • Label the waste container clearly as "Hazardous Waste: this compound".

  • Waste Collection and Storage :

    • Collect waste this compound in a dedicated, properly sealed, and chemically compatible container.

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and bases.[3]

  • Engage a Licensed Waste Disposal Service :

    • The disposal of chemical waste must be handled by a licensed and certified professional waste disposal company.[4]

    • Provide the disposal service with a complete and accurate description of the waste, including its name and any known or suspected hazards.

  • Documentation :

    • Maintain a record of the amount of this compound designated for disposal, the date, and the name of the disposal service.

Quantitative Data Summary

For risk assessment, refer to the following data for Methyl dodecanoate, a structural isomer, as a proxy.

PropertyValueSource
Acute Oral Toxicity (LD50, Rat) > 2000 mg/kg[2][3]
Flash Point > 110 °C / > 230 °F[3]
Aquatic Toxicity Very toxic to aquatic life[1][2]

Disposal Workflow

The logical flow for the proper disposal of this compound is outlined below.

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Professional Disposal cluster_documentation Record Keeping A Generate Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect in a Labeled, Sealed Container B->C D Store in Designated Hazardous Waste Area C->D E Contact Licensed Waste Disposal Service D->E F Provide Waste Information E->F G Scheduled Waste Pickup F->G H Maintain Disposal Records G->H

Figure 1. Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guidance for Handling Methyl 11-methyldodecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 11-methyldodecanoate. The following procedural guidance outlines operational and disposal plans to ensure safe laboratory practices.

Physicochemical and Safety Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C14H28O2[1]
Molecular Weight 228.37 g/mol [1][2]
CAS Number 5129-57-7[3]
Appearance Light yellow liquid[4]
Boiling Point 265.4°C at 760 mmHg[5]
Flash Point 115°C[5]
Density 0.866 g/cm³[5]
Storage Temperature 2 - 8 °C[5][6]

Hazard Assessment and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance under normal conditions, adherence to standard laboratory safety protocols is crucial.[3][7] The primary risks are associated with inhalation of aerosols, and skin or eye contact.

2.1. Standard Handling

For routine procedures such as weighing, transferring, and mixing at room temperature, the following PPE is required:

  • Hand Protection : Nitrile rubber gloves.

  • Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Skin and Body Protection : A standard laboratory coat is sufficient. Wear appropriate protective clothing to prevent skin exposure.[4]

2.2. Operations with Aerosol Generation

For procedures that may generate aerosols or mists, such as heating, sonicating, or vortexing, enhanced respiratory protection is necessary.[8][9]

  • Respiratory Protection : Work in a well-ventilated area, preferably within a chemical fume hood.[10] If significant aerosolization is anticipated, a NIOSH-approved respirator for organic vapors may be required.[9]

Detailed Operational Protocols

3.1. Safe Handling and Storage

  • Handling : Avoid contact with skin and eyes.[3] Ensure adequate ventilation at all times.[3] After handling, wash hands thoroughly.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] The recommended storage temperature is between 2-8°C.[6]

3.2. Accidental Release Measures

In the event of a spill, follow these steps:

  • Evacuate : Evacuate non-essential personnel from the immediate area.[3]

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Prevent further leakage or spillage if it is safe to do so.[3] Use an inert absorbent material, such as sand or vermiculite, to contain the spill.

  • Collect : Carefully sweep or scoop up the absorbed material into a suitable, closed container for disposal.[3][4]

  • Clean : Clean the spill area thoroughly with soap and water.

  • Disposal : Dispose of the waste material in accordance with local, state, and federal regulations.

Disposal Plan

This compound is not classified as hazardous waste.[7] However, it is imperative to adhere to local regulations for chemical waste disposal.

  • Waste Collection : Collect waste material, including empty containers and contaminated absorbents, in a designated, labeled, and sealed container.

  • Disposal Route : The recommended method of disposal is landfill.[7] Do not discharge into sewers or drains.[7][11] Contact your institution's environmental health and safety office for specific guidance on chemical waste disposal procedures.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Waste Management a Don PPE (Gloves, Goggles, Lab Coat) b Work in Ventilated Area (Fume Hood if Aerosolizing) a->b c Weighing and Transfer b->c Proceed to Handling d Experimental Use c->d e Clean Equipment d->e Experiment Complete g Collect Waste in Labeled Container d->g Generate Waste f Doff PPE e->f h Dispose via Approved Waste Stream (Landfill) f->h Final Disposal Step g->h

References

×

Retrosynthesis Analysis

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Methyl 11-methyldodecanoate
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